2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10126. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-9-5-7(3-4-11)8(12(13)14)6-10(9)16-2/h5-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDJSFDIQCAPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC#N)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278795 | |
| Record name | 2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17354-04-0 | |
| Record name | 17354-04-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIMETHOXY-2-NITROPHENYLACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile (CAS: 17354-04-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile is a substituted aromatic nitrile containing methoxy and nitro functional groups. Its chemical structure suggests its potential as a versatile intermediate in organic synthesis, particularly for the preparation of more complex molecules in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and electron-donating methoxy groups on the benzene ring, along with the reactive acetonitrile moiety, makes it a compound of interest for further chemical exploration.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 17354-04-0 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1] |
| Molecular Weight | 222.20 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 110-112 °C | [4][5] |
| Solubility | Soluble in organic solvents | [3] |
| SMILES | COC1=C(OC)C=C(C(=C1)CC#N)--INVALID-LINK--[O-] | [4] |
| InChI | InChI=1S/C10H10N2O4/c1-15-9-5-7(3-4-11)8(12(13)14)6-10(9)16-2/h5-6H,4H2,1-2H3 | [3] |
Synthesis
A plausible synthetic route to this compound involves a two-step process starting from the readily available veratraldehyde (3,4-dimethoxybenzaldehyde).
References
- 1. (4,5-Dimethoxy-2-nitrophenyl)acetonitrile | 17354-04-0 | FD128381 [biosynth.com]
- 2. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and biological evaluation of substituted -phenylcinnamonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile is a substituted aromatic nitrile of significant interest in organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a nitro group ortho to the acetonitrile substituent and two methoxy groups on the phenyl ring, imparts specific chemical reactivity and physical characteristics. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and explores its application as a precursor in the synthesis of photolabile protecting groups, commonly known as "caged compounds."
Core Physical Properties
The physical properties of this compound are crucial for its handling, application in synthesis, and purification. A summary of its key physical data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][2] |
| Molecular Weight | 222.2 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 110-112 °C | [2] |
| Boiling Point | Not available (likely to decompose) | |
| Density | Not available | |
| Solubility | Soluble in organic solvents. |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
Principle: The temperature at which a solid transitions to a liquid is measured. Pure compounds typically exhibit a sharp melting range of 0.5-1 °C, while impurities will broaden and depress the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (110 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat the measurement with a fresh sample to ensure accuracy.
Solubility Determination (Qualitative)
Understanding the solubility of a compound is essential for choosing appropriate solvents for reactions, extractions, and purification.
Principle: The ability of a solute to dissolve in a solvent to form a homogeneous solution is observed. The adage "like dissolves like" is a useful guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
Apparatus:
-
Test tubes and rack
-
Spatula
-
Graduated pipettes or cylinders
-
Vortex mixer (optional)
Procedure:
-
Place approximately 10-20 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the chosen solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Observe the mixture. If the solid completely disappears, the compound is classified as "soluble." If the solid remains, it is "insoluble." If some solid dissolves but a significant portion remains, it can be classified as "partially soluble" or "sparingly soluble."
-
Repeat the procedure for a range of solvents of varying polarities to establish a solubility profile.
Application in the Synthesis of Caged Compounds
A significant application of this compound is as a precursor for the synthesis of 4,5-dimethoxy-2-nitrobenzyl (DMNB) derivatives. The DMNB group is a widely used photolabile protecting group, or "caged compound," in chemical biology and physiology.[3][4][5] These "caged" molecules are biologically inactive until they are exposed to UV light, which cleaves the DMNB group and releases the active molecule with high spatial and temporal control.
General Synthetic Workflow
The synthesis of a DMNB-caged bioactive molecule (e.g., a neurotransmitter, signaling molecule, or drug) from this compound generally follows a multi-step pathway. The following diagram illustrates a logical workflow for such a synthesis and the subsequent uncaging experiment.
References
- 1. (4,5-Dimethoxy-2-nitrophenyl)acetonitrile | 17354-04-0 | FD128381 [biosynth.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties and a proposed synthesis protocol for 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a key intermediate in various organic syntheses.
Core Compound Data
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][2][3] |
| Molecular Weight | 222.2 g/mol | [1][2][3] |
| CAS Number | 17354-04-0 | [1][2][3] |
| Appearance | Crystalline solid | |
| Melting Point | 110-112 °C | [2] |
Proposed Synthesis Protocol
Disclaimer: This is a proposed protocol and should be optimized for safety and yield in a controlled laboratory setting.
Reaction: Nitration of 3,4-dimethoxyphenylacetonitrile.
Materials:
-
3,4-dimethoxyphenylacetonitrile
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 volume ratio with constant stirring. Maintain the temperature below 10°C.
-
Dissolution of Starting Material: Dissolve 3,4-dimethoxyphenylacetonitrile in dichloromethane in a separate flask.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 3,4-dimethoxyphenylacetonitrile while maintaining the reaction temperature between 0 and 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound.
Synthesis Workflow
The logical workflow for the proposed synthesis is depicted in the following diagram.
References
An In-depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile is a substituted phenylacetonitrile derivative with significant potential as a versatile building block in synthetic organic chemistry, particularly in the construction of various heterocyclic compounds of medicinal interest. Its chemical structure, featuring a nitro group ortho to the acetonitrile-bearing methylene group and two methoxy groups on the phenyl ring, imparts unique reactivity that can be exploited for the synthesis of complex molecular architectures. This technical guide provides a comprehensive analysis of its chemical structure, properties, synthesis, and potential applications in drug discovery and development.
Chemical Structure and Properties
This compound is characterized by a benzene ring substituted with a cyanomethyl group, a nitro group, and two methoxy groups.
Chemical Structure:
Molecular Formula: C₁₀H₁₀N₂O₄[1][2]
Molecular Weight: 222.20 g/mol [1][2]
Physical Properties:
| Property | Value | Reference(s) |
| Melting Point | 110-112 °C | [3] |
| Appearance | Likely a solid | [1] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis
Step 1: Synthesis of the Precursor, 4,5-Dimethoxy-2-nitrobenzaldehyde
A detailed experimental protocol for the synthesis of the necessary precursor, 4,5-dimethoxy-2-nitrobenzaldehyde, is available and involves the nitration of 3,4-dimethoxybenzaldehyde.
Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde [4]
-
Materials:
-
3,4-dimethoxybenzaldehyde
-
Concentrated nitric acid
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Saturated saline solution
-
-
Procedure:
-
React 135 g of 3,4-dimethoxybenzaldehyde with 500 ml of concentrated nitric acid at 10 °C for 20 hours.
-
Pour the reaction mixture into 3 L of ice water.
-
Collect the resulting crystals by filtration.
-
Dissolve the crystals in a mixed solvent of 8 L of toluene and 500 ml of ethyl acetate.
-
Wash the solution sequentially with a saturated aqueous solution of sodium bicarbonate, three times with water, and once with saturated saline.
-
Concentrate the solution to approximately 500 ml under reduced pressure.
-
Cool the concentrate to room temperature to allow yellowish crystals to form.
-
Collect the crystals by filtration.
-
-
Yield: 77.71 g (61%)
Step 2: Proposed Synthesis of this compound
The conversion of the aldehyde to the nitrile can be achieved via a two-step process involving the formation of a tosylhydrazone followed by reaction with a cyanide source.
Logical Workflow for the Synthesis of this compound:
Caption: Proposed synthetic pathway from 4,5-dimethoxy-2-nitrobenzaldehyde to the target nitrile.
Detailed Experimental Protocol (Hypothetical):
-
Materials:
-
4,5-dimethoxy-2-nitrobenzaldehyde
-
p-Toluenesulfonhydrazide (Tosylhydrazine)
-
Ethanol or Methanol
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Formation of the Tosylhydrazone:
-
Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in a suitable solvent such as ethanol or methanol.
-
Add an equimolar amount of p-toluenesulfonhydrazide.
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The tosylhydrazone product may precipitate upon cooling and can be collected by filtration.
-
-
Cyanation:
-
Dissolve the dried tosylhydrazone in an aprotic polar solvent like DMF or DMSO.
-
Add an excess of potassium cyanide or sodium cyanide.
-
Heat the reaction mixture to a temperature typically between 100-150 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification
The crude this compound can be purified by standard laboratory techniques.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A solvent system with appropriate polarity, such as a gradient of ethyl acetate in hexane, should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Spectroscopic Analysis (Predicted)
While experimental spectra for this compound are not available in the searched literature, the expected spectral data can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.5 | s | 1H |
| Aromatic-H | ~7.2 | s | 1H |
| -CH₂- | ~4.0 | s | 2H |
| -OCH₃ | ~3.9 | s | 3H |
| -OCH₃ | ~3.8 | s | 3H |
Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups. The methylene protons will appear as a singlet.
¹³C NMR Spectroscopy (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Nitrile) | ~117 |
| Aromatic C-NO₂ | ~148 |
| Aromatic C-OCH₃ | ~150, ~149 |
| Aromatic C-H | ~110, ~105 |
| Aromatic C-CH₂ | ~125 |
| -CH₂- | ~20 |
| -OCH₃ | ~56 |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | 2250-2240 |
| C-NO₂ (Nitro) | 1550-1500 (asymmetric), 1360-1290 (symmetric) |
| C-O (Methoxy) | 1275-1200, 1075-1020 |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aliphatic) | 2950-2850 |
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): m/z = 222.06
-
Major Fragmentation Patterns: Loss of NO₂, OCH₃, and CH₂CN are expected.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, particularly quinazolines and their derivatives, which are known to exhibit a wide range of biological activities.[5][6]
Workflow for the Utilization of this compound in Drug Discovery:
Caption: A logical workflow illustrating the role of the title compound in a drug discovery pipeline.
The nitro group in this compound can be readily reduced to an amino group, which is a key step in the synthesis of quinazoline rings. The resulting amino derivative can then undergo cyclization reactions with various electrophiles to generate a library of substituted quinazolines. These compounds can be screened for a variety of pharmacological activities, including but not limited to:
-
Anticancer Activity: Quinazoline derivatives are well-known as tyrosine kinase inhibitors, which are crucial in cancer therapy.[5][7]
-
Antimicrobial Activity: Certain quinazoline derivatives have shown promising antibacterial and antifungal properties.
-
Central Nervous System (CNS) Activity: The quinazoline scaffold is present in some drugs that act on the CNS.
While no specific signaling pathways directly involving this compound have been identified in the searched literature, its derivatives, particularly quinazolines, are known to modulate various signaling pathways critical in disease pathogenesis. For instance, as tyrosine kinase inhibitors, they can interfere with pathways such as the EGFR signaling cascade, which is often dysregulated in cancer.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the synthesis of biologically active heterocyclic compounds. Its well-defined structure and predictable reactivity make it an attractive starting material for the generation of diverse molecular libraries for drug discovery. Further research into the synthesis and biological evaluation of novel compounds derived from this versatile building block is warranted to fully explore its therapeutic potential. The detailed protocols and analytical insights provided in this guide are intended to facilitate such research endeavors.
References
- 1. (4,5-Dimethoxy-2-nitrophenyl)acetonitrile | 17354-04-0 | FD128381 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the known physicochemical properties of the organic compound 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a substituted benzeneacetonitrile derivative. The information herein is compiled to support research and development activities where this compound is of interest.
Core Physicochemical Data
The primary physical characteristics of this compound are its melting and boiling points, which are crucial for determining its physical state under various experimental conditions, assessing its purity, and planning synthetic or purification procedures.
Data Presentation
A summary of the available quantitative data for this compound is presented in the table below for straightforward reference.
| Property | Value |
| Melting Point | 110-112 °C[1] |
| Boiling Point | Not available[1] |
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 222.2 g/mol [1][2] |
| CAS Number | 17354-04-0[1][2] |
Experimental Protocols
While specific, detailed experimental protocols for the determination of the melting and boiling points of this compound are not extensively documented in publicly available literature, the general methodology for such determinations is standardized.
Melting Point Determination (General Protocol):
The melting point of a solid crystalline substance like this compound is typically determined using a capillary melting point apparatus.
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the point at which the first liquid droplet is observed) and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.
The reported melting point of 110-112 °C suggests a relatively pure sample.[1] Impurities typically cause a depression and broadening of the melting point range.
Logical Workflow Visualization
To facilitate a conceptual understanding of the typical process involved in characterizing a chemical compound, the following workflow diagram is provided. This illustrates the logical progression from synthesis to physicochemical analysis.
Caption: General workflow for chemical compound synthesis and characterization.
References
An In-depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: A Key Intermediate in Photolabile Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a crucial chemical intermediate. The content herein is curated for professionals in research and development, offering detailed information on its properties, synthesis, and primary applications, particularly in the realm of photolabile protecting groups, often referred to as "caged compounds."
Introduction and Synonyms
This compound is an aromatic compound distinguished by its nitro, methoxy, and acetonitrile functional groups. These features make it a valuable precursor in multi-step organic syntheses, most notably in the creation of photo-activatable molecules. Its synonyms and identifiers are crucial for comprehensive literature and database searches.
| Identifier Type | Value |
| Systematic Name | This compound |
| Other Names | (4,5-Dimethoxy-2-nitrophenyl)acetonitrile[1] |
| 4,5-Dimethoxy-2-nitrophenylacetonitrile | |
| Benzeneacetonitrile, 4,5-dimethoxy-2-nitro- | |
| CAS Number | 17354-04-0[1] |
| Molecular Formula | C₁₀H₁₀N₂O₄[1] |
| Molecular Weight | 222.20 g/mol [1] |
| MDL Number | MFCD00033967 |
Physicochemical and Spectroscopic Data
| Property | Value |
| Appearance | Solid |
| Melting Point | 110-112 °C |
| Solubility | Soluble in organic solvents |
Synthesis and Experimental Protocols
The primary application of this compound is as a precursor to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, a widely used photolabile protecting group. The synthesis of the title compound is a critical first step in this process. While a specific, detailed protocol for its synthesis is not widely published in peer-reviewed literature, a plausible and commonly employed synthetic route involves the cyanation of a corresponding 4,5-dimethoxy-2-nitrobenzyl halide.
Plausible Synthesis of this compound
This protocol is based on established methods for the cyanation of benzyl halides.
Reaction Scheme:
Materials:
-
4,5-dimethoxy-2-nitrobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4,5-dimethoxy-2-nitrobenzyl bromide in anhydrous DMF.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture with stirring to a temperature between 50-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Expected Spectroscopic Data:
-
¹H NMR: Protons on the aromatic ring, the methylene protons adjacent to the nitrile group, and the methoxy protons would be expected to show characteristic chemical shifts.
-
¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, the methylene carbon, and the methoxy carbons would be anticipated.
-
IR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) stretch (around 2250 cm⁻¹), the nitro (NO₂) group (asymmetric and symmetric stretches around 1520 and 1340 cm⁻¹), and C-O stretches of the methoxy groups would be observed.
Application in the Synthesis of Caged Compounds
The primary utility of this compound lies in its role as a key intermediate for the synthesis of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting group. Caged compounds are biologically active molecules that have been rendered inert by covalent attachment of a photolabile protecting group. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal control.
The DMNB group is favored for its efficient photolysis with near-UV light, a wavelength range that is less damaging to biological systems.
Workflow for the Synthesis of a DMNB-Caged Molecule
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a DMNB-caged substrate.
Caption: General workflow for the use of this compound.
Signaling Pathways and Logical Relationships
The significance of this compound is in enabling the study of signaling pathways rather than being a direct participant. By serving as a precursor to DMNB-caged compounds, it allows for the controlled release of agonists, antagonists, or signaling molecules at precise times and locations within a biological system. This facilitates the elucidation of complex signaling cascades.
The logical relationship in the application of this compound is outlined in the following diagram, from precursor to the study of a biological response.
Caption: Logical flow from chemical synthesis to biological application.
Conclusion
This compound is a specialized yet pivotal compound in the field of chemical biology and drug development research. Its primary role as a precursor to the DMNB photolabile protecting group enables the precise control of biological processes, thereby facilitating a deeper understanding of complex signaling pathways. The synthetic methodologies and applications outlined in this guide underscore its importance for researchers designing sophisticated experiments to probe cellular and physiological functions.
References
An In-depth Technical Guide to the Safety and Handling of 4,5-dimethoxy-2-nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4,5-dimethoxy-2-nitrophenylacetonitrile, a key intermediate in various synthetic organic chemistry applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document combines available data with best practices derived from structurally related nitrophenylacetonitrile and cyanide-containing compounds. All procedures should be conducted following a thorough, site-specific risk assessment.
Chemical and Physical Properties
A summary of the known physical and chemical properties of 4,5-dimethoxy-2-nitrophenylacetonitrile is presented below. This data is essential for the safe handling and storage of the compound.
| Property | Value | Reference |
| CAS Number | 17354-04-0 | [1] |
| Molecular Formula | C10H10N2O4 | [1] |
| Molecular Weight | 222.2 g/mol | [1] |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 110-112 °C | |
| Storage Temperature | 2-8°C |
Hazard Identification and GHS Classification
4,5-dimethoxy-2-nitrophenylacetonitrile is classified as a hazardous substance. The following GHS classification has been reported:
-
Pictogram: GHS06 (Skull and Crossbones)
-
Signal Word: Danger
Hazard Statements:
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P309+P310: IF exposed or if you feel unwell: Immediately call a POISON CENTER or doctor/physician.
-
P361: Take off immediately all contaminated clothing.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling 4,5-dimethoxy-2-nitrophenylacetonitrile to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and disposed of properly after handling.[3]
-
Body Protection: A laboratory coat or chemical-resistant apron must be worn to protect skin and clothing.[2]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[2]
-
Foot Protection: Closed-toe shoes must be worn in the laboratory.
Engineering Controls
-
All work with 4,5-dimethoxy-2-nitrophenylacetonitrile should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Recommended storage temperature is between 2°C and 8°C.
-
Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4]
Experimental Protocol: Safe Weighing and Aliquoting
This protocol outlines the steps for safely weighing and preparing a solution of 4,5-dimethoxy-2-nitrophenylacetonitrile.
-
Preparation and Engineering Controls:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Ensure the fume hood is functioning correctly.
-
Assemble all necessary equipment (spatula, weighing paper, vials, solvent, etc.) within the fume hood before starting.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in section 3.1 before handling the compound.
-
-
Weighing and Aliquoting:
-
If weighing the solid, do so within the fume hood or a ventilated balance enclosure to control dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder, minimizing the generation of airborne dust.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If using a volatile solvent, ensure the process is conducted entirely within the fume hood.
-
-
Post-Handling Decontamination:
-
Wipe down the work area within the fume hood with an appropriate solvent to decontaminate surfaces.
-
Dispose of all contaminated consumables (weighing paper, pipette tips, etc.) in a clearly labeled hazardous waste container.
-
-
Doffing Personal Protective Equipment (PPE):
-
Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. Due to the potential for this compound to be metabolized to cyanide, speed is essential.[2][4][5]
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: During a fire, irritating and highly toxic gases, including nitrogen oxides, carbon monoxide, and hydrogen cyanide, may be generated by thermal decomposition or combustion.[2][4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
Accidental Release Measures (Spills)
-
Minor Spills (Solid):
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, gently sweep up the material, avoiding dust generation.[4]
-
Place the spilled material into a suitable, labeled container for disposal.[4]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the area until it has been declared safe by trained personnel.
-
Visualizations
The following diagrams illustrate key workflows for handling and emergency response.
References
- 1. (4,5-Dimethoxy-2-nitrophenyl)acetonitrile | 17354-04-0 | FD128381 [biosynth.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 4-Nitrophenylacetonitrile(555-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. monash.edu [monash.edu]
- 6. npis.org [npis.org]
- 7. fishersci.com [fishersci.com]
Spectroscopic and Synthetic Profile of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile (CAS No. 17354-04-0). Due to the limited availability of experimentally derived spectra in public databases, this document combines reported physical properties with predicted spectroscopic data based on established principles and analysis of analogous compounds. Detailed experimental protocols for its synthesis are also proposed based on established chemical transformations.
Core Compound Information
| Property | Value | Source |
| CAS Number | 17354-04-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][2][3] |
| Molecular Weight | 222.20 g/mol | [1][2][3] |
| Melting Point | 110-112 °C | [2] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | s | 1H | H-3 |
| ~7.00 | s | 1H | H-6 |
| ~4.20 | s | 2H | -CH₂CN |
| ~3.95 | s | 3H | -OCH₃ (C5) |
| ~3.90 | s | 3H | -OCH₃ (C4) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~153.0 | C-5 |
| ~148.0 | C-4 |
| ~140.0 | C-2 |
| ~125.0 | C-1 |
| ~117.0 | -CN |
| ~115.0 | C-6 |
| ~105.0 | C-3 |
| ~56.5 | -OCH₃ (C5) |
| ~56.0 | -OCH₃ (C4) |
| ~20.0 | -CH₂CN |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~2250 | Medium | C≡N Stretch |
| ~1600, ~1480 | Strong | Aromatic C=C Stretch |
| ~1520, ~1340 | Strong | Asymmetric & Symmetric NO₂ Stretch |
| ~1270, ~1030 | Strong | Aryl Ether C-O Stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Fragment |
| 222 | [M]⁺ (Molecular Ion) |
| 207 | [M - CH₃]⁺ |
| 192 | [M - NO]⁺ |
| 176 | [M - NO₂]⁺ |
| 181 | [M - CH₃CN]⁺ |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Nitration of 2-(4,5-Dimethoxyphenyl)acetonitrile
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Reaction: Dissolve 2-(4,5-Dimethoxyphenyl)acetonitrile in a suitable solvent such as glacial acetic acid or dichloromethane. Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the reaction temperature does not exceed 10-15 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product is then recrystallized from a suitable solvent system, such as ethanol-water, to yield pure this compound.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Molecular Structure
Caption: Chemical structure of this compound.
References
The Role of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile in Papaverine Synthesis: A Technical Review and Proposed Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Papaverine, a benzylisoquinoline alkaloid, is a potent vasodilator with a long history of use in treating spasms of the vascular system, gastrointestinal tract, and bile ducts. Its synthesis has been a subject of interest for over a century, with numerous routes developed from various precursors. This technical guide addresses the specific role of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile as a potential starting material for the synthesis of papaverine. Following a comprehensive review of available scientific literature, this document concludes that a direct, established synthetic pathway from this specific nitro-compound to papaverine is not documented. However, based on fundamental principles of organic synthesis, a theoretical pathway is proposed. This guide will detail this hypothetical route, alongside established methods for papaverine synthesis, to provide a thorough resource for researchers in the field.
Established Synthetic Routes to Papaverine
The classical and most referenced syntheses of papaverine do not originate from this compound. Instead, they typically commence from more accessible precursors such as veratraldehyde or homoveratrylamine. A prominent method involves the Bischler-Napieralski reaction, a cornerstone in isoquinoline synthesis.
A widely recognized synthetic approach starts from 3,4-dimethoxyphenylacetic acid and homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine). The key steps in this synthesis are:
-
Amide Formation: 3,4-Dimethoxyphenylacetic acid is condensed with homoveratrylamine to form the corresponding amide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
-
Bischler-Napieralski Cyclization: The amide undergoes cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 3,4-dihydropapaverine.
-
Aromatization: The resulting 3,4-dihydroisoquinoline is then aromatized to papaverine, often through dehydrogenation using a catalyst such as palladium on carbon (Pd/C).
The following diagram illustrates a generalized workflow for this established synthesis.
Caption: Generalized workflow of a common papaverine synthesis.
The Role of this compound: A Hypothetical Pathway
While not a documented precursor, the structure of this compound contains the necessary carbon framework and functional groups that could, in theory, be elaborated to form the papaverine skeleton. The key transformations would involve the reduction of the nitro group to an amine, which would then serve as the nitrogen atom for the isoquinoline ring, followed by the introduction of the 3,4-dimethoxybenzyl moiety.
A plausible, albeit theoretical, multi-step synthesis is proposed below.
Proposed Synthetic Steps
-
Reduction of the Nitro Group: The initial and critical step is the selective reduction of the nitro group in this compound to an amine, yielding 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile. This transformation is fundamental to enabling the subsequent cyclization to form the isoquinoline core.
-
Formation of an Amide Intermediate: The resulting aminophenylacetonitrile would then be acylated with 3,4-dimethoxyphenylacetyl chloride. This step introduces the remaining carbon atoms required for the papaverine structure and forms a key amide intermediate.
-
Intramolecular Cyclization and Dehydration: The amide intermediate could then undergo an intramolecular cyclization to form a dihydropapaverine derivative. This could potentially be achieved under acidic conditions, followed by dehydration to yield the fully aromatic isoquinoline ring system of papaverine.
The proposed synthetic pathway is visualized in the following diagram:
Caption: A proposed synthetic pathway for papaverine.
Experimental Protocols (Based on the Hypothetical Pathway)
The following are generalized experimental protocols for the key transformations in the proposed synthesis. These are based on standard procedures for similar reactions and would require optimization for this specific substrate.
Reduction of this compound
| Parameter | Method A: Tin(II) Chloride Reduction | Method B: Catalytic Hydrogenation |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Hydrogen gas (H₂) |
| Catalyst | - | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Ethyl Acetate | Methanol or Ethanol |
| Acid | Concentrated Hydrochloric Acid (HCl) | - |
| Temperature | Reflux (approx. 78-80 °C) | Room Temperature |
| Pressure | Atmospheric | 1-4 atm |
| Work-up | 1. Cool the reaction mixture. 2. Neutralize with a base (e.g., NaOH or NaHCO₃). 3. Extract the product with an organic solvent. 4. Dry and concentrate the organic phase. | 1. Filter off the catalyst. 2. Concentrate the filtrate under reduced pressure. |
Amide Formation and Cyclization
| Step | Reagents and Conditions |
| Acylation | Acylating Agent: 3,4-Dimethoxyphenylacetyl chloride. Base: Pyridine or Triethylamine. Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Temperature: 0 °C to room temperature. |
| Cyclization | Reagent: Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA). Solvent: Toluene or Xylene. Temperature: Reflux. |
Quantitative Data Summary (Hypothetical)
As this is a theoretical pathway, no experimental data exists. The following table presents target yields based on similar, well-documented reactions in the literature.
| Reaction Step | Product | Target Yield (%) |
| Nitro Reduction | 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile | 80-95 |
| Acylation | Amide Intermediate | 75-90 |
| Cyclization | Papaverine | 60-80 |
| Overall | Papaverine | 36-68 |
Conclusion
The Genesis of a Key Intermediate: A Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and history of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a key intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's synthesis, physical and chemical properties, and the logical workflow for its preparation.
Introduction
This compound, with the CAS Number 17354-04-0, is an aromatic organic compound characterized by a phenyl ring substituted with two methoxy groups, a nitro group, and an acetonitrile moiety.[1][2] Its structural features, particularly the presence of both electron-donating methoxy groups and an electron-withdrawing nitro group, make it a versatile precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide explores the historical context of its first reported synthesis and provides a detailed, plausible experimental protocol for its preparation.
Discovery and Historical Context
The first documented synthesis of this compound appears in a 1978 publication in the Journal of Medicinal Chemistry. While the full historical details of its initial discovery are not extensively documented in publicly available literature, its emergence in this specific journal strongly suggests its initial purpose was as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. The strategic placement of functional groups on the phenyl ring allows for a range of chemical transformations, making it a valuable building block for medicinal chemists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17354-04-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][3] |
| Molecular Weight | 222.20 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 110-112 °C | |
| Solubility | Soluble in organic solvents | [2] |
Synthesis Pathway
The synthesis of this compound can be logically approached through a multi-step process starting from commercially available precursors. The overall synthetic workflow is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for each step in the synthesis of this compound, based on established organic chemistry principles.
Step 1: Synthesis of 4,5-Dimethoxy-2-nitrotoluene
Reaction Scheme:
References
An In-depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document summarizes its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol based on analogous reactions, and discusses its significance in medicinal chemistry.
Core Compound Properties
This compound is a substituted phenylacetonitrile that serves as a versatile building block in organic synthesis. Its chemical structure, characterized by the presence of a nitro group ortho to the acetonitrile moiety and two methoxy groups on the benzene ring, makes it a valuable precursor for the construction of complex heterocyclic systems.
| Property | Value | Reference |
| CAS Number | 17354-04-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][2][3] |
| Molecular Weight | 222.20 g/mol | [2][3] |
| Melting Point | 110-112 °C | [3] |
| Appearance | Likely a yellow solid | Inferred from related nitroaromatic compounds |
| Solubility | Soluble in organic solvents | [4] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 3,4-dimethoxybenzaldehyde (veratraldehyde).
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the nitration of aromatic aldehydes and the conversion of aldehydes to nitriles.
Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde
-
Materials: 3,4-dimethoxybenzaldehyde, fuming nitric acid, sulfuric acid, ice.
-
Procedure:
-
To a stirred solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 4,5-dimethoxy-2-nitrobenzaldehyde as a yellow solid.[5]
-
The product can be purified by recrystallization from a suitable solvent system like ethanol-water.
-
Step 2: Synthesis of this compound
-
Materials: 4,5-dimethoxy-2-nitrobenzaldehyde, p-toluenesulfonylmethyl isocyanide (TosMIC), potassium carbonate, methanol, dichloromethane.
-
Procedure:
-
To a stirred solution of 4,5-dimethoxy-2-nitrobenzaldehyde (1 equivalent) and TosMIC (1.1 equivalents) in methanol at 0 °C, add a solution of potassium carbonate (2 equivalents) in methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
-
Spectroscopic and Analytical Data (Predicted)
No publicly available spectroscopic data for this compound has been identified. The following table provides predicted and analogous data based on the analysis of structurally similar compounds.
| Analysis | Predicted/Analogous Data | Basis of Prediction |
| ¹H NMR | δ (ppm): 8.0-8.2 (s, 1H, Ar-H), 7.5-7.7 (s, 1H, Ar-H), 4.2-4.4 (s, 2H, CH₂CN), 3.9-4.1 (s, 6H, 2 x OCH₃) | Based on chemical shifts of related nitroaromatic compounds and phenylacetonitriles. |
| ¹³C NMR | δ (ppm): 150-155 (Ar-C-O), 140-145 (Ar-C-NO₂), 130-135 (Ar-C), 115-120 (CN), 110-115 (Ar-CH), 105-110 (Ar-CH), 55-60 (OCH₃), 20-25 (CH₂CN) | Based on typical chemical shifts for substituted aromatic rings and acetonitrile moieties. |
| Mass Spec. | m/z: 222.06 [M]⁺, fragments corresponding to loss of NO₂, OCH₃, and CN. | Calculated exact mass and expected fragmentation patterns for nitroaromatic compounds. |
| IR (KBr) | ν (cm⁻¹): ~2250 (C≡N stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~1270 and ~1030 (C-O stretch) | Characteristic vibrational frequencies for nitrile, nitro, and ether functional groups.[6] |
Role in Medicinal Chemistry and Drug Development
This compound is a crucial intermediate in the synthesis of several biologically active molecules, most notably the antianginal drug Ivabradine .
Synthesis of Ivabradine Intermediate
The primary application of this compound is as a precursor to 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, a key intermediate in the synthesis of Ivabradine.
The synthetic workflow involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the benzazepine core structure.
Potential for Further Drug Discovery
The structural motifs present in this compound, namely the substituted phenylacetonitrile core, are found in a variety of biologically active compounds. While there is no direct evidence of the biological activity of this specific molecule, its derivatives have been explored for various therapeutic applications. The presence of the nitro group also allows for its conversion into other functional groups, further expanding its utility as a scaffold in the design and synthesis of novel drug candidates.
Conclusion
This compound is a valuable chemical intermediate with a well-established role in the synthesis of the cardiovascular drug Ivabradine. While detailed public data on its synthesis and spectroscopic properties are scarce, its chemical nature allows for the confident prediction of its properties and the development of a robust synthetic protocol. For researchers in drug discovery and development, this compound represents a key starting material for accessing complex molecular architectures and holds potential for the generation of new chemical entities with diverse biological activities. Further public disclosure of experimental data for this compound would be beneficial to the scientific community.
References
- 1. (4,5-Dimethoxy-2-nitrophenyl)acetonitrile | 17354-04-0 | FD128381 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. rsc.org [rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable multi-step synthesis route for 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the nitration of veratraldehyde, followed by a series of functional group transformations to yield the target nitrile. This document details the experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a four-step reaction sequence starting from commercially available veratraldehyde (3,4-dimethoxybenzaldehyde). The overall pathway is depicted below:
Caption: Overall synthetic route for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of reagents, solvents, reaction conditions, and yields.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) |
| 1 | Nitration | Veratraldehyde | Nitric acid | Acetic acid | 18-22°C, 1 hour | 73-79 |
| 2 | Reduction | 4,5-Dimethoxy-2-nitrobenzaldehyde | Sodium borohydride | Ethanol, Water | 40°C, 2.5 hours | 56.5 |
| 3 | Bromination | 4,5-Dimethoxy-2-nitrobenzyl alcohol | Phosphorus tribromide | Tetrahydrofuran | Room temperature, overnight | 86 |
| 4 | Cyanation | 4,5-Dimethoxy-2-nitrobenzyl bromide | Sodium cyanide | Acetone, Water | Reflux, 16-20 hours | ~75-85 (estimated) |
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for each key experiment in the synthesis of this compound.
Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde
This procedure outlines the nitration of veratraldehyde to produce 4,5-dimethoxy-2-nitrobenzaldehyde.
Caption: Workflow for the nitration of veratraldehyde.
Materials:
-
Veratraldehyde (70 g, 0.42 mole)
-
Nitric acid (sp. gr. 1.4, 350 ml)
-
Ice
-
Ethanol (95%)
Procedure:
-
In a suitable reaction vessel, cool 350 ml of nitric acid to 20°C using an ice bath.
-
Slowly add 70 g of finely crushed veratraldehyde to the cooled nitric acid over a period of about 1 hour, maintaining the internal temperature between 18°C and 22°C.
-
After the addition is complete, stir the mixture for an additional 10 minutes.
-
Pour the reaction mixture into 4 liters of ice water to precipitate the product.
-
Collect the solid product by filtration and wash it with water.
-
Recrystallize the crude product from 2 liters of boiling 95% ethanol. Allow the solution to stand overnight to crystallize.
-
Filter the crystals and concentrate the mother liquor to obtain a second crop.
-
Combine the crops and dry them in a vacuum oven at 50°C. The expected yield is 65–70 g (73–79%).[1]
Step 2: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl alcohol
This protocol describes the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride.
Caption: Workflow for the reduction of 4,5-dimethoxy-2-nitrobenzaldehyde.
Materials:
-
4,5-Dimethoxy-2-nitrobenzaldehyde (1011 g)
-
Sodium borohydride (57 g)
-
Ethanol (12 L)
-
Water (94.8 ml)
Procedure:
-
In a large reaction vessel, stir a mixture of 1011 g of 4,5-dimethoxy-2-nitrobenzaldehyde in 10 L of ethanol and 94.8 ml of water.[2]
-
Prepare a solution of 57 g of sodium borohydride in 2 L of absolute ethanol.
-
Add the sodium borohydride solution to the aldehyde mixture over a period of 1 hour.[2]
-
Heat the reaction mixture to 40°C and maintain this temperature for 2.5 hours.[2]
-
Cool the mixture to 5°C and collect the resulting solid by filtration.
-
Wash the solid with 4 L of cold denatured ethanol and then with 8 L of cold water.
-
Dry the product in a vacuum oven at 50°C to yield approximately 570 g (56.5%) of 4,5-dimethoxy-2-nitrobenzyl alcohol.[2]
Step 3: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl bromide
This protocol details the conversion of the benzyl alcohol to the corresponding benzyl bromide, a key intermediate for the final cyanation step.
Caption: Workflow for the bromination of 4,5-dimethoxy-2-nitrobenzyl alcohol.
Materials:
-
4,5-Dimethoxy-2-nitrobenzyl alcohol (10.7 g, 50.0 mmol)
-
Phosphorus tribromide (27.1 g, 100.0 mmol)
-
Tetrahydrofuran (THF, 300 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve 10.7 g of 4,5-dimethoxy-2-nitrobenzyl alcohol in 200 mL of THF in a flask under a nitrogen atmosphere.
-
In a separate funnel, prepare a solution of 27.1 g of phosphorus tribromide in 100 mL of THF.
-
Slowly add the phosphorus tribromide solution to the stirring alcohol solution.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the THF by distillation under reduced pressure.
-
Partition the residue with saturated aqueous sodium bicarbonate and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO3 and dry it over anhydrous MgSO4.
-
After filtration, concentrate the filtrate to obtain a dark yellow oil.
-
Purify the oil by silica gel column chromatography using a hexane/ethyl acetate gradient (from 4:1 to 3:1).
-
Concentrate the product-containing fractions to obtain 11.8 g (86% yield) of 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene as a bright yellow solid.
Step 4: Synthesis of this compound
This final step involves a nucleophilic substitution reaction to introduce the nitrile group. This is a representative protocol adapted from established methods for the cyanation of benzyl halides.
Caption: Workflow for the cyanation of 4,5-dimethoxy-2-nitrobenzyl bromide.
Materials:
-
4,5-Dimethoxy-2-nitrobenzyl bromide (11.8 g, 42.7 mmol)
-
Sodium cyanide (3.14 g, 64.1 mmol)
-
Acetone
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 11.8 g of 4,5-dimethoxy-2-nitrobenzyl bromide and 3.14 g of sodium cyanide in a suitable mixture of acetone and water.
-
Heat the reaction mixture to reflux and maintain for 16-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone by distillation under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound. The estimated yield is in the range of 75-85%.
Disclaimer
The provided synthetic procedures are intended for informational purposes for qualified researchers and scientists. These reactions involve hazardous materials and should only be performed in a well-equipped laboratory with appropriate safety precautions, including the use of personal protective equipment and a fume hood. All chemical waste should be disposed of in accordance with institutional and local regulations.
References
Methodological & Application
Application Note: A Protocol for the Synthesis of Papaverine from 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a detailed protocol for the synthesis of papaverine, a benzylisoquinoline alkaloid used as a vasodilator, starting from 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile. The synthesis involves a multi-step process including the reduction of a nitro group, acylation to form a key amide intermediate, an intramolecular cyclization reaction, and a final dehydrogenation step to yield papaverine. This protocol provides comprehensive methodologies, quantitative data, and a workflow visualization to guide researchers in the successful synthesis of this important pharmaceutical compound.
Introduction
Papaverine is an opium alkaloid that functions as a non-narcotic smooth muscle relaxant and vasodilator.[1] Its therapeutic applications have sustained a demand that often exceeds the supply from natural opium sources, necessitating efficient chemical synthesis.[1] While several synthetic routes to papaverine have been established, most notably the Bischler-Napieralski and Pictet-Spengler syntheses, this application note details a pathway commencing from the specific precursor, this compound.[1][2][3]
The proposed synthesis leverages the functional groups of the starting material to construct the 6,7-dimethoxyisoquinoline core of papaverine. The key transformations include the selective reduction of the aromatic nitro group to an amine, which then enables the formation of an amide linkage with a second key fragment. This amide subsequently undergoes an intramolecular cyclization, a variation of the Bischler-Napieralski reaction, to form the dihydroisoquinoline skeleton, which is finally aromatized to papaverine.[4]
Synthetic Pathway Overview
The overall synthetic strategy is depicted below. The pathway begins with the selective reduction of the nitro group on the starting material, followed by acylation of the resulting amine. The subsequent intramolecular cyclization forms the dihydropapaverine intermediate, which is then dehydrogenated to afford the final product, papaverine.
Figure 1: Proposed synthetic workflow for papaverine.
Experimental Protocols
Step 1: Reduction of this compound
This initial step involves the selective reduction of the aromatic nitro group to a primary amine, yielding 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile. A common method for this transformation in the presence of a nitrile group is reduction using iron in an acidic medium.
Protocol:
-
To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (2:1 v/v), add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add a solution of this compound (1 equivalent) in ethanol dropwise over 30 minutes.
-
Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile, which can be used in the next step with or without further purification.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Iron powder, NH4Cl, Ethanol, Water |
| Temperature | 80-90 °C |
| Reaction Time | 2-4 hours |
| Product | 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile |
| Typical Yield | 85-95% |
| Table 1: Reaction parameters for nitro group reduction. |
Step 2: Amide Formation
The synthesized amine is acylated using 3,4-dimethoxyphenylacetyl chloride (homoveratroyl chloride) to form the N-acyl precursor required for the subsequent cyclization.
Protocol:
-
Dissolve 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dimethoxyphenylacetyl chloride (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude amide product, 2-(2-(3,4-Dimethoxyphenylacetamido)-4,5-dimethoxyphenyl)acetonitrile.
| Parameter | Value |
| Starting Material | 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile |
| Reagents | 3,4-Dimethoxyphenylacetyl chloride, Triethylamine, DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Product | 2-(2-(3,4-Dimethoxyphenylacetamido)-4,5-dimethoxyphenyl)acetonitrile |
| Typical Yield | 75-85% |
| Table 2: Reaction parameters for amide formation. |
Step 3: Intramolecular Reductive Cyclization (Modified Bischler-Napieralski Reaction)
This crucial step involves the cyclization of the amide intermediate to form the dihydroisoquinoline core. This is achieved by activating the amide carbonyl with a dehydrating agent, followed by an intramolecular electrophilic attack on the electron-rich aromatic ring. The nitrile group is simultaneously or subsequently reduced.
Protocol:
-
Dissolve the amide precursor (1 equivalent) in a high-boiling point solvent like toluene or xylene.
-
Add a cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (2-3 equivalents).
-
Heat the mixture to reflux (110-140 °C) for 2-5 hours, monitoring by TLC. This step forms the 3,4-dihydroisoquinoline ring.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice and neutralizing with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The resulting intermediate is then reduced. For example, using sodium borohydride in methanol, to yield 3,4-dihydropapaverine.
| Parameter | Value |
| Starting Material | 2-(2-(3,4-Dimethoxyphenylacetamido)-4,5-dimethoxyphenyl)acetonitrile |
| Reagents | POCl₃, Toluene, NaBH₄, Methanol |
| Temperature | 110-140 °C (Cyclization) |
| Reaction Time | 3-7 hours (Total) |
| Product | 3,4-Dihydropapaverine |
| Typical Yield | 60-70% |
| Table 3: Reaction parameters for cyclization and reduction. |
Step 4: Dehydrogenation to Papaverine
The final step is the aromatization of the 3,4-dihydropapaverine intermediate to papaverine. This is typically achieved through catalytic dehydrogenation at an elevated temperature.[5]
Protocol:
-
Dissolve 3,4-dihydropapaverine (1 equivalent) in a high-boiling solvent such as trimethylbenzene or decalin.[5]
-
Add a dehydrogenation catalyst, typically 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Heat the mixture to reflux (140-180 °C) and maintain for 8-12 hours.[5] The reaction progress can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter off the catalyst.
-
Remove the solvent under reduced pressure. The crude papaverine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
| Parameter | Value |
| Starting Material | 3,4-Dihydropapaverine |
| Reagents | 10% Pd/C, Trimethylbenzene |
| Temperature | 140-180 °C |
| Reaction Time | 8-12 hours |
| Product | Papaverine |
| Typical Yield | 80-90% |
| Table 4: Reaction parameters for dehydrogenation. |
Conclusion
This application note provides a plausible and detailed synthetic protocol for the preparation of papaverine from this compound. By following the outlined steps of nitro reduction, amide formation, reductive cyclization, and final dehydrogenation, researchers can effectively synthesize this medicinally important alkaloid. The provided tables and workflow diagrams serve as a clear and concise guide for laboratory execution.
References
- 1. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. CN105541714A - Preparation methods of papaverine and papaverine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile as a precursor to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting group, also known as a "caging" group. This system allows for the light-induced release of biologically active molecules, offering precise spatiotemporal control in various research and drug development applications.
The core concept involves the conversion of the starting nitrile to the corresponding carboxylic acid, which is then used to "cage" alcohols or amines via ester or amide linkages, respectively. Subsequent irradiation with UV light cleaves the protecting group, releasing the active molecule.
Chemical Properties of the Precursor
| Property | Value |
| CAS Number | 17354-04-0 |
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 222.20 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 110-112 °C |
Experimental Protocols
The overall workflow for utilizing this compound as a photolabile protecting group precursor involves three main stages:
-
Activation: Hydrolysis of the nitrile to the corresponding carboxylic acid.
-
Protection ("Caging"): Coupling of the carboxylic acid with an alcohol or amine.
-
Deprotection ("Uncaging"): Photolytic cleavage to release the free alcohol or amine.
Caption: Overall workflow for the use of this compound.
Protocol 1: Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid
This protocol describes the hydrolysis of the nitrile to the corresponding carboxylic acid, which serves as the activated photolabile protecting group. The procedure is adapted from a general method for the hydrolysis of nitrophenylacetonitriles.[1]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a round-bottom flask, carefully add this compound.
-
Prepare a solution of aqueous sulfuric acid by slowly adding concentrated H₂SO₄ to an equal volume of deionized water with cooling.
-
Add the sulfuric acid solution to the nitrile in the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly pour the cooled reaction mixture into a beaker containing ice water to precipitate the carboxylic acid.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid.
-
Dry the purified product under vacuum. The expected yield is typically high (92-95% for similar reactions).[1]
Protocol 2: Protection ("Caging") of Alcohols and Amines
The Mitsunobu reaction is a mild and efficient method for the esterification of primary and secondary alcohols with inversion of stereochemistry.[2][3]
Caption: Experimental workflow for Mitsunobu esterification.
Materials:
-
Alcohol to be protected
-
2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol (1.0 eq), 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the "caged" alcohol (ester).
Carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to form amide bonds between carboxylic acids and amines.[4][5][6]
Caption: Experimental workflow for DCC/EDC amidation.
Materials:
-
Amine to be protected
-
2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid
-
DCC or EDC
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine (1.0 eq), 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM or DMF.
-
Add DCC or EDC (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDC, the urea byproduct is water-soluble and can be removed during aqueous work-up.
-
Wash the filtrate or reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the "caged" amine (amide).
Protocol 3: Photolytic Deprotection ("Uncaging")
The photolytic cleavage of the DMNB group is typically achieved by irradiation with UV light in the range of 350-365 nm.[7][8]
Materials:
-
"Caged" compound
-
Appropriate solvent (e.g., acetonitrile, methanol, aqueous buffer)
-
UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter or a 365 nm LED array)
-
Quartz or Pyrex reaction vessel
Procedure:
-
Dissolve the "caged" compound in a suitable solvent in a quartz or Pyrex reaction vessel. The choice of solvent can influence the reaction rate and should be transparent at the irradiation wavelength.
-
Irradiate the solution with a UV lamp. The irradiation time will depend on the concentration of the substrate, the intensity of the light source, and the quantum yield of the specific compound. Typical irradiation times can range from minutes to a few hours.[8]
-
Monitor the deprotection by TLC, HPLC, or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The photolysis byproducts, such as 4,5-dimethoxy-2-nitrosobenzaldehyde, can be removed by standard purification techniques like column chromatography or extraction.
Data Presentation
Table 1: Representative Yields for Protection and Deprotection Reactions
| Substrate | Protection Method | "Caged" Product | Protection Yield (%) | Deprotection Yield (%) | Reference |
| Secondary Alcohol | Mitsunobu | Ester | >85 | >90 | Adapted from[9] |
| Primary Amine | DCC Coupling | Amide | 70-90 | >90 | Adapted from[4] |
| Carboxylic Acid | Esterification | Ester | 92 | 92 | [7] |
Table 2: Photochemical Properties of DMNB-Caged Compounds
| Caged Molecule | Wavelength (nm) | Quantum Yield (Φ) | Solvent | Reference |
| DMNB-caged N-phenylpyrimidine-2-amine | 365 | Varies with substituent | DMSO | [7] |
| 4,5-Dimethoxy-2-nitrobenzyl alcohol | 308 | - | Acetonitrile/Ethanol | [10] |
| DMNB-caged carbamates | 254 | 0.11 - 0.62 | Solid State | [11][12] |
Signaling Pathway and Mechanism
The photolytic cleavage of the 2-nitrobenzyl protecting group proceeds via an intramolecular hydrogen abstraction by the excited nitro group, followed by rearrangement to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.
Caption: Mechanism of photolytic deprotection of DMNB-caged compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile as a key chemical intermediate. The information is intended to guide researchers in its synthesis, handling, and application in the development of pharmaceutical compounds.
Introduction
This compound is an organic compound characterized by a benzene ring substituted with two methoxy groups, a nitro group, and an acetonitrile moiety.[1] Its structural features, particularly the presence of the electron-withdrawing nitro group and the versatile acetonitrile functional group, make it a valuable precursor in multi-step organic syntheses. This intermediate is notably recognized for its pivotal role in the synthesis of Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris.[2][3]
Physicochemical and Quantitative Data
The key properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 17354-04-0 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1] |
| Molecular Weight | 222.2 g/mol | [1] |
| Appearance | Typically a solid | |
| Solubility | Soluble in organic solvents | |
| Synonyms | 4,5-Dimethoxy-2-nitrophenylacetonitrile, Benzeneacetonitrile, 4,5-dimethoxy-2-nitro- | [1] |
Key Application: Intermediate in the Synthesis of Ivabradine
The primary application of this compound is as a crucial building block in the synthesis of Ivabradine.[2][3] Ivabradine is a heart rate-lowering agent that acts by selectively and specifically inhibiting the cardiac pacemaker If current.[3] The synthesis of Ivabradine from this intermediate involves several key transformations, beginning with the reduction of the nitro group to an amine.
The following diagram illustrates a plausible synthetic pathway from the precursor 3,4-dimethoxybenzaldehyde to a key intermediate for Ivabradine, highlighting the role of this compound.
Synthetic pathway to Ivabradine.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde (Precursor)
This protocol outlines the nitration of 3,4-dimethoxybenzaldehyde to yield the precursor for the title intermediate.
Materials:
-
3,4-dimethoxybenzaldehyde
-
Concentrated nitric acid
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated saline solution
-
Ice
Procedure:
-
In a suitable reaction vessel, cool 500 ml of concentrated nitric acid to 10°C in an ice bath.
-
Slowly add 135 g of 3,4-dimethoxybenzaldehyde to the cooled nitric acid with stirring, maintaining the temperature at 10°C.
-
Continue stirring the reaction mixture at 10°C for 20 hours.
-
Pour the reaction mixture into 3 liters of ice water to precipitate the product.
-
Collect the resulting crystals by filtration.
-
Dissolve the crystals in a mixture of 8 liters of toluene and 500 ml of ethyl acetate.
-
Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate, three times with water, and once with saturated saline.
-
Concentrate the organic layer to approximately 500 ml under reduced pressure.
-
Cool the concentrate to room temperature to allow for crystallization.
-
Collect the yellowish crystals of 4,5-Dimethoxy-2-nitrobenzaldehyde by filtration.[4]
Quantitative Data:
| Reactant | Moles/Mass | Product Yield | Reference |
| 3,4-dimethoxybenzaldehyde | 135 g | 77.71 g (61%) | [4] |
Protocol 2: Catalytic Reduction of this compound
This protocol describes the reduction of the nitro group of the title compound to an amino group, a critical step for its use in further synthesis.[5]
Materials:
-
This compound
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Celite®
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
Addition of Reagents: To the solution, add 10% Pd/C (0.1 eq by weight) followed by the portion-wise addition of ammonium formate (5.0 eq).[5]
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.[5]
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
-
Experimental workflow for the reduction.
Mechanism of Action of Final Product: Ivabradine
Understanding the biological target of the final product is crucial for drug development professionals. Ivabradine, synthesized from this compound, selectively inhibits the If "funny" current in the sinoatrial (SA) node of the heart.[3] This inhibition leads to a reduction in heart rate.
References
Application Notes and Protocols for the Bischler-Napieralski Cyclization of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 6,7-dimethoxy-8-nitro-3,4-dihydroisoquinoline derivatives, starting from 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile. The protocols detailed below are based on established chemical transformations and are intended for use by qualified researchers in a laboratory setting.
Introduction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, a core structural motif in many biologically active alkaloids and pharmaceutical agents.[1][2] This intramolecular electrophilic aromatic substitution reaction typically involves the cyclization of a β-arylethylamide using a dehydrating agent.[1][2]
This document outlines a three-step synthetic sequence to achieve the Bischler-Napieralski cyclization, starting from a commercially available acetonitrile derivative. The presence of a nitro group on the aromatic ring presents a challenge due to its electron-withdrawing nature, which deactivates the ring towards electrophilic attack. Therefore, robust reaction conditions are necessary for the final cyclization step.
Overall Synthetic Scheme
The synthesis proceeds through three key steps:
-
Reduction of the Nitrile: The starting material, this compound, is reduced to the corresponding primary amine, 2-(4,5-Dimethoxy-2-nitrophenyl)ethylamine.
-
Acylation of the Amine: The primary amine is then acylated, for example, with acetic anhydride, to form the N-acetyl-2-(4,5-dimethoxy-2-nitrophenyl)ethylamine.
-
Bischler-Napieralski Cyclization: The final step is the intramolecular cyclization of the N-acetylated compound to yield the target 6,7-dimethoxy-1-methyl-8-nitro-3,4-dihydroisoquinoline.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Reduction of this compound
The reduction of the nitrile group to a primary amine can be achieved using several methods. Two common and effective protocols are provided below.
Method A: Catalytic Hydrogenation with Raney Nickel
This method offers a clean and efficient reduction under hydrogen pressure.
Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol (10-15 mL per gram of substrate), add a slurry of Raney Nickel (50% w/w in water, ~0.5 eq. by weight of the dry catalyst).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with solvent.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(4,5-Dimethoxy-2-nitrophenyl)ethylamine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[3] This method is suitable for smaller scale reactions and when catalytic hydrogenation equipment is unavailable.
Protocol:
-
To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) (15-20 mL per gram of LiAlH₄) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 30 minutes, then filter the mixture and wash the solid with THF.
-
Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(4,5-Dimethoxy-2-nitrophenyl)ethylamine.
| Parameter | Method A: Raney Nickel | Method B: LiAlH₄ |
| Reagents | This compound, Raney Ni, H₂ | This compound, LiAlH₄, THF |
| Solvent | Methanol or Ethanol | Anhydrous THF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 4-6 hours |
| Work-up | Filtration of catalyst | Careful quenching and filtration |
| Typical Yield | > 90% | 80-90% |
Table 1: Comparison of Reduction Protocols.
Step 2: Acetylation of 2-(4,5-Dimethoxy-2-nitrophenyl)ethylamine
The primary amine is converted to its N-acetyl derivative to provide the necessary substrate for the Bischler-Napieralski cyclization.
Protocol:
-
Dissolve the crude 2-(4,5-Dimethoxy-2-nitrophenyl)ethylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (10 mL per gram of amine).
-
To this solution, add acetic anhydride (1.1-1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting amine is no longer visible.
-
Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-2-(4,5-dimethoxy-2-nitrophenyl)ethylamine as a solid. The product is often of sufficient purity for the next step, but can be recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.
| Parameter | Acetylation Protocol |
| Reagents | 2-(4,5-Dimethoxy-2-nitrophenyl)ethylamine, Acetic Anhydride |
| Solvent | Dichloromethane or Ethyl Acetate |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous wash |
| Typical Yield | > 95% |
Table 2: Acetylation Protocol Summary.
Step 3: Bischler-Napieralski Cyclization
Due to the deactivating effect of the nitro group, this step requires strong dehydrating conditions. A mixture of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃) is a classic and effective choice for such challenging substrates.[1][4]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add N-acetyl-2-(4,5-dimethoxy-2-nitrophenyl)ethylamine (1.0 eq.).
-
Add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask.
-
Carefully add phosphorus pentoxide (P₂O₅, 1.5-2.0 eq.) in portions to the stirred mixture. The addition may be exothermic.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Make the aqueous solution basic (pH 8-9) by the slow addition of a concentrated base, such as ammonium hydroxide or sodium hydroxide, while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform) (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 6,7-dimethoxy-1-methyl-8-nitro-3,4-dihydroisoquinoline.
| Parameter | Bischler-Napieralski Cyclization Protocol |
| Reagents | N-Acetyl-2-(4,5-dimethoxy-2-nitrophenyl)ethylamine, P₂O₅, POCl₃ |
| Solvent | POCl₃ (reagent and solvent) |
| Temperature | Reflux (100-110 °C) |
| Reaction Time | 2-4 hours |
| Work-up | Quenching on ice, basification, and extraction |
| Typical Yield | 40-60% (highly substrate dependent) |
Table 3: Bischler-Napieralski Cyclization Protocol Summary.
Reaction Mechanism and Logical Workflow
The Bischler-Napieralski reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution.
Caption: Mechanism of the Bischler-Napieralski reaction.
Safety Precautions
-
Raney Nickel: Pyrophoric when dry. Always handle as a slurry in water or an appropriate solvent.
-
Lithium Aluminum Hydride: Reacts violently with water and protic solvents. All reactions must be conducted under anhydrous conditions and an inert atmosphere. The quenching procedure must be performed with extreme caution.
-
Phosphorus Oxychloride and Phosphorus Pentoxide: Highly corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
General: All experimental work should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
Conclusion
The protocols outlined provide a robust pathway for the synthesis of 6,7-dimethoxy-8-nitro-3,4-dihydroisoquinoline derivatives from this compound. While the Bischler-Napieralski reaction on an electron-deficient aromatic ring can be challenging, the use of strong dehydrating agents facilitates the desired cyclization. These application notes serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
Synthesis of Isoquinoline Alkaloids from 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of isoquinoline alkaloids, utilizing 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile as a key starting material. The synthesis is presented as a multi-step process, commencing with the reduction of the nitro group, followed by the transformation of the nitrile functionality, and culminating in the construction of the isoquinoline core through a Bischler-Napieralski cyclization and subsequent aromatization.
I. Synthetic Pathway Overview
The overall synthetic strategy involves a four-step sequence to construct the isoquinoline scaffold, which is a common core structure in a wide array of pharmacologically active alkaloids. The pathway begins with the selective reduction of the nitro group on the starting phenylacetonitrile, followed by the reduction of the nitrile to an ethylamine. This intermediate, a substituted phenethylamine, is then acylated and subsequently cyclized to form the dihydroisoquinoline ring system, which is finally aromatized to yield the target isoquinoline alkaloid.
Caption: Overall synthetic workflow for the preparation of isoquinoline alkaloids.
II. Experimental Protocols
Step 1: Reduction of this compound
This initial step focuses on the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a common and effective method for this transformation.
Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(2-amino-4,5-dimethoxyphenyl)acetonitrile. This product is often used in the next step without further purification.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| 10% Palladium on Carbon | 0.05-0.10 |
| Hydrogen Gas | Excess |
| Methanol/Ethanol | Solvent |
Table 1: Reagents for the reduction of the nitro group.
Step 2: Reduction of 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile
The nitrile group of the aminophenylacetonitrile is reduced to a primary amine to form the crucial phenethylamine intermediate.
Protocol:
-
Reaction Setup: Dissolve the crude 2-(2-amino-4,5-dimethoxyphenyl)acetonitrile (1.0 eq) from the previous step in a suitable solvent like tetrahydrofuran (THF).
-
Reducing Agent: Carefully add a solution of a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF) in THF to the reaction mixture at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then reflux for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: After completion, cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Isolation: Filter the resulting precipitate and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-amino-4,5-dimethoxyphenyl)ethylamine.
| Reagent | Molar Eq. |
| 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile | 1.0 |
| Lithium Aluminum Hydride or Borane-THF | 2.0-3.0 |
| Tetrahydrofuran | Solvent |
Table 2: Reagents for the reduction of the nitrile group.
Step 3: Acylation of 2-(2-Amino-4,5-dimethoxyphenyl)ethylamine
The primary amino group of the phenethylamine is acylated with an appropriate arylacetyl chloride to form the precursor for the Bischler-Napieralski cyclization. The choice of the arylacetyl chloride determines the substituent at the 1-position of the final isoquinoline. For the synthesis of a papaverine analogue, 3,4-dimethoxyphenylacetyl chloride would be used.
Protocol:
-
Reaction Setup: Dissolve the crude 2-(2-amino-4,5-dimethoxyphenyl)ethylamine (1.0 eq) and a base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or THF.
-
Acyl Chloride Addition: Slowly add a solution of the desired arylacetyl chloride (1.0 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC.
-
Work-up: Wash the reaction mixture with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]-(aryl)acetamide.
| Reagent | Molar Eq. |
| 2-(2-Amino-4,5-dimethoxyphenyl)ethylamine | 1.0 |
| Arylacetyl chloride | 1.0 |
| Triethylamine | 1.1 |
| Dichloromethane/Tetrahydrofuran | Solvent |
Table 3: Reagents for the acylation reaction.
Step 4: Bischler-Napieralski Cyclization and Dehydrogenation
The final steps involve the intramolecular cyclization of the amide to form a 3,4-dihydroisoquinoline, which is then aromatized to the isoquinoline alkaloid.
Caption: Key final steps in the synthesis of isoquinoline alkaloids.
Protocol:
-
Cyclization:
-
Reaction Setup: Dissolve the crude amide from the previous step (1.0 eq) in a dry, high-boiling solvent such as toluene or acetonitrile.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring for the formation of the 3,4-dihydroisoquinoline by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated ammonium hydroxide solution and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Dehydrogenation (Aromatization):
-
Reaction Setup: Dissolve the crude 3,4-dihydroisoquinoline in a high-boiling solvent like decalin or xylene.
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C.
-
Reaction Conditions: Reflux the mixture for several hours.
-
Work-up and Isolation: Cool the reaction, filter off the catalyst, and remove the solvent under reduced pressure. The crude isoquinoline alkaloid can be purified by column chromatography or recrystallization.
-
| Reagent | Molar Eq. |
| N-Acyl-phenethylamine | 1.0 |
| Phosphorus Oxychloride | 2.0-3.0 |
| Toluene/Acetonitrile | Solvent |
| 10% Palladium on Carbon | Catalytic |
| Decalin/Xylene | Solvent |
Table 4: Reagents for cyclization and dehydrogenation.
III. Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These are approximate values based on literature precedents for similar transformations and may vary depending on the specific substrate and reaction conditions.
| Step | Product | Expected Yield (%) |
| 1. Nitro Reduction | 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile | >90 |
| 2. Nitrile Reduction | 2-(2-Amino-4,5-dimethoxyphenyl)ethylamine | 70-85 |
| 3. Acylation | N-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]-(aryl)acetamide | 85-95 |
| 4. Cyclization & Dehydrogenation | 1-(Arylmethyl)-6,7-dimethoxyisoquinoline | 60-80 |
Table 5: Summary of expected reaction yields.
IV. Concluding Remarks
The described synthetic route provides a versatile and robust method for the preparation of a variety of isoquinoline alkaloids from the readily available starting material, this compound. The protocols are based on well-established chemical transformations and can be adapted for the synthesis of a library of isoquinoline derivatives by varying the acylating agent in Step 3. This flexibility is particularly valuable for structure-activity relationship (SAR) studies in drug discovery and development programs. Careful monitoring and optimization of each step are recommended to achieve the best possible yields and purity of the final products.
Application Notes and Protocols for the Laboratory Preparation of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol is based on a multi-step reaction sequence starting from commercially available 3,4-dimethoxybenzaldehyde.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 17354-04-0 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][3] |
| Molecular Weight | 222.20 g/mol | [1][3] |
| Appearance | Solid | |
| Melting Point | 110-112 °C | [3] |
| Boiling Point | Not available | [3] |
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step process starting from 3,4-dimethoxybenzaldehyde. The overall transformation is depicted below:
References
Application Notes and Protocols: 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile as a key intermediate in the synthesis of antiviral compounds. The primary focus is on its application in the development of inhibitors targeting the human rhinovirus (HRV), the predominant causative agent of the common cold.
Introduction
This compound is a versatile chemical scaffold. Its substituted nitrophenyl core makes it a valuable starting material for the synthesis of various heterocyclic and biologically active molecules. In the context of medicinal chemistry, this compound has been utilized as a precursor for the synthesis of potent inhibitors of rhinovirus replication.
Application in Antiviral Research
A notable application of this compound is in the synthesis of 1,2-diarylethanol derivatives. One such derivative, 2-(4,5-Dimethoxy-2-nitrophenyl)-1-(4-(pyridin-4-yl)phenyl)ethanol, has demonstrated significant inhibitory activity against rhinovirus 14. This highlights the potential of the this compound scaffold in the discovery of novel antiviral agents.
Quantitative Data
The following table summarizes the reported in vitro activity of a key derivative synthesized from this compound.
| Compound | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 2-(4,5-Dimethoxy-2-nitrophenyl)-1-(4-(pyridin-4-yl)phenyl)ethanol | Rhinovirus 14 | 3.4 ± 1.0 | > 263 | > 77 |
EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of the viral replication. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. A higher SI value is desirable.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of antiviral compounds derived from this compound.
Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-1-(4-(pyridin-4-yl)phenyl)ethanol
This protocol describes a plausible two-step synthesis involving an Aldol-type condensation followed by reduction.
Step 1: Aldol-type Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-formylpyridine (1.1 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Base Addition: Cool the mixture in an ice bath and slowly add a solution of a base, such as sodium hydroxide (2.0 eq) or potassium hydroxide, while stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the intermediate chalcone.
Step 2: Reduction of the Carbonyl Group
-
Reaction Setup: Suspend the chalcone intermediate (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Reducing Agent Addition: Cool the suspension in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2-(4,5-Dimethoxy-2-nitrophenyl)-1-(4-(pyridin-4-yl)phenyl)ethanol.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay determines the concentration of the compound required to inhibit viral plaque formation.
-
Cell Seeding: Seed a 6-well plate with a suitable host cell line for rhinovirus (e.g., HeLa cells) and incubate until a confluent monolayer is formed.
-
Virus Adsorption: Remove the culture medium and infect the cells with a known titer of rhinovirus 14 for 1 hour at 33°C to allow for viral adsorption.
-
Compound Treatment: Prepare serial dilutions of the test compound in an overlay medium (e.g., medium containing 0.5% agarose).
-
Overlay: After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to the respective wells.
-
Incubation: Incubate the plates at 33°C in a CO₂ incubator for 3-5 days until visible plaques are formed in the virus control wells (no compound).
-
Staining and Counting: Fix and stain the cells with a crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the EC₅₀ value from the dose-response curve.
Cytotoxicity Assessment: MTS Assay
This assay measures the effect of the compound on cell viability.
-
Cell Seeding: Seed HeLa cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Determine the CC₅₀ value from the dose-response curve.
Visualizations
Logical Workflow for Antiviral Drug Discovery
Application Notes and Protocols for the Reduction of the Nitro Group in 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The reduction of the nitro group in 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile to the corresponding amine, 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile, is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The presence of a nitrile functional group necessitates the use of selective reduction methods to avoid its concomitant reduction. This document provides detailed protocols for three common and effective methods for this transformation: Catalytic Hydrogenation, Stannous Chloride (II) Reduction, and Iron (Fe) Metal Reduction.
Data Presentation: Comparison of Reduction Protocols
The following table summarizes the key parameters and expected outcomes for the different reduction methods.
| Parameter | Catalytic Hydrogenation | Stannous Chloride (SnCl₂) Reduction | Iron (Fe) Reduction (Béchamp type) |
| Primary Reagent | H₂ gas | SnCl₂·2H₂O | Fe powder |
| Catalyst/Co-reagent | Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) | - | Acetic Acid (AcOH) or Hydrochloric Acid (HCl) |
| Solvent | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | Ethanol (EtOH), Ethyl Acetate (EtOAc) | Ethanol (EtOH)/Water, Acetic Acid (AcOH) |
| Temperature | Room Temperature to 50°C | Room Temperature to Reflux | Room Temperature to Reflux |
| Pressure | 1 atm to 50 psi | Atmospheric | Atmospheric |
| Typical Reaction Time | 2 - 12 hours | 1 - 6 hours | 2 - 8 hours |
| Selectivity | Good, but potential for nitrile reduction at high pressures/temperatures. | Excellent for nitro group over nitrile.[1][2] | Good, generally selective for the nitro group.[3] |
| Work-up Complexity | Simple filtration of the catalyst. | Can be complex due to the formation of tin salts, requiring careful pH adjustment and filtration.[4] | Filtration of iron salts and extraction. |
| Yield | Generally high (>90%) | Good to high (70-95%) | Good to high (70-90%) |
| Advantages | Clean reaction, high yields, easy product isolation. | High selectivity, mild conditions. | Cost-effective, readily available reagents.[3] |
| Disadvantages | Requires specialized hydrogenation equipment, potential for nitrile reduction. | Stoichiometric amounts of tin salts are produced as waste.[4] | Stoichiometric iron waste, potentially acidic conditions. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol describes the reduction of the nitro group using hydrogen gas and a palladium catalyst. This method is often high-yielding and produces minimal waste.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Parr Hydrogenator or a balloon setup for atmospheric hydrogenation
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethyl acetate (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically atmospheric pressure using a balloon or up to 50 psi in a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Safety Precautions: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood. Ensure proper procedures for handling hydrogen gas are followed.
Protocol 2: Stannous Chloride (SnCl₂) Reduction
This method is highly selective for the reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles.[1][2]
Materials:
-
This compound
-
Stannous Chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution
-
Diatomaceous earth (Celite®) (optional)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol or ethyl acetate (15-25 mL per gram of substrate).
-
Add Stannous Chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (typically 50-80°C) and stir for 1-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the acid and precipitate tin salts. Be cautious as this may be exothermic and involve gas evolution. The pH should be adjusted to >8.
-
The resulting slurry can be difficult to filter. Adding Celite® and stirring for 15-30 minutes can aid filtration.
-
Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Protocol 3: Iron (Fe) Reduction
The Béchamp reduction using iron metal in an acidic medium is a classic, cost-effective method for the reduction of aromatic nitro compounds.[3]
Materials:
-
This compound
-
Iron powder (Fe)
-
Acetic Acid (AcOH) or Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Celite®
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v, 10-20 mL per gram of substrate).
-
Add iron powder (3-5 eq).
-
Add a catalytic or stoichiometric amount of acetic acid or hydrochloric acid. The addition may cause an exothermic reaction.
-
Heat the mixture to reflux (80-100°C) and stir vigorously for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and water.
-
Neutralize the aqueous layer by the addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~8.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude amine.
-
Purify as required.
Visualizations
Caption: General workflow for the reduction of this compound.
Caption: Simplified reaction pathway for nitro group reduction.
References
Application Notes and Protocols for 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: Synthesis and Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and reaction mechanisms of 2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile, a valuable building block in medicinal chemistry and organic synthesis. This document details a plausible synthetic pathway, key reaction protocols, and potential applications in the construction of heterocyclic scaffolds of pharmaceutical interest.
Introduction
This compound is an aromatic compound characterized by a phenyl ring substituted with two methoxy groups, a nitro group, and an acetonitrile moiety.[1][2] The presence of these functional groups, particularly the ortho-nitro and benzylic nitrile, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, including indoles, quinolines, and quinoxalines. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the benzylic position.[1] This document outlines the synthetic route to this compound and explores its subsequent transformations into more complex molecular architectures.
Synthesis of this compound
A plausible and efficient two-step synthetic route to this compound commences with the commercially available 4,5-dimethoxy-2-nitrotoluene. The synthesis involves a benzylic bromination followed by a nucleophilic cyanation.
Step 1: Benzylic Bromination of 4,5-Dimethoxy-2-nitrotoluene
The first step is the free-radical bromination of the benzylic methyl group of 4,5-dimethoxy-2-nitrotoluene to yield 4,5-dimethoxy-2-nitrobenzyl bromide. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux or photochemical conditions.[3][4] The benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical, making this position susceptible to radical halogenation.[4]
Table 1: Reaction Parameters for Benzylic Bromination
| Parameter | Value/Condition |
| Starting Material | 4,5-Dimethoxy-2-nitrotoluene |
| Reagent | N-Bromosuccinimide (NBS) |
| Initiator | Benzoyl Peroxide or AIBN |
| Solvent | Carbon Tetrachloride (CCl₄) or Cyclohexane |
| Temperature | Reflux |
| Reaction Time | Typically 2-6 hours |
| Work-up | Filtration of succinimide, solvent evaporation |
Step 2: Cyanation of 4,5-Dimethoxy-2-nitrobenzyl bromide
The resulting 4,5-dimethoxy-2-nitrobenzyl bromide is then converted to the target compound, this compound, via a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide. This is a standard SN2 reaction where the cyanide ion displaces the bromide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the cyanide ion.
Table 2: Reaction Parameters for Cyanation
| Parameter | Value/Condition |
| Starting Material | 4,5-Dimethoxy-2-nitrobenzyl bromide |
| Reagent | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |
| Temperature | Room temperature to 60 °C |
| Reaction Time | Typically 4-12 hours |
| Work-up | Aqueous work-up and extraction |
Reaction Mechanisms and Applications in Heterocyclic Synthesis
The strategic placement of the nitro and nitrile functionalities in this compound opens up pathways for the synthesis of various heterocyclic systems. A key transformation is the reduction of the nitro group to an amine, yielding 2-(2-amino-4,5-dimethoxyphenyl)acetonitrile. This ortho-aminoarylacetonitrile is a versatile intermediate for cyclization reactions.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.
Table 3: Conditions for Nitro Group Reduction
| Reagent | Solvent | Temperature |
| H₂ / Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate | Room Temperature |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl / Ethanol | 60-80 °C |
| Iron Powder (Fe) | Acetic Acid / Ethanol | Reflux |
Synthesis of 6,7-Dimethoxyindoles
The resulting 2-(2-amino-4,5-dimethoxyphenyl)acetonitrile can undergo intramolecular cyclization to form 6,7-dimethoxyindole derivatives. This transformation can be promoted by a strong base, which deprotonates the benzylic carbon, followed by nucleophilic attack of the resulting carbanion onto the nitrile group, and subsequent tautomerization.
Synthesis of 6,7-Dimethoxyquinolines
Condensation of 2-(2-amino-4,5-dimethoxyphenyl)acetonitrile with α,β-unsaturated ketones or 1,3-dicarbonyl compounds under acidic or basic conditions can lead to the formation of the quinoline ring system. For instance, the Friedländer annulation, which involves the reaction of an ortho-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group, can be adapted for this synthesis.[5]
Synthesis of 6,7-Dimethoxyquinoxalines
Quinoxaline derivatives can be synthesized from the corresponding ortho-phenylenediamine. Reduction of both the nitro and nitrile groups of this compound would yield a diamine precursor. However, a more common route involves the reaction of an existing o-phenylenediamine with a 1,2-dicarbonyl compound.[6] Therefore, 2-(2-amino-4,5-dimethoxyphenyl)acetonitrile would first need to be converted to a suitable 1,2-dicarbonyl synthon or reacted with a partner that provides the second carbonyl functionality for quinoxaline formation.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl bromide
-
To a solution of 4,5-dimethoxy-2-nitrotoluene (1.0 eq) in dry carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Reflux the mixture with stirring under inert atmosphere for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 4,5-dimethoxy-2-nitrobenzyl bromide.
Protocol 2: Synthesis of this compound
-
Dissolve 4,5-dimethoxy-2-nitrobenzyl bromide (1.0 eq) in dimethylformamide (DMF).
-
Add sodium cyanide (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at 40-50 °C for 6-8 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 3: Reduction to 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0 eq) and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amino compound, which can often be used in the next step without further purification.
Visualizing the Synthetic Pathway and Reaction Mechanisms
Caption: Synthetic pathway and key reactions of this compound.
Signaling Pathway Involvement
Currently, there is no direct evidence in the reviewed literature linking this compound or its immediate derivatives to specific signaling pathways. However, the resulting heterocyclic scaffolds, such as quinolines and indoles, are known to be privileged structures in drug discovery and frequently interact with various biological targets, including kinases and receptors. For instance, certain 6,7-dimethoxy-4-anilinoquinolines have been investigated as potent c-Met inhibitors, a receptor tyrosine kinase involved in cancer progression.[1][6][7] Further biological evaluation of novel compounds derived from this compound is warranted to explore their potential pharmacological activities and interactions with cellular signaling cascades.
Conclusion
This compound serves as a key intermediate for the synthesis of diverse and potentially bioactive heterocyclic compounds. The synthetic route via benzylic bromination and cyanation of 4,5-dimethoxy-2-nitrotoluene is a practical approach to access this versatile building block. Subsequent reduction of the nitro group provides a gateway to a variety of cyclization reactions, enabling the construction of indole, quinoline, and quinoxaline frameworks. The protocols and reaction mechanisms detailed in these application notes provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4,5-Dimethoxy-2-nitrophenyl)acetonitrile | 17354-04-0 | FD128381 [biosynth.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetonitrile in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Acetonitrile (MeCN), a polar aprotic solvent, is a cornerstone of modern organic synthesis.[1][2] Its unique properties, including its ability to dissolve a wide range of polar and nonpolar compounds, its relatively low boiling point, and its chemical stability, make it an invaluable medium for a diverse array of chemical transformations.[3][4] Beyond its role as a solvent, acetonitrile actively participates in numerous reactions as a reagent and a building block, contributing a two-carbon unit or a nitrogen atom to the final product.[5][6] This document provides detailed application notes and protocols for the use of acetonitrile in key organic reactions, including data-rich tables for easy comparison and visual diagrams of reaction mechanisms and workflows.
Acetonitrile as a Versatile Solvent
Acetonitrile is widely employed as a solvent in a variety of organic reactions due to its favorable physicochemical properties. It is particularly effective in reactions involving polar intermediates and reagents.
Key Advantages:
-
Polar Aprotic Nature: Stabilizes cations and anions without participating in hydrogen bonding, which can be advantageous in many reactions.
-
Miscibility: Miscible with water and a broad range of organic solvents, facilitating reaction work-up and purification.[3]
-
Low Reactivity: Generally inert under many reaction conditions, preventing unwanted side reactions.
-
UV Transparency: Its low UV cutoff makes it an ideal solvent for reactions monitored by HPLC.
A critical application of acetonitrile as a solvent is in palladium-catalyzed cross-coupling reactions. The coordinating ability of acetonitrile can play a crucial, albeit sometimes ambivalent, role. It can influence the reaction rate and selectivity by coordinating to the metal center, thereby affecting the coordination and insertion of other reactants.[7]
Acetonitrile as a Reagent: The Ritter Reaction
The Ritter reaction is a classic method for the synthesis of N-substituted amides from a nitrile and a carbocation precursor, such as an alkene or an alcohol, under acidic conditions.[8][9] Acetonitrile is frequently used as both the nitrile source and the solvent in this transformation.[1]
The reaction proceeds via the formation of a stable carbocation, which is then attacked by the nitrogen atom of acetonitrile to form a nitrilium ion intermediate. Subsequent hydrolysis yields the desired N-alkyl amide.[10]
Quantitative Data for the Ritter Reaction
The following tables summarize representative yields for the Ritter reaction using acetonitrile with various substrates and catalysts.
Table 1: Ritter Reaction of Various Alcohols with Acetonitrile [1]
| Entry | Alcohol Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Adamantanol | H₂SO₄ | 30 | 2 | 90 |
| 2 | Benzhydrol | H₂SO₄ | 25 | 1 | 95 |
| 3 | tert-Butanol | H₂SO₄ | 25 | 1 | 94 |
| 4 | 1-Phenylethanol | Fe(NO₃)₃·9H₂O | 80 | 3 | 92 |
| 5 | Diphenylmethanol | Fe(NO₃)₃·9H₂O | 80 | 3 | 95 |
Table 2: Ritter Reaction of Benzhydrol with Various Nitriles [1]
| Entry | Nitrile | Product | Time (h) | Yield (%) |
| 1 | Acetonitrile | N-Benzhydrylacetamide | 5 | 85 |
| 2 | Propionitrile | N-Benzhydrylpropionamide | 5 | 82 |
| 3 | Benzonitrile | N-Benzhydrylbenzamide | 6 | 78 |
| 4 | Acrylonitrile | N-Benzhydrylacrylamide | 5 | 75 |
Experimental Protocol: Synthesis of N-Benzylacetamide via Ritter Reaction
This protocol describes the synthesis of N-benzylacetamide from benzyl alcohol and acetonitrile using a solid acid catalyst.[1]
Materials:
-
Benzyl alcohol
-
Acetonitrile
-
Silica-bonded N-propyl sulphamic acid (SBNPSA)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
Procedure:
-
To a 25 mL round-bottom flask, add benzyl alcohol (1 mmol) and acetonitrile (5 mL).
-
Add the SBNPSA catalyst (0.1 g).
-
Equip the flask with a magnetic stir bar and a condenser.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst and wash it with ethyl acetate (10 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylacetamide.
-
The crude product can be further purified by recrystallization or column chromatography.
Ritter Reaction Mechanism
Caption: Mechanism of the Ritter Reaction.
Acetonitrile in Multicomponent Reactions: The Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. Acetonitrile can be employed as a solvent in this reaction, although its use can sometimes lead to lower yields compared to protic solvents like methanol, which are better at stabilizing the polar intermediates.[11]
Experimental Protocol: General Procedure for the Ugi Reaction
This protocol provides a general procedure for performing the Ugi reaction.[12]
Materials:
-
Aldehyde (1 mmol)
-
Amine (1 mmol)
-
Carboxylic acid (1 mmol)
-
Isocyanide (1 mmol)
-
Solvent (e.g., Methanol or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the aldehyde, amine, and carboxylic acid.
-
Add the solvent and stir the mixture at room temperature.
-
Add the isocyanide to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Ugi Reaction Experimental Workflow
Caption: General Experimental Workflow for the Ugi Reaction.
Acetonitrile in the Synthesis of Heterocycles
Acetonitrile serves as a valuable C2 building block in the synthesis of various nitrogen-containing heterocycles, such as pyridines and imidazoles.
Synthesis of Substituted Pyridines
Acetonitrile can be used as a precursor for the synthesis of functionally substituted pyridines. For example, 2-pyridylacetonitrile can be readily functionalized at the methylene position to introduce various substituents, which can then be elaborated into more complex pyridine derivatives.[5]
Table 3: Synthesis of Arylhydrazono-2-pyridylacetonitriles [5]
| Entry | Arylamine | Product | Yield (%) |
| 1 | 4-Chloroaniline | [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile | 92 |
| 2 | 4-Methylaniline | [(4-Methylphenyl)hydrazono]pyridine-2-yl-acetonitrile | 90 |
| 3 | 4-Methoxyaniline | [(4-Methoxyphenyl)hydrazono]pyridine-2-yl-acetonitrile | 88 |
Experimental Protocol: Synthesis of [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile
This protocol details the synthesis of an arylhydrazone of 2-pyridylacetonitrile.[5]
Materials:
-
4-Chloroaniline
-
Hydrochloric acid
-
Sodium nitrite
-
2-Pyridylacetonitrile
-
Sodium acetate trihydrate
-
Ethanol
-
Water
Procedure:
-
Prepare a cold solution of the aryldiazonium salt by adding a solution of sodium nitrite (10 mmol in 10 mL of water) to a cold solution of 4-chloroaniline hydrochloride (10 mmol of 4-chloroaniline in 6 mL of HCl).
-
Add the cold diazonium salt solution to a cold solution of 2-pyridylacetonitrile (10 mmol) in ethanol (50 mL) containing sodium acetate trihydrate (10 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Collect the resulting solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield orange crystals.
Synthesis of Functionalized Imidazoles
Acetonitrile derivatives are key starting materials for the synthesis of a variety of functionalized imidazoles. For instance, substituted phenylacetonitriles can be converted into 5-amino-1,2,3-triazoles, which then undergo a denitrogenative transformation to yield 2-substituted 1H-imidazole derivatives.[13]
Acetonitrile in Palladium-Catalyzed Reactions
In palladium-catalyzed cross-coupling reactions, acetonitrile can act as both a solvent and a ligand. Its coordination to the palladium center can influence the catalytic cycle, affecting the rates of oxidative addition, transmetalation, and reductive elimination.[14]
Palladium-Catalyzed Cross-Coupling General Workflow
Caption: General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction.
Decision-Making in Synthesis: When to Use Acetonitrile
The choice of solvent and reagents is a critical decision in planning an organic synthesis. The following diagram provides a simplified decision tree for considering acetonitrile as a nitrogen source for amide synthesis.
Decision Tree for Selecting a Nitrogen Source for Amide Synthesis
Caption: Decision Tree for Amide Synthesis Nitrogen Source.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 7. The crucial role of acetonitrile in the mechanism of Pd(ii)-catalyzed activation of polar vinyl monomers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Ritter reaction - Wikipedia [en.wikipedia.org]
- 9. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 10. Ritter Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. sciepub.com [sciepub.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Custom Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and derivatization of 2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile, a versatile building block in medicinal chemistry. The protocols detailed below outline the synthesis of the core scaffold and its subsequent modification at key functional groups, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies and drug discovery programs.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical research due to their structural resemblance to known pharmacophores. The presence of a nitrophenyl group offers a handle for further chemical transformations, such as reduction to an aniline, which can then be elaborated into a variety of heterocyclic systems or further functionalized. The dimethoxy substitution pattern is a common feature in many biologically active molecules, influencing their solubility, metabolic stability, and receptor-binding properties. The acetonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for other functional groups.
This document provides detailed experimental procedures for the synthesis of the parent compound and for key derivatization reactions, including α-alkylation, nitrile hydrolysis, and nitro group reduction.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be achieved from commercially available 3,4-dimethoxybenzaldehyde through a two-step process involving nitration followed by conversion of the aldehyde to the acetonitrile.
Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde
This protocol is adapted from a known procedure for the nitration of 3,4-dimethoxybenzaldehyde.[1]
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Concentrated Nitric Acid (70%)
-
Ice
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 135 g of 3,4-dimethoxybenzaldehyde to 500 mL of concentrated nitric acid while maintaining the temperature at 10°C.
-
Stir the reaction mixture at 10°C for 20 hours.
-
Pour the reaction mixture into 3 L of ice water.
-
Collect the resulting crystals by vacuum filtration.
-
Dissolve the crystals in a mixture of 8 L of toluene and 500 mL of ethyl acetate.
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution, water (3 times), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to a volume of approximately 500 mL.
-
Cool the concentrate to room temperature to allow for crystallization.
-
Collect the yellowish crystals of 4,5-dimethoxy-2-nitrobenzaldehyde by filtration.
Expected Yield: Approximately 61%.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the aldehyde to the nitrile via a two-step, one-pot procedure involving the formation of an intermediate oxime followed by dehydration. This method avoids the use of highly toxic cyanide reagents directly.
Materials:
-
4,5-Dimethoxy-2-nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Methanol
-
Acetic anhydride
Procedure:
-
To a solution of 4,5-dimethoxy-2-nitrobenzaldehyde (10 mmol) in methanol (50 mL), add hydroxylamine hydrochloride (11 mmol) and sodium acetate (13 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
To the residue, add acetic anhydride (20 mL) and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Quantitative Data Summary for Core Scaffold Synthesis
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1 | 4,5-Dimethoxy-2-nitrobenzaldehyde | 3,4-Dimethoxybenzaldehyde | Conc. HNO₃ | Toluene/EtOAc | ~61[1] | 128-135[2] |
| 2 | This compound | 4,5-Dimethoxy-2-nitrobenzaldehyde | 1. NH₂OH·HCl, NaOAc2. Ac₂O | Methanol, Acetic Anhydride | - | 110-112[3] |
Yield for step 2 is dependent on the specific reaction conditions and purification.
Custom Synthesis of Derivatives
The this compound scaffold allows for derivatization at three key positions: the α-carbon, the nitrile group, and the nitro group.
Application 1: α-Alkylation of the Acetonitrile
The acidic proton on the carbon adjacent to the phenyl ring and the nitrile group can be removed by a strong base to form a carbanion, which can then be alkylated with various electrophiles. This allows for the introduction of diverse substituents at this position.
Experimental Workflow for α-Alkylation
Caption: Workflow for the α-alkylation of this compound.
Protocol 3: α-Alkylation with an Alkyl Halide
This protocol is adapted from general procedures for the alkylation of phenylacetonitriles.[3][4]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add potassium tert-butoxide (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 mmol) and continue stirring at room temperature or heat as necessary (monitor by TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for α-Alkylation
| Entry | Alkylating Agent (R-X) | Product | Yield (%) |
| 1 | Methyl Iodide | 2-(4,5-Dimethoxy-2-nitrophenyl)propanenitrile | - |
| 2 | Benzyl Bromide | 2-(4,5-Dimethoxy-2-nitrophenyl)-3-phenylpropanenitrile | - |
| 3 | Ethyl Bromoacetate | Ethyl 2-cyano-2-(4,5-dimethoxy-2-nitrophenyl)acetate | - |
Yields are substrate-dependent and require optimization.
Application 2: Hydrolysis of the Nitrile Group
The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is a valuable intermediate for the synthesis of amides and esters.
Logical Relationship for Nitrile Hydrolysis
Caption: Pathways for the hydrolysis of the nitrile group.
Protocol 4: Acidic Hydrolysis of the Nitrile
This protocol is a general procedure for the hydrolysis of nitriles.[5]
Materials:
-
This compound
-
Sulfuric acid (e.g., 50% aqueous solution)
-
Water
-
Sodium bicarbonate
Procedure:
-
To a flask containing this compound (1 mmol), add a 50% aqueous solution of sulfuric acid (10 mL).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid.
Application 3: Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, providing a key intermediate for the synthesis of various nitrogen-containing heterocycles and other derivatives. The resulting aminophenethylamine scaffold is present in numerous psychoactive compounds and other biologically active molecules.
Signaling Pathway Implication of the Reduced Product
The reduction product, 2-(2-amino-4,5-dimethoxyphenyl)acetonitrile, is a precursor to phenethylamines, which are known to interact with various monoamine receptors in the central nervous system. For instance, derivatives of 2,5-dimethoxyphenethylamine are known agonists of serotonin 5-HT₂ receptors.[6][7]
Caption: Potential signaling pathway of 5-HT₂A receptor activation by phenethylamine derivatives.
Protocol 5: Chemoselective Reduction of the Nitro Group
This protocol utilizes iron in an acidic medium, a classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of a nitrile.[8][9]
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
To a solution of this compound (1 mmol) in a mixture of ethanol (15 mL) and water (5 mL), add iron powder (5 mmol) and ammonium chloride (5 mmol).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 2-(2-amino-4,5-dimethoxyphenyl)acetonitrile, which can be purified by column chromatography or recrystallization.
Quantitative Data for Derivatization Reactions
| Derivative Type | Product | Reagents | Typical Yield (%) |
| α-Alkylation | 2-(4,5-Dimethoxy-2-nitrophenyl)propanenitrile | KOtBu, CH₃I | - |
| Nitrile Hydrolysis | 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid | H₂SO₄, H₂O | - |
| Nitro Reduction | 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile | Fe, NH₄Cl | >80[8] |
Yields are indicative and depend on the specific substrate and reaction conditions.
Conclusion
The protocols and application notes presented here provide a solid foundation for the custom synthesis of a diverse library of this compound derivatives. The strategic modification of this scaffold at its key functional groups opens up avenues for exploring their potential as novel therapeutic agents, particularly in the area of neuroscience, due to the prevalence of the dimethoxyphenethylamine pharmacophore in centrally acting compounds. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.
References
- 1. prepchem.com [prepchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 7. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoselective nitro reduction and hydroamination using a single iron catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves the nitration of 3,4-dimethoxybenzaldehyde to produce the key intermediate, 4,5-dimethoxy-2-nitrobenzaldehyde. The second step is the conversion of this aldehyde to the desired nitrile, this compound.
Q2: What kind of yields can be expected for this synthesis?
The yield for the first step, the synthesis of 4,5-dimethoxy-2-nitrobenzaldehyde, has been reported to be around 61%[1]. The yield for the second step, the conversion to the nitrile, can vary significantly depending on the chosen method and optimization of reaction conditions.
Q3: What are the critical parameters to control for a successful synthesis?
Key parameters to control include reaction temperature, reaction time, purity of reagents and solvents, and the choice of catalyst and reagents for each step. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) is also crucial.
Q4: How can the final product be purified?
The final product, this compound, is a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Column chromatography can also be employed for purification if necessary.
Experimental Protocols
Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde
This protocol is adapted from a literature procedure[1].
Materials:
-
3,4-dimethoxybenzaldehyde
-
Concentrated nitric acid
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated saline solution
-
Ice
Procedure:
-
In a suitable reaction vessel, cool 500 ml of concentrated nitric acid to 10°C using an ice bath.
-
Slowly add 135 g of 3,4-dimethoxybenzaldehyde to the cooled nitric acid.
-
Maintain the reaction mixture at 10°C for 20 hours with stirring.
-
After 20 hours, pour the reaction mixture into 3 liters of ice water.
-
Collect the resulting crystals by filtration.
-
Dissolve the crystals in a mixture of 8 liters of toluene and 500 ml of ethyl acetate.
-
Wash the organic solution once with a saturated aqueous solution of sodium bicarbonate, three times with water, and once with saturated saline.
-
Concentrate the organic solution to a volume of about 500 ml under reduced pressure.
-
Cool the concentrated solution to room temperature to allow for crystallization.
-
Collect the yellowish crystals of 4,5-dimethoxy-2-nitrobenzaldehyde by filtration.
Expected Yield: ~61%[1]
Step 2: Conversion of 4,5-Dimethoxy-2-nitrobenzaldehyde to this compound (General Guideline)
Two common methods for this conversion are presented below. Optimization of these general procedures for the specific substrate is recommended.
Method A: Via Oxime Formation and Dehydration
This is a two-part process: formation of the aldoxime, followed by its dehydration to the nitrile.
Part 1: Oxime Formation
-
Materials: 4,5-dimethoxy-2-nitrobenzaldehyde, hydroxylamine hydrochloride, a base (e.g., sodium acetate or pyridine), ethanol, water.
-
General Procedure: Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in ethanol. Add an aqueous solution of hydroxylamine hydrochloride and a base. The reaction is typically stirred at room temperature or with gentle heating until completion (monitored by TLC). The oxime product is then isolated by precipitation or extraction.
Part 2: Dehydration of the Oxime
-
Materials: 4,5-dimethoxy-2-nitrobenzaldehyde oxime, a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a modern reagent like oxalyl chloride/triethylamine with a triphenylphosphine oxide catalyst), an appropriate solvent.
-
General Procedure: The oxime is treated with a dehydrating agent in a suitable solvent. Reaction conditions can range from heating under reflux to room temperature, depending on the chosen reagent. The reaction progress is monitored by TLC. Work-up typically involves quenching the reaction, extraction, and purification. A highly efficient method using oxalyl chloride and triethylamine with catalytic triphenylphosphine oxide can be completed in a short time under mild conditions[2].
Method B: Henry (Nitroaldol) Reaction
This method involves the reaction of the aldehyde with nitromethane, followed by dehydration of the resulting nitroalkanol.
-
Materials: 4,5-dimethoxy-2-nitrobenzaldehyde, nitromethane, a base catalyst (e.g., an amine base like triethylamine or a solid base catalyst), a suitable solvent.
-
General Procedure: The aldehyde and nitromethane are reacted in the presence of a base catalyst. The resulting nitroalkanol can then be dehydrated in a subsequent step, or in some cases, dehydration may occur in situ to yield the α,β-unsaturated nitro compound. Further transformation would be required to obtain the nitrile. This route is generally more complex for synthesizing a phenylacetonitrile.
Data Presentation
Table 1: Summary of Reaction Conditions for Step 1
| Parameter | Value | Reference |
| Starting Material | 3,4-dimethoxybenzaldehyde | [1] |
| Reagent | Concentrated nitric acid | [1] |
| Temperature | 10°C | [1] |
| Reaction Time | 20 hours | [1] |
| Reported Yield | 61% | [1] |
Table 2: Comparison of General Methods for Aldehyde to Nitrile Conversion
| Method | Key Reagents | General Conditions | Pros | Cons |
| Oxime Dehydration | Hydroxylamine, Dehydrating Agent (e.g., Acetic Anhydride, SOCl₂) | Two-step, variable temperature | Generally reliable, various dehydrating agents available | Can require harsh reagents and conditions |
| Catalytic Oxime Dehydration | Hydroxylamine, Oxalyl chloride, Et₃N, Ph₃PO (cat.) | Two-step, mild conditions, short reaction time | High efficiency, mild conditions, fast[2] | Requires careful handling of reagents |
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde (Step 1)
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently for the full 20 hours. - Verify the concentration and quality of the nitric acid. |
| Side Reactions (e.g., over-nitration) | - Strictly maintain the reaction temperature at 10°C. Higher temperatures can lead to undesired byproducts. |
| Product Loss During Work-up | - Ensure complete precipitation of the product from the ice water. - Be careful during the washing steps to avoid dissolving the product. - Minimize losses during filtration and transfer of the solid. |
Problem 2: Low Yield in the Conversion of Aldehyde to Nitrile (Step 2 - Method A)
| Possible Cause | Troubleshooting Step |
| Incomplete Oxime Formation | - Adjust the pH of the reaction mixture; oxime formation is often pH-dependent. - Ensure a sufficient excess of hydroxylamine is used. - Increase the reaction time or apply gentle heating. |
| Inefficient Dehydration of the Oxime | - Choose a more powerful dehydrating agent. - For thermal dehydrations, ensure the temperature is high enough and that water is effectively removed (e.g., using a Dean-Stark apparatus). - Consider using a modern, highly efficient catalytic system[2]. |
| Decomposition of Starting Material or Product | - If using harsh dehydrating agents (e.g., strong acids or high temperatures), consider milder alternatives. The nitro and methoxy groups may be sensitive. |
| Difficult Purification | - If the product is difficult to crystallize, consider purification by column chromatography. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Purification of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: A definitive, universally optimal solvent for this compound is not extensively documented in publicly available literature. However, for structurally similar compounds like p-nitrophenyl acetonitrile, a mixture of ethanol and water has been successfully used.[1] Given the presence of polar methoxy and nitro groups, as well as a less polar benzene ring and nitrile group, a solvent system of a polar protic solvent (like ethanol or isopropanol) with water as an anti-solvent is a logical starting point. A systematic solvent screening is the most effective method to determine the ideal solvent or solvent mixture for your specific crude product.
Q2: What are the key physical properties of this compound relevant to its recrystallization?
A2: Understanding the physical properties is crucial for a successful recrystallization. Key data for this compound is summarized in the table below. The relatively high melting point suggests that "oiling out" might be less of a concern with many common solvents, provided significant impurities that could cause melting point depression are not present.
Q3: What are the potential impurities I might be trying to remove during the recrystallization of this compound?
A3: Impurities can originate from the starting materials, side reactions, or degradation of the product.[2] Based on a common synthesis route involving the condensation of 4,5-dimethoxybenzaldehyde with salicylaldehyde, potential impurities could include unreacted starting materials, byproducts from self-condensation, or isomers with different substitution patterns on the aromatic ring.[3] If the synthesis involves a nitration step, ortho- and meta-isomers of the nitro group could also be present.[1]
Q4: My yield after recrystallization is very low. What are the common causes?
A4: Low yield is a frequent issue in recrystallization and can stem from several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, some of the desired compound can crystallize along with the impurities being removed.
-
Inappropriate solvent choice: If the compound has moderate to high solubility in the cold solvent, a substantial amount will be lost.
-
Washing the crystals with a solvent that is not ice-cold: This can redissolve some of the purified product.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound.
Problem 1: The compound "oils out" and does not form crystals.
-
Cause: The melting point of the solute is lower than the boiling point of the solvent, or the presence of impurities is significantly depressing the melting point.
-
Solution:
-
Re-heat and add more solvent: Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point. Allow it to cool more slowly.
-
Change the solvent system: Switch to a lower-boiling point solvent. Alternatively, if using a mixed solvent system, add more of the solvent in which the compound is more soluble.
-
Perform a preliminary purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography before recrystallization.
-
Problem 2: No crystals form upon cooling the solution.
-
Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being too soluble in the chosen solvent at low temperatures.
-
Solution:
-
Induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. This creates nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
-
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out as an amorphous solid. Once the volume is reduced, allow the solution to cool slowly again.
-
Use an anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes turbid (cloudy), then add a drop or two of the first solvent to redissolve the precipitate and allow it to cool slowly.
-
Problem 3: The resulting crystals are colored, but the pure compound should be a specific color (e.g., pale yellow).
-
Cause: Colored impurities are present in the crude material and have co-crystallized with the product.
-
Solution:
-
Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration: To remove the activated charcoal and any other insoluble impurities, perform a hot gravity filtration using fluted filter paper. It is crucial to use a pre-heated funnel to prevent premature crystallization in the funnel.
-
Data Presentation
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [3][4] |
| Molecular Weight | 222.2 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 110-112 °C | |
| General Solubility | Soluble in organic solvents | [4] |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of the crude this compound into several test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, acetone) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature and high solubility at elevated temperatures, leading to good crystal formation upon cooling.
Protocol 2: Recommended Recrystallization Procedure (Based on Ethanol/Water System)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate with stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing charcoal was used or insoluble impurities are present): Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove the charcoal or other insoluble materials.
-
Crystallization: Reheat the filtrate to ensure everything is dissolved. Slowly add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Visualizations
Caption: Standard experimental workflow for recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Troubleshooting common issues in papaverine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of papaverine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in the Bischler-Napieralski Reaction
Q: My Bischler-Napieralski cyclization is resulting in a low yield of the 3,4-dihydropapaverine intermediate. What are the common causes and how can I improve it?
A: Low yields in the Bischler-Napieralski reaction are a frequent issue. The reaction's success is highly dependent on the reaction conditions and the purity of the starting materials. Here are some common causes and troubleshooting steps:
-
Ineffective Condensing Agent: The choice and quality of the condensing agent are critical. Phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are commonly used.[1][2][3]
-
Troubleshooting:
-
Ensure the condensing agent is fresh and has not been degraded by moisture.
-
Consider using polyphosphoric acid (PPA) as an alternative, which can sometimes give better yields.[4]
-
For sensitive substrates, milder conditions using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine at lower temperatures can be explored.[1]
-
-
-
Sub-optimal Reaction Temperature and Time: The reaction typically requires heating.[1][5]
-
Troubleshooting:
-
If the reaction is sluggish, consider increasing the temperature by refluxing in a higher boiling solvent like xylene instead of toluene.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product from prolonged heating.
-
-
-
Presence of Electron-Withdrawing Groups: The Bischler-Napieralski reaction is an electrophilic aromatic substitution and is most effective with electron-rich aromatic rings.[1][3]
-
Troubleshooting:
-
Ensure your starting β-phenethylamide has the appropriate electron-donating methoxy groups on the aromatic ring to facilitate cyclization.
-
-
-
Side Reactions: A common side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes, especially if the intermediate nitrilium ion is stabilized.[2]
-
Troubleshooting:
-
Careful control of the reaction temperature can minimize this side reaction.
-
Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product, though this may not always be practical.[2]
-
-
Issue 2: Inefficient Dehydrogenation of Dihydropapaverine
Q: I am having trouble with the final dehydrogenation step to convert 3,4-dihydropapaverine to papaverine. What are some reliable methods to improve the yield and purity?
A: The final aromatization step is crucial for obtaining pure papaverine. Several methods exist, each with its own advantages and potential pitfalls.
-
Catalytic Dehydrogenation: This is a common and often effective method.
-
Recommended Method: Heating the 3,4-dihydropapaverine intermediate with a catalyst such as Raney Nickel in a high-boiling solvent like mesitylene.[6]
-
Troubleshooting:
-
Ensure the catalyst is active. Use a fresh batch of Raney Ni.
-
The reaction temperature is critical; heating to around 150°C is often required.[6]
-
Ensure efficient stirring to maintain good contact between the substrate, solvent, and catalyst.
-
-
-
Chemical Oxidation: Various oxidizing agents can be used, but they can sometimes lead to over-oxidation or side products.
-
Alternative Method: While less common in traditional chemical synthesis, oxidizing agents like hydrogen peroxide have been used in semi-synthetic approaches.[7] Careful optimization of pH, temperature, and reagent concentration is necessary to achieve reasonable yields.[7]
-
Troubleshooting:
-
Start with small-scale trial reactions to find the optimal conditions for your specific setup.
-
Monitor the reaction closely by TLC to avoid the formation of degradation products.
-
-
Issue 3: Presence of Impurities in the Final Product
Q: My final papaverine product is showing impurities after purification. What are the likely impurities and how can I remove them?
A: Impurities in synthetic papaverine can arise from side reactions, incomplete reactions, or degradation. Common impurities include:
-
Papaverinol: This impurity can form during the synthesis and is known to cause coloration in the sulfuric acid purity test.[8]
-
Purification Strategy: Reacting the crude papaverine with an acylating agent like acetyl chloride or acetic anhydride can selectively esterify the hydroxyl group of papaverinol. The resulting ester has different solubility properties, allowing for the separation of pure papaverine by crystallization.[8]
-
-
Degradation Products: Forced degradation studies have identified several related substances, including demethylated papaverine analogues and oxidation products like (6,7-dimethoxy-1-isoquinolyl)-(3,4-dimethoxyphenyl)ketone (IMP-D) and (6,7-dimethoxy-1-isoquinolyl)-(3,4-dimethoxyphenyl)methanol (IMP-B).[9]
-
Purification Strategy:
-
Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is the primary method for removing most impurities.
-
For persistent impurities, column chromatography on silica gel may be necessary.
-
Conversion of the crude papaverine base to its hydrochloride salt can facilitate purification, as the salt often has better crystallization properties.[6]
-
-
-
Unreacted 3,4-Dihydropapaverine: Incomplete dehydrogenation will leave the starting material in your final product.
-
Purification Strategy: This impurity can typically be removed by recrystallization. If significant amounts are present, it is advisable to repeat the dehydrogenation step.
-
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Dehydrogenation Yield | 74.5% (overall) | 58.7% (overall) | 15.1% (semi-synthesis) | [6],[4],[7] |
| Catalyst | Raney Nickel | Pd/C in water | - | [6],[4] |
| Solvent | Mesitylene | Water | Aqueous buffer | [6],[4],[7] |
| Temperature | 150°C | Reflux | 85°C | [6],[4],[7] |
| Oxidizing Agent | - | - | 0.5% Hydrogen Peroxide | [7] |
Experimental Protocols
Protocol 1: Bischler-Napieralski Cyclization to 3,4-Dihydropapaverine
-
Reagents and Setup:
-
N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or xylene
-
Round bottom flask with a reflux condenser and drying tube
-
-
Procedure:
-
Dissolve the starting amide in anhydrous toluene or xylene in the round bottom flask.
-
Slowly add phosphorus oxychloride (typically 1.1 to 1.5 equivalents) to the solution while stirring. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) to precipitate the crude 3,4-dihydropapaverine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization or used directly in the next step.
-
Protocol 2: Dehydrogenation of 3,4-Dihydropapaverine to Papaverine
-
Reagents and Setup:
-
Crude 3,4-dihydropapaverine
-
Raney Nickel (activated)
-
Mesitylene
-
Reaction vessel with a stirrer, thermometer, and reflux condenser under a nitrogen atmosphere.[6]
-
-
Procedure:
-
To the reaction vessel, add the crude 3,4-dihydropapaverine and mesitylene.[6]
-
Add the activated Raney Nickel catalyst to the mixture.[6]
-
Heat the mixture to 150°C with stirring and maintain for approximately 4 hours.[6] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the Raney Nickel catalyst.
-
The filtrate containing the papaverine can be concentrated under reduced pressure.
-
The crude papaverine can then be purified by recrystallization from a suitable solvent or by conversion to its hydrochloride salt.[6]
-
Visualizations
Caption: Chemical synthesis workflow for papaverine.
Caption: Troubleshooting decision tree for papaverine synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. orgchemres.org [orgchemres.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pnas.org [pnas.org]
- 8. US3052682A - Simplified process of preparing pure papaverine from crude papaverine - Google Patents [patents.google.com]
- 9. Synthesis of Impurities from Degradation of Papaverine Hydrochloride [cjph.com.cn]
Technical Support Center: Optimization of Reaction Conditions for 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in the synthesis and optimization of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most plausible synthetic routes are the nitration of 4,5-dimethoxyphenylacetonitrile and the cyanation of a suitable 4,5-dimethoxy-2-nitrobenzyl derivative. The choice of route often depends on the availability and cost of the starting materials.
Q2: I am observing a low yield during the nitration of 4,5-dimethoxyphenylacetonitrile. What are the possible reasons?
A2: Low yields in this nitration are often due to the formation of multiple isomers (dinitration or nitration at other positions on the aromatic ring) and potential oxidation of the starting material by the strong nitrating agents. The reaction conditions, especially temperature and the choice of nitrating agent, are critical.
Q3: During the cyanation of 4,5-dimethoxy-2-nitrobenzyl halide, I am getting significant amounts of a side product. What could it be?
A3: A common side product is the corresponding alcohol, formed by the hydrolysis of the benzyl halide. This is particularly problematic if the reaction is not carried out under strictly anhydrous conditions. Another possibility is the formation of an isonitrile, although this is generally a minor product when using ionic cyanide salts.
Q4: How can I effectively purify the final product, this compound?
A4: The product is a solid with a reported melting point of 110-112 °C.[1] Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel can also be employed for higher purity.
Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A5: Yes. Both synthetic routes involve hazardous materials. Nitrating agents are strong oxidizers and highly corrosive. Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Always have a cyanide antidote kit readily available when working with cyanide salts.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation (Nitration Route) | 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Starting material is impure. | 1. Use fresh, properly stored nitrating agents. 2. Carefully monitor and control the reaction temperature within the optimal range. 3. Verify the purity of 4,5-dimethoxyphenylacetonitrile by NMR or melting point. |
| Formation of Multiple Products (Nitration Route) | 1. Reaction temperature is too high, leading to dinitration. 2. Incorrect choice of nitrating agent, leading to poor regioselectivity. | 1. Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent. 2. Consider using a milder nitrating agent or a directional nitrating system like nitric acid in polyphosphoric acid.[2] |
| Low Yield (Cyanation Route) | 1. Incomplete conversion of the starting benzyl halide. 2. Hydrolysis of the benzyl halide. 3. Poor solubility of the cyanide salt. | 1. Increase the reaction time or temperature. Consider adding a phase-transfer catalyst to improve the reaction rate. 2. Use anhydrous solvents and reagents. 3. Use a polar aprotic solvent like DMSO or DMF to dissolve the cyanide salt. |
| Product is Oily or Impure after Recrystallization | 1. Incorrect solvent system for recrystallization. 2. Presence of persistent impurities. | 1. Screen different solvent systems to find one that provides good crystal formation. 2. Purify the crude product by column chromatography before recrystallization. |
Experimental Protocols
The following are proposed experimental protocols based on general procedures for similar compounds. Note: These protocols are starting points and may require optimization for best results.
Protocol 1: Synthesis via Nitration of 4,5-Dimethoxyphenylacetonitrile
This protocol is adapted from a general procedure for the directional nitration of phenylacetonitrile derivatives.[2]
Step 1: Preparation of the Nitrating Mixture
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated nitric acid (1.5 equivalents) to pre-warmed polyphosphoric acid (10 equivalents by weight to the substrate) while maintaining the temperature below 20 °C with an ice bath.
-
Stir the mixture for 15-20 minutes until it is homogeneous.
Step 2: Nitration Reaction
-
Dissolve 4,5-dimethoxyphenylacetonitrile (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane.
-
Cool the nitrating mixture to 0-5 °C.
-
Slowly add the solution of 4,5-dimethoxyphenylacetonitrile to the nitrating mixture dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-3 hours, monitoring the reaction progress by TLC.
Step 3: Work-up and Purification
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
A precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain this compound.
Protocol 2: Synthesis via Cyanation of 4,5-Dimethoxy-2-nitrobenzyl Bromide
This protocol is a multi-step synthesis starting from 3,4-dimethoxybenzaldehyde.
Step 1: Nitration of 3,4-Dimethoxybenzaldehyde
-
A procedure for the synthesis of 4,5-dimethoxy-2-nitrobenzaldehyde from 3,4-dimethoxybenzaldehyde has been reported with a yield of 61%.[1] This involves reacting 3,4-dimethoxybenzaldehyde with concentrated nitric acid at 10 °C.
Step 2: Reduction of 4,5-Dimethoxy-2-nitrobenzaldehyde to the Benzyl Alcohol
-
Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4,5-dimethoxy-2-nitrobenzyl alcohol.
Step 3: Conversion of the Benzyl Alcohol to Benzyl Bromide
-
Dissolve the crude 4,5-dimethoxy-2-nitrobenzyl alcohol (1 equivalent) in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide (0.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture into ice water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 4,5-dimethoxy-2-nitrobenzyl bromide. Use this product immediately in the next step.
Step 4: Cyanation of 4,5-Dimethoxy-2-nitrobenzyl Bromide
-
In a flask, dissolve sodium cyanide (1.5 equivalents) in anhydrous DMSO.
-
Add a solution of the crude 4,5-dimethoxy-2-nitrobenzyl bromide (1 equivalent) in a minimal amount of anhydrous DMSO to the cyanide solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17354-04-0 | [3][4] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [3][4] |
| Molecular Weight | 222.20 g/mol | [3][4] |
| Melting Point | 110-112 °C | [1] |
| Appearance | Solid | - |
Table 2: Summary of Proposed Synthetic Routes and Potential Optimization Parameters
| Route | Key Reaction | Starting Materials | Key Reagents | Potential Optimization Parameters |
| 1 | Electrophilic Aromatic Nitration | 4,5-Dimethoxyphenylacetonitrile | Conc. HNO₃, Polyphosphoric Acid | Reaction Temperature, Molar Ratio of Reagents, Reaction Time |
| 2 | Nucleophilic Substitution | 4,5-Dimethoxy-2-nitrobenzyl Bromide | Sodium Cyanide | Solvent, Temperature, Use of Phase-Transfer Catalyst, Reaction Time |
Visualizations
Caption: Workflow for the synthesis via the nitration route.
Caption: Workflow for the synthesis via the cyanation route.
Caption: Logical troubleshooting workflow for the synthesis.
References
Technical Support Center: Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway commences with the nitration of veratraldehyde (3,4-dimethoxybenzaldehyde) to yield 4,5-dimethoxy-2-nitrobenzaldehyde. This intermediate is then typically reduced to the corresponding benzyl alcohol, subsequently converted to a benzyl halide (e.g., chloride), and finally reacted with a cyanide salt to produce the target molecule.
Q2: What are the critical control points in this synthesis to minimize side reactions?
A2: Key stages to monitor closely are the nitration of veratraldehyde, where controlling the temperature and addition of nitric acid is crucial to prevent the formation of unwanted isomers, and the cyanidation step, where anhydrous conditions are necessary to avoid hydrolysis of the benzyl halide intermediate.
Q3: How can I purify the final product, this compound?
A3: The final product is a solid at room temperature. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water. For higher purity, column chromatography on silica gel may be employed. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound.[1][2][3]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Nitro compounds can be energetic and should be handled with care. The use of cyanide salts is particularly hazardous, requiring strict adherence to safety protocols to avoid exposure to highly toxic hydrogen cyanide gas, which can be generated in the presence of acid.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The final product itself is classified as a dangerous good for transport.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, structured by the synthetic step.
Step 1: Nitration of Veratraldehyde
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired 4,5-dimethoxy-2-nitrobenzaldehyde | - Formation of the 6-nitro isomer. - Incomplete reaction. - Degradation of the product. | - Maintain a low reaction temperature (e.g., 10°C) during the addition of nitric acid. - Ensure a sufficient reaction time (e.g., 20 hours). - Protect the reaction mixture and product from light, as nitro compounds can be light-sensitive. |
| Product is an oil or has a low melting point | - Contamination with the 6-nitro isomer or unreacted starting material. | - Purify the crude product by recrystallization or column chromatography. |
Step 2: Reduction of 4,5-Dimethoxy-2-nitrobenzaldehyde
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of amino compounds in the product mixture | - Over-reduction of the nitro group. | - Use a mild reducing agent, such as sodium borohydride. - Carefully control the stoichiometry of the reducing agent and the reaction temperature. |
| Incomplete reaction | - Insufficient reducing agent. - Low reaction temperature. | - Ensure the molar ratio of the reducing agent is adequate. - Monitor the reaction by TLC until the starting material is consumed. |
Step 3: Conversion of Alcohol to Benzyl Halide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of a significant amount of dibenzyl ether | - Reaction conditions favoring intermolecular etherification. | - Use a chlorinating agent like thionyl chloride or phosphorus pentachloride. - Perform the reaction at a low temperature. |
| Low yield of the benzyl halide | - Incomplete reaction. - Hydrolysis of the product during workup. | - Ensure the reaction goes to completion by monitoring with TLC. - Use anhydrous conditions during the reaction and workup. |
Step 4: Cyanidation of 4,5-Dimethoxy-2-nitrobenzyl Halide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of 4,5-dimethoxy-2-nitrobenzyl alcohol in the product | - Hydrolysis of the benzyl halide due to the presence of water. | - Use anhydrous solvents and reagents. - Dry the benzyl halide thoroughly before use. |
| Formation of the isonitrile byproduct | - Reaction conditions favoring the attack by the nitrogen atom of the cyanide ion. | - The use of anhydrous acetone as a solvent can decrease the formation of isonitriles. |
| Low yield of the final product | - Incomplete reaction. - Side reactions dominating. | - Ensure vigorous stirring and a sufficient reaction time (e.g., 16-20 hours). - Use a phase transfer catalyst to improve the reaction rate. |
Experimental Protocols
Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde
-
To 500 ml of concentrated nitric acid cooled to 10°C, slowly add 135 g of 3,4-dimethoxybenzaldehyde over 20 hours, maintaining the temperature at 10°C.
-
Pour the reaction mixture into 3 L of ice water.
-
Collect the resulting crystals by filtration.
-
Dissolve the crystals in a mixture of 8 L of toluene and 500 ml of ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate, followed by water, and then saturated saline.
-
Concentrate the solution under reduced pressure to approximately 500 ml.
-
Cool the concentrate to room temperature and collect the yellowish crystals by filtration. The expected yield is approximately 61%.[6]
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. ijls.in [ijls.in]
- 2. CN102993046A - Purification method of HPLC-grade acetonitrile for LC-MS - Google Patents [patents.google.com]
- 3. Separation of Acetonitrile, (m-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. prepchem.com [prepchem.com]
How to avoid by-product formation in nitrophenylacetonitrile synthesis
An essential resource for researchers, this technical support center provides in-depth troubleshooting guides and frequently asked questions to mitigate by-product formation during the synthesis of nitrophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of p-nitrophenylacetonitrile?
A1: The most prevalent by-products are isomers, primarily ortho-nitrophenylacetonitrile.[1] Other significant impurities can include the starting material (phenylacetonitrile), hydrolysis products like p-nitrophenylacetic acid, and polymeric tars or oils.[1][2] If the synthesis is performed via the reaction of p-nitrobenzyl halide with cyanide, 4,4-dinitrostilbene derivatives can be a major by-product.[2]
Q2: My reaction is producing a high ratio of the ortho-isomer. How can I improve the selectivity for the para-product?
A2: Standard nitration with mixed acids (concentrated nitric and sulfuric acid) often yields a significant amount of the ortho-isomer.[1][2] To enhance para-selectivity, a "directional nitrating agent" is recommended. Using a mixture of concentrated nitric acid and polyphosphoric acid (PPA) creates a bulky nitrating species, which sterically hinders attack at the ortho-position, thereby increasing the yield of the para-isomer.[2]
Q3: What is causing the formation of a dark, oily residue or tar in my reaction?
A3: The formation of tars and oils is typically linked to two main causes: impure starting materials and elevated reaction temperatures.[1] Commercial grades of phenylacetonitrile may contain impurities that degrade or polymerize under strong acidic conditions.[1] High temperatures can also promote the degradation of both the starting material and the product.[1]
Q4: I've identified p-nitrophenylacetic acid in my final product. What reaction conditions lead to this hydrolysis?
A4: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) in the acidic reaction medium. This side reaction is highly dependent on temperature; higher temperatures significantly increase the rate of hydrolysis.[2] To prevent this, strict temperature control is crucial throughout the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution & Explanation |
| Low Yield of p-Nitrophenylacetonitrile | Suboptimal Reaction Temperature | The reaction temperature must be carefully controlled. For mixed acid nitration, maintain a temperature of 10-20°C.[1] For the PPA method, the initial addition of phenylacetonitrile should be at 0-10°C, with the reaction proceeding at 20-30°C.[1][2] Temperatures outside this range can either slow the reaction or increase by-product formation. |
| Incorrect Reagent Ratios | The molar ratio of the nitrating agents is critical for generating the nitronium ion (NO₂⁺) efficiently. An incorrect ratio can lead to an incomplete reaction. Follow established protocols for the specific nitration method used. For the PPA method, a molar ratio of 3.5:1 (concentrated nitric acid to phenylacetonitrile) is recommended.[2] | |
| Impure Phenylacetonitrile | Impurities in the starting material can lead to side reactions and lower the yield.[1] Use high-purity phenylacetonitrile or purify it by distillation or washing with 50% sulfuric acid before use.[1] | |
| High o/p Isomer Ratio (Excess Ortho-Product) | Standard Mixed Acid Conditions | The standard H₂SO₄/HNO₃ mixture is not highly selective. To favor the para-isomer, use a directional nitrating agent like concentrated HNO₃ with polyphosphoric acid (PPA).[2] The bulkiness of the PPA-NO₂⁺ complex hinders ortho-attack. |
| High Reaction Temperature | Higher temperatures can decrease the selectivity of the reaction, leading to an increased proportion of the ortho-isomer.[2] Adhere strictly to the recommended temperature ranges. | |
| Formation of Oily Residue / Tar | Impure Starting Material | As mentioned, impurities in the phenylacetonitrile are a primary cause of tar formation.[1] Ensure the purity of the starting material. |
| Elevated Reaction Temperature | Temperatures above the recommended range can cause polymerization and degradation of organic materials.[1] Maintain strict temperature control and ensure efficient stirring to avoid localized overheating. | |
| Product Contaminated with p-Nitrophenylacetic Acid | Excessive Reaction Temperature or Time | Hydrolysis of the nitrile group is accelerated by high temperatures in the acidic medium.[2] Keep the reaction temperature below 30°C and monitor the reaction to avoid unnecessarily long reaction times. |
| Quenching Procedure | When quenching the reaction mixture in water/ice, ensure rapid cooling and precipitation to minimize the time the product spends in hot, acidic aqueous conditions. |
Data Presentation: Comparison of Nitration Methods
| Nitrating Agent | Key Parameters | p-Nitrophenylacetonitrile Yield | Product Purity | Reference |
| Mixed Acid (H₂SO₄/HNO₃) | Standard conditions | ~48.6% | Lower due to ortho-isomer | [2] |
| Conc. HNO₃ / Polyphosphoric Acid (PPA) | Molar Ratio (HNO₃:Reagent): 3.5:1, Temp: 20-25°C, Time: 2h | 64.69% | 99.11% (para-isomer) | [2] |
| Conc. HNO₃ / H₃PO₄ / H₂SO₄ | Molar Ratio (HNO₃:H₃PO₄:H₂SO₄): 1:0.65:1.49, Temp: 15-20°C, Time: 2.5h | 70.5% | High | [3] |
Experimental Protocols
Protocol: Directional Nitration using Polyphosphoric Acid (PPA)
This method is designed to maximize the yield of the para-isomer and minimize ortho- and hydrolysis by-products.[2]
Materials:
-
Phenylacetonitrile (high purity)
-
Concentrated Nitric Acid (~65-70%)
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Nitrating Agent: In a flask equipped with a mechanical stirrer and a dropping funnel, and cooled in an ice-salt bath, carefully mix a calculated amount of concentrated nitric acid and polyphosphoric acid. The molar ratio of nitric acid to the total amount of phenylacetonitrile to be added should be approximately 3.5:1.
-
Addition of Phenylacetonitrile: Cool the nitrating mixture to between 0°C and 10°C. Slowly add the phenylacetonitrile dropwise to the mixture over a period of 1-2 hours. Maintain vigorous stirring and ensure the temperature does not exceed 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm up to 20-25°C. Continue stirring at this temperature for 2 hours to ensure the reaction goes to completion.
-
Quenching and Precipitation: Prepare a beaker with a large amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring. A solid precipitate should form.
-
Isolation: Filter the solid product under reduced pressure. Wash the filter cake thoroughly with cold water until the washings are neutral to remove residual acid.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure p-nitrophenylacetonitrile as pale yellow crystals.[2][4] Dry the final product under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 3. CN101786966A - New preparation technology of p-nitro phenylacetonitrile - Google Patents [patents.google.com]
- 4. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]
Technical Support Center: Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Q1: My reaction yield is significantly lower than expected upon scaling up. What are the likely causes and how can I address them?
A1: Low yields during scale-up can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inefficient Heat Transfer: The cyanation reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting the formation of side products and degradation of the starting material and product.
-
Solution: Ensure your reactor is equipped with an adequate cooling system. Monitor the internal reaction temperature closely and consider a slower, controlled addition of the cyanide reagent to manage the exotherm. Pre-cooling the reagents before addition can also be beneficial.
-
-
Poor Mixing: Inadequate agitation in a large reactor can result in localized concentration gradients. This can lead to incomplete conversion and the formation of impurities.
-
Solution: Verify that the stirrer design and speed are appropriate for the reactor volume and the viscosity of the reaction mixture. The installation of baffles within the reactor can significantly improve mixing efficiency.
-
-
Impurity Profile of Starting Materials: The impact of impurities in the starting 4,5-dimethoxy-2-nitrobenzyl halide or the cyanide source is often magnified at a larger scale.
-
Solution: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, HPLC). If necessary, purify the starting materials before use.
-
Q2: I am observing significant formation of a dimeric ether by-product. What is causing this and how can it be minimized?
A2: The formation of a bis(4,5-dimethoxy-2-nitrobenzyl) ether is a common side reaction, particularly if residual water is present or if the reaction conditions are too basic. The benzyl halide is susceptible to hydrolysis to the corresponding alcohol, which can then react with another molecule of the benzyl halide.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Control of Basicity: While a base may be used in some cyanation protocols, excessive basicity can promote the hydrolysis of the benzyl halide. Careful selection and controlled addition of the base are crucial. In many cases, the cyanide salt itself provides sufficient basicity.
-
Q3: The purification of the final product by crystallization is proving difficult on a larger scale, resulting in product loss. What can I do to optimize the crystallization process?
A3: Challenges in large-scale crystallization often relate to solubility, nucleation, and crystal growth.
-
Solvent System Selection: The choice of solvent is critical for efficient crystallization.
-
Solution: A systematic screening of solvent systems is recommended. A mixture of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexane, heptane) often provides the best results for inducing crystallization and maximizing recovery.
-
-
Cooling Profile: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter.
-
Solution: Employ a controlled, gradual cooling profile to allow for the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product at the appropriate temperature can also promote controlled crystallization.
-
-
Mechanical Agitation: The stirring rate during crystallization can influence crystal size and purity.
-
Solution: Optimize the stirring speed to maintain a uniform suspension without causing excessive crystal breakage.
-
Experimental Protocols
A plausible synthetic route for the large-scale synthesis of this compound involves the cyanation of 4,5-dimethoxy-2-nitrobenzyl bromide.
Synthesis of 4,5-Dimethoxy-2-nitrobenzyl bromide
A detailed protocol for this starting material is crucial for the success of the subsequent cyanation step. While not the focus of this guide, it typically involves the bromination of 4,5-dimethoxy-2-nitrotoluene using a radical initiator.
Synthesis of this compound
Materials:
-
4,5-Dimethoxy-2-nitrobenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous Acetone or Acetonitrile
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB), optional
-
Ethyl acetate
-
Hexane or Heptane
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, thermometer, and an inert gas inlet, charge 4,5-dimethoxy-2-nitrobenzyl bromide (1.0 equivalent) and anhydrous acetone or acetonitrile.
-
Reagent Addition: Add sodium cyanide (1.1 - 1.5 equivalents) to the stirred solution. If using a phase transfer catalyst, it can be added at this stage (0.05 - 0.1 equivalents).
-
Reaction: Heat the reaction mixture to a gentle reflux (for acetone) or a suitable temperature (e.g., 60-80 °C for acetonitrile) and maintain for several hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane or heptane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then further cool in an ice bath to complete crystallization.
-
Isolation: Collect the crystalline product by filtration, wash with a cold mixture of ethyl acetate and hexane, and dry under vacuum.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these values are illustrative and may require optimization for specific scales and equipment.
| Parameter | Laboratory Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) |
| Starting Material | 4,5-Dimethoxy-2-nitrobenzyl bromide | 4,5-Dimethoxy-2-nitrobenzyl bromide |
| Cyanide Source | Sodium Cyanide (1.2 eq) | Sodium Cyanide (1.1-1.3 eq) |
| Solvent | Anhydrous Acetone | Anhydrous Acetonitrile |
| Reaction Temperature | 56 °C (Reflux) | 70-80 °C |
| Reaction Time | 4-6 hours | 6-10 hours |
| Typical Yield | 85-95% | 80-90% |
| Purification Method | Recrystallization (Ethyl Acetate/Hexane) | Recrystallization (Ethyl Acetate/Heptane) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to diagnosing the cause of low yields during scale-up.
Technical Support Center: 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile Reaction Work-up
Welcome to the technical support center for the synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the reaction work-up, purification, and troubleshooting of common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the work-up of the nitration of 3,4-dimethoxyphenylacetonitrile?
A1: The most critical step is the rapid and efficient quenching of the highly acidic reaction mixture. This is typically achieved by pouring the reaction mixture onto a slurry of crushed ice and water. This action serves two primary purposes: it immediately stops the reaction by diluting the strong acids (e.g., nitric and sulfuric acid), and it often induces the precipitation of the crude product, facilitating its initial isolation.
Q2: Why is a basic wash, for example, with sodium bicarbonate solution, necessary during the extraction process?
A2: A basic wash is essential to neutralize and remove any residual strong acids from the organic phase. The presence of acid can lead to unwanted side reactions, such as hydrolysis of the nitrile group to a carboxylic acid, especially during subsequent heating or concentration steps.[1] It also helps in removing any acidic byproducts that may have formed during the reaction.
Q3: My product oiled out during recrystallization. What should I do?
A3: "Oiling out" during recrystallization typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To resolve this, you can try the following:
-
Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot mixture to bring the oil back into solution.
-
Reheat the mixture to ensure complete dissolution.
-
Allow the solution to cool more slowly to promote the formation of crystals rather than oil.
-
Consider using a different solvent or a solvent pair for recrystallization.
Q4: What are the expected spectroscopic signatures for this compound?
A4: While specific spectra are not provided in the search results, one would anticipate the following:
-
¹H NMR: Signals corresponding to the two methoxy groups, the methylene protons of the acetonitrile group, and the aromatic protons on the substituted benzene ring.
-
¹³C NMR: Resonances for the nitrile carbon, the carbons of the methoxy groups, the methylene carbon, and the aromatic carbons.
-
IR: A characteristic sharp peak for the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹, and strong absorptions for the nitro group (NO₂) usually around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product lost during work-up. | Ensure the pH of the aqueous layer is neutral before extraction to prevent the loss of product. Use a suitable extraction solvent in sufficient quantity. | |
| Over-nitration or side reactions. | Control the reaction temperature carefully, as nitration is highly exothermic. Add the nitrating agent slowly. | |
| Product is a Dark Oil or Tarry Substance | Presence of impurities and polymeric byproducts. | Ensure efficient quenching and thorough washing to remove acidic residues. Consider purification by column chromatography before attempting recrystallization. |
| Decomposition of the product. | Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. | |
| Difficulty in Isolating the Product from the Aqueous Layer | Product has some water solubility. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel and swirl gently. If the emulsion persists, filtration through a pad of Celite® may be necessary. | |
| Nitrile Hydrolysis to Carboxylic Acid or Amide | Presence of strong acid or base during work-up, especially at elevated temperatures. | Neutralize the reaction mixture promptly after quenching. Use mild basic conditions (e.g., saturated sodium bicarbonate) for washing and avoid prolonged exposure to acidic or basic conditions. |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the nitration of a related compound, as a specific protocol for the target molecule was not found in the search results. Caution: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
1. Reaction Setup:
-
Dissolve 3,4-dimethoxyphenylacetonitrile in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice-water bath to 0-5 °C.
2. Nitration:
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC).
3. Work-up and Isolation:
-
Carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water.
-
If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
If no solid forms, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
Recrystallize the crude product from a suitable solvent system. For similar compounds, a mixture of ethanol and water has been reported to be effective.[2] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [3] |
| Molecular Weight | 222.20 g/mol | [3] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Melting Point | 110-112 °C | Vendor data |
| CAS Number | 17354-04-0 | [3] |
Experimental Workflow
Caption: Workflow for the work-up and purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the work-up of this compound.
References
Technical Support Center: Handling of Nitrophenylacetonitrile Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals working with nitrophenylacetonitrile compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with nitrophenylacetonitrile compounds?
A1: Nitrophenylacetonitrile compounds are classified as harmful and toxic.[1][2][3][4] Key hazards include:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4][5] These compounds can be metabolized in the body to cyanide, which can lead to headache, dizziness, weakness, and in severe cases, unconsciousness and death.[2][6]
-
Irritation: Causes skin and serious eye irritation.[1][2][5] May also cause respiratory irritation.[1][2][5]
Q2: What are the general storage recommendations for nitrophenylacetonitrile compounds?
A2: To ensure stability and safety, store nitrophenylacetonitrile compounds in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][8] Specifically, p-nitrophenylacetonitrile should be stored below +30°C.[9][10][11] It is crucial to store them away from incompatible substances such as strong oxidizing agents, reducing agents, acids, and bases.[2][6][12]
Q3: Are nitrophenylacetonitrile compounds soluble in water?
A3: No, nitrophenylacetonitrile compounds are generally insoluble in water.[1][10][13][14] They are, however, soluble in organic solvents like ethanol and ether.[10][11]
Q4: What should I do in case of a small spill of a nitrophenylacetonitrile compound?
A4: For a small spill, first, eliminate all ignition sources.[1] Dampen the solid spill material with ethanol and transfer it to a suitable container. Use absorbent paper dampened with ethanol to clean up any remaining material. Seal the contaminated materials in a vapor-tight plastic bag for proper disposal. Finally, wash the contaminated surfaces with ethanol followed by soap and water.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of nitrophenylacetonitrile compounds.
Low Reaction Yield During Synthesis
Problem: The yield of the desired nitrophenylacetonitrile product is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Side Reactions: The presence of strong bases can lead to the formation of hydrogen cyanide or other byproducts.[1][13][14] Strong acids can also lead to violent reactions.[1][13][14] | Carefully control the pH of the reaction mixture. Avoid using strong bases or acids unless a specific protocol requires them under controlled conditions. |
| Decomposition of Reactants or Products: Nitrophenylacetonitrile compounds can be unstable under certain conditions, such as high temperatures or exposure to incompatible materials.[2][6] | Maintain the recommended reaction temperature. Ensure all reagents and solvents are pure and free from contaminants. |
| Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC). Consider extending the reaction time if necessary. |
| Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the yield. | Carefully calculate and measure the molar ratios of all reactants as specified in the protocol. A patent for p-nitrophenylacetonitrile synthesis suggests a specific molar ratio of phenylacetonitrile to nitric acid for optimal yield.[15] |
Product Impurity after Purification
Problem: The purified nitrophenylacetonitrile compound shows the presence of impurities.
| Possible Cause | Recommended Solution |
| Ineffective Purification Method: The chosen purification method may not be suitable for removing specific impurities. | For p-nitrophenylacetonitrile, crystallization from ethanol is a documented purification method.[9][16] Consider using alternative recrystallization solvents or employing column chromatography for more challenging separations. |
| Co-precipitation of Isomers: During nitration of phenylacetonitrile, ortho-, meta-, and para-isomers can be formed.[17] | Optimize the nitration conditions to favor the formation of the desired isomer. Directional nitrating agents, such as a mixture of nitric acid and phosphoric acid, can improve the yield of the para-isomer.[15][17] |
| Product Degradation During Work-up: The product may be sensitive to the conditions used during the work-up procedure (e.g., exposure to acid or base).[18] | Test the stability of your compound to the work-up reagents on a small scale before processing the entire batch.[18] Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh conditions. |
Handling and Safety Issues
Problem: Concerns about safe handling and potential exposure to nitrophenylacetonitrile compounds.
| Possible Cause | Recommended Solution |
| Inadequate Personal Protective Equipment (PPE): Insufficient protection can lead to skin contact, inhalation, or eye exposure. | Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[2][19] For weighing and handling solids, a NIOSH-approved respirator is recommended.[1] |
| Generation of Hydrogen Cyanide Gas: The combination of nitriles with bases can produce highly toxic hydrogen cyanide gas.[1][13][14] | Avoid mixing nitrophenylacetonitrile compounds with bases. If a basic reagent is necessary, perform the reaction in a well-ventilated fume hood with appropriate safety precautions in place. |
| Lack of Emergency Preparedness: Not being prepared for accidental exposure can have serious consequences. | Ensure that an emergency plan is in place. Know the location of safety showers, eyewash stations, and first aid kits. In case of exposure, seek immediate medical attention.[2] |
Data Presentation
Table 1: Physical and Chemical Properties of Nitrophenylacetonitrile Isomers
| Property | 2-Nitrophenylacetonitrile | 3-Nitrophenylacetonitrile | 4-Nitrophenylacetonitrile |
| CAS Number | 610-66-2[1] | 621-50-1[4] | 555-21-5[2] |
| Molecular Formula | C₈H₆N₂O₂[1] | C₈H₆N₂O₂[4] | C₈H₆N₂O₂[2] |
| Molecular Weight | 162.15 g/mol [1] | 162.15 g/mol [4] | 162.15 g/mol [2] |
| Appearance | Light brown solid[1][13] | - | Cream to yellow crystalline powder[8][9][10] |
| Melting Point | 82-85 °C[13][20] | - | 113-115 °C[9][10][21] |
| Boiling Point | 178 °C[20] | - | 195-197 °C at 12 mmHg[8][10] |
| Water Solubility | Insoluble[1][13][14] | - | Insoluble[8][10][11] |
Table 2: Hazard Identification for Nitrophenylacetonitrile Isomers
| Hazard Statement | 2-Nitrophenylacetonitrile | 3-Nitrophenylacetonitrile | 4-Nitrophenylacetonitrile |
| Acute Toxicity, Oral | Harmful if swallowed[1][5] | Harmful if swallowed[4] | Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Harmful in contact with skin[1][5] | Harmful in contact with skin[4] | Toxic/Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | Harmful if inhaled[1][5] | Harmful if inhaled[4] | Harmful if inhaled[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation[1][5] | - | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][5] | - | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation[1][5] | - | - |
Experimental Protocols
Synthesis of 2-Nitrophenylacetonitrile
This protocol is adapted from a known synthesis method.[22]
Materials:
-
2-nitrophenylpyruvic acid oxime
-
Glacial acetic acid
-
Water
-
Methylene chloride
-
Magnesium sulfate
-
Activated carbon
-
Isopropanol
Procedure:
-
In a suitable reactor, charge water, glacial acetic acid, and 2-nitrophenylpyruvic acid oxime.
-
Heat the stirred suspension to 90°C under a nitrogen atmosphere and maintain this temperature for 2 hours.
-
Allow the dark solution to cool slowly and stir overnight at ambient temperature.
-
Extract the suspension with methylene chloride (5 times).
-
Wash the combined organic layers with water (3 times).
-
Dry the organic layer over magnesium sulfate and filter.
-
Treat the filtrate with activated carbon and filter.
-
Remove the solvent under reduced pressure.
-
Recrystallize the solid residue from isopropanol to obtain 2-nitrophenylacetonitrile.
Purification of 4-Nitrophenylacetonitrile by Recrystallization
This is a general procedure for the purification of 4-nitrophenylacetonitrile.[9][16]
Materials:
-
Crude 4-nitrophenylacetonitrile
-
Ethanol (EtOH)
Procedure:
-
Dissolve the crude 4-nitrophenylacetonitrile in a minimum amount of hot ethanol.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General workflow for the purification of nitrophenylacetonitrile compounds by recrystallization.
Caption: Troubleshooting logic for addressing low reaction yields in nitrophenylacetonitrile synthesis.
References
- 1. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
- 6. 4-Nitrophenylacetonitrile(555-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Nitrophenylacetonitrile CAS 555-21-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. p-Nitrophenylacetonitrile | 555-21-5 [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-Nitrophenylacetonitrile | 610-66-2 [chemicalbook.com]
- 14. 2-Nitrophenylacetonitrile CAS#: 610-66-2 [amp.chemicalbook.com]
- 15. CN101786966A - New preparation technology of p-nitro phenylacetonitrile - Google Patents [patents.google.com]
- 16. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]
- 17. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 18. How To [chem.rochester.edu]
- 19. chemicalbook.com [chemicalbook.com]
- 20. chemwhat.com [chemwhat.com]
- 21. 4-Nitrophenylacetonitrile 98 555-21-5 [sigmaaldrich.com]
- 22. prepchem.com [prepchem.com]
Technical Support Center: 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to protect the compound from heat, sources of ignition, and moisture.[3] Some suppliers also recommend refrigeration and may ship the product under cold-chain transportation.[4]
Q2: Is this compound sensitive to light?
Q3: What is the general chemical stability of this compound?
A3: Under standard ambient conditions (room temperature), this compound is considered chemically stable.[3] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent degradation.
Q4: What are the known or potential degradation pathways for this compound?
A4: Based on its chemical structure, two primary degradation pathways are of concern:
-
Photodegradation: The ortho-nitrobenzyl moiety is known to undergo photochemical reactions upon exposure to light, which can lead to the cleavage of the molecule.[5][6] The primary photoadduct is often an ortho-nitrosobenzaldehyde derivative, which can be unstable and undergo further reactions.[5]
-
Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under both acidic and basic aqueous conditions, especially with heating.[7] This reaction would convert the acetonitrile group to a phenylacetic acid derivative.
Q5: How should I handle this compound in the laboratory?
A5: Handle this compound in accordance with good industrial hygiene and safety practices.[2] Use personal protective equipment, including gloves, safety goggles, and a lab coat.[5] Ensure adequate ventilation, especially when handling the solid powder to avoid dust formation.[1][2] Avoid contact with skin and eyes.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of solid or solution (e.g., darkening) | Photodegradation | Protect the compound and its solutions from light by using amber vials or wrapping containers with aluminum foil. Prepare solutions fresh before use. |
| Unexpected peaks in analytical data (e.g., HPLC, NMR) | Degradation due to improper storage or handling | Review storage conditions. Ensure the compound was not exposed to high temperatures, light, or incompatible substances. Consider the possibility of hydrolysis if the compound was in an aqueous solution, especially at non-neutral pH. |
| Reduced yield or loss of activity in experiments | Compound degradation | Prepare fresh solutions of the compound for each experiment. If photodegradation is suspected, conduct experiments under subdued lighting conditions. If hydrolysis is a concern, control the pH of the reaction mixture and use non-aqueous solvents if possible. |
| Inconsistent experimental results | Inconsistent purity of the starting material due to degradation | Aliquot the solid compound upon receipt to minimize repeated exposure of the entire stock to ambient conditions. Re-evaluate the purity of the compound before use if degradation is suspected. |
Data and Protocols
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Temperature | Store in a cool place. Refrigeration may be recommended. | [1][2][4] |
| Light | Protect from light. Store in amber vials or foil-wrapped containers. | Inferred from[5][6] |
| Atmosphere | Store in a dry, well-ventilated area. Keep container tightly closed. | [1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [1] |
Potential Degradation Pathways
| Degradation Type | Functional Group Involved | Triggering Condition | Potential Product |
| Photodegradation | ortho-Nitrobenzyl | Exposure to UV/Visible Light | ortho-Nitrosobenzaldehyde derivative and other byproducts |
| Hydrolysis | Acetonitrile (-CN) | Aqueous acid or base, especially with heat | 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid |
| Thermal Decomposition | Nitroaromatic system | High temperatures | Complex mixture of decomposition products |
Hypothetical Experimental Protocol for Stability Assessment
This is a general guideline. Specific parameters should be optimized for your experimental setup.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffer of a specific pH).
-
Stress Conditions:
-
Photostability: Expose aliquots of the solution in clear vials to a light source (e.g., UV lamp at a specific wavelength or broad-spectrum light) for defined periods. Keep a control sample wrapped in foil.
-
pH Stability: Adjust the pH of aqueous/buffered solutions to various levels (e.g., pH 3, 7, 9) and incubate at a constant temperature.
-
Thermal Stability: Incubate solutions at different temperatures (e.g., 4°C, 25°C, 40°C) for defined time points.
-
-
Sample Analysis: At each time point, analyze the stressed samples and a control sample using a suitable analytical method such as reverse-phase HPLC with a UV detector.
-
Data Evaluation: Quantify the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products. Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Optimizing Catalytic Reduction of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the catalytic reduction of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile to the corresponding amine, 2-amino-4,5-dimethoxybenzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the catalytic hydrogenation of this compound.
Q1: My reaction is very slow or appears incomplete. What are the common causes and solutions?
A1: Slow or incomplete reactions are typically linked to catalyst activity, hydrogen availability, or reaction conditions.
-
Catalyst Deactivation: The catalyst may be poisoned or have low intrinsic activity. Ensure you are using a fresh, high-quality catalyst. For pyrophoric catalysts like Raney Nickel, proper handling is crucial to maintain activity.[1]
-
Insufficient Hydrogen: Check for leaks in your hydrogenation apparatus. Ensure adequate agitation to facilitate mass transfer of hydrogen gas to the catalyst surface. The reaction rate is often dependent on the efficiency of this step.[2]
-
Sub-optimal Conditions: The temperature or pressure may be too low. A systematic optimization of these parameters is recommended.
-
Solvent Choice: The solvent can significantly impact reaction rates. Protic solvents like ethanol or methanol are often effective for this type of reduction.
Q2: I am observing significant byproduct formation, including colored impurities. How can I improve the selectivity?
A2: The formation of byproducts in nitro group reductions is common, often involving intermediates like hydroxylamines, nitroso, azo, and azoxy compounds.[1] These can lead to colored impurities.
-
Hydroxylamine Accumulation: This is a key intermediate that can be problematic.[1] Its accumulation can be minimized by increasing hydrogen pressure, temperature, or reaction time to ensure complete reduction to the amine. Some catalyst promoters (e.g., Vanadium) can also help reduce hydroxylamine buildup.[1]
-
Nitrile Group Reduction: The acetonitrile moiety can also be reduced, especially under harsh conditions or with certain catalysts, leading to primary, secondary, or tertiary amines.[3][4] Using milder conditions and a selective catalyst like Palladium on Carbon (Pd/C) can often prevent over-reduction of the nitrile.
-
Control Reaction Time: Monitor the reaction progress closely using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stopping the reaction once the starting material is consumed can prevent further side reactions.
Q3: The reaction yield is inconsistent between batches. What should I investigate?
A3: Poor reproducibility often points to variables in starting materials, catalyst handling, or reaction setup.
-
Starting Material Purity: Ensure the this compound is of high purity. Impurities can act as catalyst poisons.
-
Catalyst Loading and Quality: Use a consistent catalyst-to-substrate ratio. The activity of a catalyst can vary between batches from the supplier.
-
Atmosphere Control: Thoroughly purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove any oxygen, which can deactivate the catalyst.
Q4: What is the best catalyst for this reduction?
A4: Palladium on carbon (Pd/C) is often the catalyst of choice for reducing aromatic nitro groups due to its high activity and selectivity.[5] Raney Nickel is another effective and cheaper alternative, particularly if halogen substituents are present (which is not the case here).[5][6] Platinum-based catalysts (e.g., PtO₂) can also be used.[6] The optimal catalyst may need to be determined empirically through screening.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the reduction.
Caption: A logical troubleshooting tree for common reaction issues.
Data Presentation: Catalyst and Condition Screening
The following tables summarize typical starting points for reaction optimization.
Table 1: Comparison of Common Catalysts for Nitro Group Reduction
| Catalyst | Typical Loading (w/w %) | Pressure (psi) | Temperature (°C) | Common Solvents | Key Characteristics |
| 10% Pd/C | 1 - 10% | 15 - 60 | 25 - 70 | Methanol, Ethanol, Ethyl Acetate | High activity and selectivity for nitro groups.[5][6] |
| Raney Nickel | 10 - 50% | 50 - 500 | 25 - 100 | Ethanol, Methanol | Cost-effective, highly active, pyrophoric.[1][6] |
| PtO₂ (Adam's cat.) | 1 - 5% | 15 - 50 | 25 - 50 | Acetic Acid, Ethanol | Very active, may reduce other functional groups.[6] |
| Iron (Fe) / Acid | Stoichiometric | N/A | 50 - 100 | Acetic Acid, HCl | A classic chemical reduction method, not catalytic.[7][8] |
Table 2: Effect of Reaction Parameters on Yield and Selectivity
| Parameter | Low Setting | High Setting | Expected Impact on Rate | Expected Impact on Selectivity |
| Temperature | 25 °C | 80 °C | Increases | May decrease; potential for byproduct formation.[1] |
| H₂ Pressure | 1 atm | 5 atm | Increases | Generally improves by reducing intermediates.[1] |
| Catalyst Loading | 1% w/w | 10% w/w | Increases | Minimal impact, but higher loading can help drive to completion. |
| Agitation Speed | 300 rpm | 1200 rpm | Increases | Can improve selectivity by enhancing H₂ mass transfer. |
Experimental Protocols
This section provides a detailed methodology for the catalytic reduction using 10% Palladium on Carbon.
Protocol 1: Catalytic Hydrogenation using Pd/C
Objective: To reduce this compound to 2-amino-4,5-dimethoxybenzonitrile using hydrogen gas and a Pd/C catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (or Ethanol)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
-
Celite® or a similar filter aid
Equipment:
-
Parr hydrogenator or a similar pressure-rated reaction vessel
-
Magnetic stirrer and stir bar or overhead mechanical stirrer
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add a magnetic stir bar.
-
Charging Reactants: To the vessel, add this compound (1.0 eq). Add methanol to dissolve the substrate (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (5% w/w relative to the substrate). Caution: While the wet catalyst is safer, dry Pd/C can be pyrophoric.
-
System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen/argon to ~20 psi and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: After the final purge, introduce hydrogen gas to the desired pressure (e.g., 50 psi). Begin vigorous stirring. The reaction is often exothermic, so monitor the temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Progress can also be confirmed by taking aliquots (after carefully venting and re-purging the system) and analyzing by TLC or HPLC.
-
Reaction Work-up: Once complete, vent the hydrogen pressure and purge the vessel with nitrogen/argon 3-5 times.
-
Catalyst Filtration: Prepare a small pad of Celite® in a Büchner funnel. Carefully filter the reaction mixture through the Celite® to remove the Pd/C catalyst. Wash the catalyst pad with a small amount of fresh solvent (methanol) to recover any adsorbed product. Caution: Do not allow the catalyst pad to dry completely, as it can become pyrophoric.
-
Product Isolation: Combine the filtrate and washes. Remove the solvent using a rotary evaporator. The resulting solid is the crude 2-amino-4,5-dimethoxybenzonitrile.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like acetonitrile or an ethanol/water mixture.[9]
Visualization of Reaction Pathway and Workflow
General Reaction Pathway
The diagram below illustrates the intended transformation and potential side-reaction pathways.
Caption: The stepwise reduction of the nitro group and potential byproducts.
Experimental Workflow Diagram
This diagram visualizes the step-by-step experimental protocol.
Caption: A step-by-step workflow for the catalytic hydrogenation experiment.
References
- 1. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 2. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the industrial synthesis of related compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Reaction Yield
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low reaction yields can stem from a variety of factors, ranging from reagent quality to reaction conditions. A systematic approach is crucial to identify the root cause.[1][2][3]
Potential Causes & Troubleshooting Steps:
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in starting materials can inhibit the reaction or lead to the formation of side products.[2] Solution: Ensure the purity of your starting materials using techniques like NMR or chromatography. If necessary, purify the starting materials before use.
-
Reagent/Catalyst Deactivation: Reagents and catalysts can degrade over time, leading to reduced activity. Solution: Use fresh reagents and catalysts. If you suspect catalyst deactivation, consider regeneration or replacement.[4]
-
-
Reaction Conditions:
-
Incorrect Temperature: Many reactions are highly sensitive to temperature. Solution: Carefully monitor and control the internal reaction temperature. A deviation of even a few degrees can impact yield.[1][2] Consider performing small-scale experiments at slightly different temperatures to find the optimum.
-
Inadequate Mixing: Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions or incomplete conversion. Solution: Ensure efficient and consistent stirring throughout the reaction. For viscous reaction mixtures, consider using an overhead stirrer.
-
Incorrect Reaction Time: The reaction may not have gone to completion, or the product may be degrading over time. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC) to determine the optimal reaction time.[2][5]
-
-
Work-up and Purification:
-
Product Loss During Extraction: The product may have some solubility in the aqueous layer or may not be fully extracted into the organic solvent. Solution: Perform multiple extractions with the organic solvent. If the product is pH-sensitive, ensure the pH of the aqueous layer is optimized for extraction.[4]
-
Decomposition on Silica Gel: Acid-sensitive or unstable compounds can decompose on silica gel during column chromatography. Solution: Consider alternative purification methods such as recrystallization or preparative HPLC. If column chromatography is necessary, you can neutralize the silica gel with a base (e.g., triethylamine) before use.
-
Issue 2: Unexpected Impurities in the Final Product
Q2: I've identified unexpected impurities in my final product. How can I determine their source and prevent their formation?
A2: Impurity profiling is a critical aspect of process development to ensure the safety and efficacy of the final compound.[6][7] Impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation.[6]
Troubleshooting Impurity Formation:
-
Identify the Impurity: The first step is to identify the structure of the impurity. Techniques like LC-MS, GC-MS, and NMR are essential for this purpose.[7][8]
-
Trace the Origin: Once the structure is known, you can hypothesize its origin:
-
Starting Material Impurity: Does the impurity structure resemble any of the starting materials or known impurities in them? Solution: Analyze the starting materials for the presence of this impurity.
-
Side Reaction By-product: Could the impurity be formed through a known or plausible side reaction? Solution: Review the reaction mechanism and consider how changes in reaction conditions (e.g., temperature, stoichiometry) could favor the side reaction.
-
Degradation Product: Is the product known to be unstable under certain conditions (e.g., acidic, basic, high temperature)? Solution: Analyze samples taken at different stages of the work-up and purification to pinpoint where the degradation occurs.
-
Preventing Impurity Formation:
-
Optimize Reaction Conditions: Once the source is identified, you can modify the process to minimize impurity formation. This could involve changing the temperature, solvent, catalyst, or order of reagent addition.
-
Purification of Intermediates: If an impurity is carried over from a previous step, purifying the intermediate product can prevent its presence in the final product.
-
Modify the Work-up Procedure: If the impurity is formed during work-up (e.g., an acid-catalyzed degradation), modifying the work-up conditions (e.g., using a milder acid or a different quenching agent) can be effective.
Frequently Asked Questions (FAQs)
Q3: How do I effectively manage an exothermic reaction during scale-up?
A3: Managing exothermic reactions is a critical safety and process control consideration during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, which means heat dissipation becomes less efficient.[9][10]
-
Key Considerations:
-
Heat Removal Capacity: Ensure the cooling system of the reactor can handle the maximum heat output of the reaction.[10]
-
Controlled Addition: Add the reactive reagent slowly and at a controlled rate to avoid a rapid temperature increase that could lead to a runaway reaction.[9][11]
-
Monitoring: Continuously monitor the internal temperature of the reaction.
-
Emergency Quenching: Have a plan in place to quickly quench the reaction in case of a thermal runaway.
-
Q4: What is Design of Experiments (DoE) and how can it help in process optimization?
A4: Design of Experiments (DoE) is a statistical method for systematically planning and conducting experiments to determine the relationship between different factors affecting a process and its output.[12][13][14] Instead of changing one variable at a time, DoE allows for the simultaneous variation of multiple factors, making the optimization process more efficient.[10][15][16]
-
Benefits of DoE:
-
Efficiency: Fewer experiments are needed to identify optimal conditions compared to the one-variable-at-a-time (OVAT) approach.[14]
-
Interaction Effects: DoE can identify interactions between factors that would be missed with traditional methods.[15]
-
Process Understanding: It provides a more comprehensive understanding of the process and the factors that have the most significant impact on the outcome.
-
Q5: My catalyst seems to be losing activity over time. What are the common causes of catalyst deactivation and can it be regenerated?
A5: Catalyst deactivation is a common issue in industrial processes and can be caused by several factors.[17][18][19]
-
Common Causes of Deactivation:
-
Poisoning: Impurities in the feed stream can strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[19]
-
Coking/Fouling: Carbonaceous materials can deposit on the catalyst surface, blocking pores and active sites.[17][19]
-
Sintering: At high temperatures, the small metal particles of a supported catalyst can agglomerate into larger particles, reducing the active surface area.[19]
-
Leaching: The active component of the catalyst can dissolve into the reaction mixture.
-
-
Catalyst Regeneration:
Data Presentation
Table 1: Troubleshooting Low Yield - Common Parameters and Corrective Actions
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Temperature | Too low or too high | Optimize in a +/- 10°C range from the original procedure. | Increased conversion or reduced side product formation. |
| Reaction Time | Incomplete reaction or product degradation | Monitor reaction progress (e.g., by TLC/HPLC) at set intervals (e.g., 1, 2, 4, 8 hours). | Determine the point of maximum product formation before degradation begins. |
| Catalyst Loading | Insufficient for complete conversion or too high leading to side reactions | Screen catalyst loading at different levels (e.g., 0.5, 1, 2, 5 mol%).[21] | Find the optimal balance between reaction rate and selectivity.[21] |
| Solvent Purity | Presence of water or other impurities | Use freshly distilled or anhydrous grade solvents. | Improved reaction consistency and yield. |
Table 2: Impurity Profile Analysis - Common Analytical Techniques
| Technique | Information Provided | Typical Application |
| HPLC (High-Performance Liquid Chromatography) | Separation and quantification of non-volatile and thermally labile compounds.[8][22] | Purity assessment of the final product and intermediates.[23] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation and identification of volatile and semi-volatile compounds.[8] | Analysis of residual solvents and volatile impurities. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular weight and structural information of separated compounds.[8] | Identification of unknown impurities and degradation products. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Detailed structural elucidation of isolated impurities.[8] | Confirmation of the structure of unknown impurities. |
Experimental Protocols
Protocol 1: General Procedure for HPLC Impurity Profiling
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example for a Reverse-Phase C18 Column):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each impurity relative to the total peak area to estimate the purity of the sample.
-
Protocol 2: Design of Experiments (DoE) for Reaction Optimization - A Simplified Example
This example illustrates a 2-factor, 2-level full factorial design to optimize the yield of a reaction based on temperature and reaction time.
-
Define Factors and Levels:
-
Factor A (Temperature): Low Level (-1) = 80°C, High Level (+1) = 100°C.
-
Factor B (Time): Low Level (-1) = 2 hours, High Level (+1) = 6 hours.
-
-
Experimental Design Matrix:
| Experiment | Factor A (Temperature) | Factor B (Time) |
| 1 | -1 (80°C) | -1 (2h) |
| 2 | +1 (100°C) | -1 (2h) |
| 3 | -1 (80°C) | +1 (6h) |
| 4 | +1 (100°C) | +1 (6h) |
-
Execution and Analysis:
-
Run the four experiments as defined in the matrix.
-
Measure the yield for each experiment.
-
Use statistical software to analyze the results and determine the main effects of temperature and time, as well as their interaction effect on the yield. This will indicate the optimal conditions.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Workflow for identifying and addressing impurities.
Caption: Simplified workflow for Design of Experiments (DoE).
References
- 1. ledouxandcompany.com [ledouxandcompany.com]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. KiloMentor: Reactor Cleaning: Where Organic Process Chemists Can Help Chemical Engineers in Process Development [kilomentor.blogspot.com]
- 6. rds.avantium.com [rds.avantium.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. Pilot Plant Scale-up Considerations for Solids, Liquid orals, Semi solids and Relevant Documentation | Pharmaguideline [pharmaguideline.com]
- 9. filter-dryer.com [filter-dryer.com]
- 10. researchgate.net [researchgate.net]
- 11. filter-dryer.com [filter-dryer.com]
- 12. Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3-SCR Catalyst Test Protocols | ORNL [ornl.gov]
- 13. Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3-SCR Catalyst Test Protocols (Journal Article) | OSTI.GOV [osti.gov]
- 14. mt.com [mt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. interchim.fr [interchim.fr]
- 21. interesjournals.org [interesjournals.org]
- 22. veeprho.com [veeprho.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Mass Spectrometry Analysis: A Comparative Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile and its primary reaction products: the corresponding amino derivative formed by nitro group reduction, and the carboxylic acid derivative from nitrile hydrolysis. This document offers detailed experimental protocols, predicted mass spectral data, and visualized fragmentation pathways to support compound identification, characterization, and quality control in research and development settings.
Compound Profiles and Comparative Overview
This compound is a versatile synthetic intermediate characterized by the presence of a nitro group, two methoxy groups, and a nitrile functional group on a benzene ring. Its chemical formula is C₁₀H₁₀N₂O₄, with a molecular weight of 222.2 g/mol .[1][2] The reactivity of this compound is primarily dictated by the nitro and nitrile functionalities, which can be selectively transformed to yield valuable derivatives.
This guide focuses on two key products:
-
2-Amino-4,5-dimethoxyphenylacetonitrile: Formed via the reduction of the nitro group. This transformation significantly alters the molecule's polarity and basicity, influencing its chromatographic and mass spectrometric properties.
-
(4,5-Dimethoxy-2-nitrophenyl)acetic Acid: Resulting from the hydrolysis of the nitrile group. The introduction of a carboxylic acid group increases the compound's acidity and polarity.
The mass spectrometric analysis of these compounds is crucial for monitoring reaction progress, identifying impurities, and confirming the structures of the final products. The distinct functional groups in each compound lead to characteristic fragmentation patterns, allowing for their unambiguous identification.
Predicted Mass Spectral Data
Table 1: Predicted Major Fragment Ions (m/z) for this compound and Its Products under Electron Ionization (EI)
| Precursor Compound | Molecular Ion [M]⁺• (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| This compound | 222 | 207 ([M-CH₃]⁺), 192 ([M-NO]⁺), 176 ([M-NO₂]⁺), 161 ([M-NO₂-CH₃]⁺), 147, 133, 118, 91, 77 |
| 2-Amino-4,5-dimethoxyphenylacetonitrile | 192 | 177 ([M-CH₃]⁺), 162 ([M-H₂CN]⁺), 147, 121, 94 |
| (4,5-Dimethoxy-2-nitrophenyl)acetic Acid | 241 | 224 ([M-OH]⁺), 196 ([M-COOH]⁺), 195 ([M-NO₂]⁺), 181, 151, 121, 77 |
Note: The relative intensities of the fragment ions will depend on the specific mass spectrometer conditions.
Proposed Fragmentation Pathways
The fragmentation of these molecules under EI-MS is driven by the stability of the resulting ions and neutral fragments. The following diagrams illustrate the predicted primary fragmentation pathways.
.
Figure 1: Proposed fragmentation of this compound.
.
Figure 2: Proposed fragmentation of 2-Amino-4,5-dimethoxyphenylacetonitrile.
.
Figure 3: Proposed fragmentation of (4,5-Dimethoxy-2-nitrophenyl)acetic Acid.
Experimental Protocols
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and polarity of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For polar compounds like the amino and carboxylic acid derivatives, derivatization may be necessary to improve chromatographic performance.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
For the amino and carboxylic acid derivatives, a derivatization step (e.g., silylation with BSTFA or MTBSTFA) may be required to increase volatility and reduce peak tailing.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is ideal for the analysis of polar and thermally labile compounds, making it a suitable alternative for the amino and carboxylic acid derivatives without the need for derivatization.
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 10% B, hold for 1 minute.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50-600.
-
Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the analysis of these compounds, other techniques can provide complementary information.
Table 2: Comparison with Alternative Analytical Techniques
| Technique | Advantages | Disadvantages | Applicability |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires pure samples. | Excellent for structural elucidation of isolated compounds. |
| Infrared (IR) Spectroscopy | Provides information about functional groups. | Limited structural information for complex molecules. | Useful for confirming the presence of key functional groups (e.g., -NO₂, -NH₂, -CN, -COOH). |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Good for quantification, widely available. | Does not provide molecular weight or structural information. | Suitable for routine purity analysis and quantification when compound identities are known. |
Conclusion
The mass spectrometric analysis of this compound and its key reaction products is essential for synthetic monitoring and product characterization. The distinct fragmentation patterns, arising from the different functional groups, allow for clear differentiation between the parent compound, its amino-reduced product, and its nitrile-hydrolyzed product. The provided experimental protocols for both GC-MS and LC-MS offer robust methods for the analysis of these compounds. By combining these mass spectrometric techniques with the predicted fragmentation data, researchers can confidently identify and characterize these molecules in various stages of drug development and chemical synthesis.
References
A Comparative Guide to the Infrared Spectroscopy of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectrum of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile with structurally related alternatives. The information presented herein, supported by experimental data and protocols, is intended to aid in the characterization and differentiation of these compounds.
Introduction to IR Spectroscopy in Pharmaceutical Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." This technique is invaluable in pharmaceutical research and development for confirming the identity of synthesized compounds, assessing purity, and monitoring chemical reactions.
The molecule of interest, this compound, possesses several key functional groups that give rise to characteristic absorption bands in the IR spectrum: a nitrile group (-C≡N), a nitro group (-NO₂), methoxy groups (-OCH₃), and a substituted aromatic ring. Understanding the expected vibrational frequencies of these groups is crucial for accurate spectral interpretation.
Comparison of Vibrational Frequencies
The following table summarizes the expected and observed IR absorption frequencies for this compound and selected alternative compounds. This data allows for a direct comparison of how structural variations influence the IR spectrum.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | 2-Nitrophenylacetonitrile (cm⁻¹) | 4-Nitrophenylacetonitrile (cm⁻¹) | 3,4-Dimethoxybenzonitrile (cm⁻¹) |
| Nitrile (-C≡N) | Stretch | ~2230 - 2250 | ~2250 | ~2247 | ~2226 |
| Nitro (-NO₂) | Asymmetric Stretch | ~1510 - 1550 | ~1525 | ~1520 | N/A |
| Symmetric Stretch | ~1330 - 1370 | ~1350 | ~1348 | N/A | |
| Methoxy (Ar-O-CH₃) | C-O Asymmetric Stretch | ~1260 - 1280 | N/A | N/A | ~1267 |
| C-O Symmetric Stretch | ~1020 - 1040 | N/A | N/A | ~1024 | |
| Aromatic Ring | C-H Stretch | ~3000 - 3100 | ~3000 - 3100 | ~3000 - 3100 | ~3000 - 3100 |
| C=C Stretch | ~1450 - 1600 | ~1450 - 1600 | ~1450 - 1600 | ~1450 - 1600 |
Note: The expected values for this compound are based on the characteristic frequencies of its constituent functional groups. Observed data for the alternative compounds are compiled from various spectroscopic databases.
Key Observations from the Data:
-
Nitrile (-C≡N) Stretch: The nitrile group exhibits a strong, sharp absorption band in the 2220-2260 cm⁻¹ region.[2] In aromatic nitriles, this band may be shifted to slightly lower wavenumbers due to conjugation.[2][3]
-
Nitro (-NO₂) Stretches: Aromatic nitro compounds display two characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds, typically found in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[4][5]
-
Methoxy (Ar-O-CH₃) Stretches: The C-O stretching vibrations of the methoxy group on an aromatic ring give rise to two distinct bands. The asymmetric stretch appears at a higher frequency (around 1250 cm⁻¹) and the symmetric stretch at a lower frequency (around 1040 cm⁻¹).[6]
-
Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations between 1450 and 1600 cm⁻¹.[1][7][8]
Experimental Protocol for Infrared Spectroscopy
The following is a general procedure for obtaining an FT-IR spectrum of a solid sample using the KBr pellet method.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Analytical balance
Reagents:
-
Sample: this compound or alternative compound
-
Potassium Bromide (KBr), IR-grade, thoroughly dried
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify and label the significant absorption peaks in the spectrum.
-
Compare the observed peak positions with known correlation charts and the data presented in this guide to confirm the presence of the expected functional groups.
-
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the IR spectrum of this compound with its alternatives.
Caption: Workflow for comparing the IR spectra of the target molecule and its alternatives.
This systematic comparison of the presence and absence of key functional group absorptions allows for the unambiguous differentiation of this compound from structurally similar compounds.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. scribd.com [scribd.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Charateristic IR Absorption of Benzene Derivatives [almerja.com]
A Comparative Guide to the Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficient production of key intermediates is paramount. 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways.
Comparison of Synthetic Routes
Two plausible synthetic pathways for the preparation of this compound are outlined below. Route 1 involves a two-step process starting from 3,4-dimethoxybenzaldehyde (veratraldehyde), proceeding through a nitration reaction followed by conversion of the resulting aldehyde to the acetonitrile. Route 2 explores the direct nitration of 3,4-dimethoxyphenylacetonitrile.
| Parameter | Route 1: Nitration of Veratraldehyde followed by Cyanation | Route 2: Direct Nitration of 3,4-Dimethoxyphenylacetonitrile |
| Starting Material | 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxyphenylacetonitrile |
| Key Intermediates | 4,5-Dimethoxy-2-nitrobenzaldehyde, 4,5-Dimethoxy-2-nitrobenzaldoxime | Mixture of nitro-isomers |
| Overall Yield | Estimated ~50-55% (based on similar reactions) | Potentially lower due to isomer formation and separation |
| Purity of Final Product | Potentially higher due to controlled synthesis of the key intermediate | Requires careful purification to separate from isomers |
| Reaction Steps | 3 (Nitration, Oximation, Dehydration) | 1 (Nitration) followed by extensive purification |
| Key Advantages | Regioselective nitration, potentially cleaner reaction profile. | Fewer reaction steps. |
| Key Disadvantages | More reaction steps, requires isolation of intermediates. | Formation of multiple isomers, difficult separation. |
Experimental Protocols
Route 1: From 3,4-Dimethoxybenzaldehyde
This route involves three main stages: nitration of the starting aldehyde, formation of the corresponding oxime, and subsequent dehydration to the nitrile.
Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde
-
Materials: 3,4-dimethoxybenzaldehyde (135 g), concentrated nitric acid (500 ml), toluene, ethyl acetate, saturated aqueous sodium bicarbonate solution, water, saturated saline solution.
-
Procedure: To 500 ml of concentrated nitric acid, cooled to 10°C, 135 g of 3,4-dimethoxybenzaldehyde is added. The reaction mixture is stirred at 10°C for 20 hours. Following the reaction, the mixture is poured into 3 liters of ice water, and the resulting crystals are collected by filtration. The crude product is then dissolved in a mixture of 8 liters of toluene and 500 ml of ethyl acetate. This organic solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate, water (three times), and a saturated saline solution. The organic layer is then concentrated under reduced pressure to approximately 500 ml. The concentrate is cooled to room temperature, and the resulting yellowish crystals are collected by filtration.
-
Yield: 77.71 g (61%) of 4,5-dimethoxy-2-nitrobenzaldehyde.[1]
Step 2: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldoxime (Proposed)
-
Materials: 4,5-Dimethoxy-2-nitrobenzaldehyde, hydroxylamine hydrochloride, sodium bicarbonate, an appropriate solvent (e.g., ethanol/water).
-
Procedure (based on similar reactions): 4,5-Dimethoxy-2-nitrobenzaldehyde would be dissolved in a suitable solvent system. A solution of hydroxylamine hydrochloride and a base such as sodium bicarbonate would be added. The reaction would be stirred at room temperature or with gentle heating until completion (monitored by TLC). The product would then be isolated by precipitation or extraction.
Step 3: Synthesis of this compound (Proposed)
-
Materials: 4,5-Dimethoxy-2-nitrobenzaldoxime, a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a phase-transfer catalyst with a base), and a suitable solvent.
-
Procedure (based on similar reactions): The 4,5-dimethoxy-2-nitrobenzaldoxime would be treated with a dehydrating agent. For instance, refluxing with acetic anhydride or using a milder method involving a phase-transfer catalyst and a base in a suitable solvent. The reaction progress would be monitored by TLC. Upon completion, the reaction mixture would be worked up by quenching with water, followed by extraction with an organic solvent. The organic layer would be washed, dried, and concentrated. The crude product would then be purified by recrystallization or column chromatography.
Route 2: Direct Nitration of 3,4-Dimethoxyphenylacetonitrile
This route involves the direct nitration of the commercially available 3,4-dimethoxyphenylacetonitrile. A significant challenge in this approach is the control of regioselectivity, as nitration can occur at different positions on the aromatic ring.
-
Materials: 3,4-Dimethoxyphenylacetonitrile, concentrated nitric acid, concentrated sulfuric acid, crushed ice, ethanol.
-
Procedure (based on a general method for benzyl cyanide nitration): A mixture of concentrated nitric acid (e.g., 275 ml) and concentrated sulfuric acid (e.g., 275 ml) is prepared and cooled to 10°C in an ice bath. 3,4-Dimethoxyphenylacetonitrile (e.g., 100 g) is then added slowly, ensuring the temperature does not exceed 20°C. After the addition is complete (approximately one hour), the ice bath is removed, and the mixture is stirred for an additional hour. The reaction mixture is then poured onto crushed ice (e.g., 1200 g). The resulting precipitate, which is a mixture of isomers, is collected by filtration. This mixture would then require extensive purification, likely through fractional crystallization or column chromatography, to isolate the desired this compound isomer. A general procedure for a related compound suggests a yield of 50-54% for the para-nitro isomer, indicating that the yield for the desired ortho-nitro isomer in this case may be considerable but would necessitate efficient separation.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
References
A Comparative Guide to Papaverine Synthesis: Evaluating Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to papaverine, a benzylisoquinoline alkaloid widely used as a vasodilator and smooth muscle relaxant. The objective is to offer a detailed analysis of different precursors and their associated synthetic methodologies, supported by available experimental data, to aid researchers in selecting the most suitable route for their specific needs.
While this guide explores several established methods, it is important to note that a thorough search of scientific literature and chemical databases did not yield a well-documented synthetic pathway for papaverine starting from 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile . Consequently, a direct comparison of this specific precursor with other established methods, including quantitative data and detailed experimental protocols, is not feasible at this time. The focus of this guide will therefore be on the more prevalent and well-documented precursors.
Comparison of Key Papaverine Precursors
The synthesis of papaverine has been approached from various starting materials, each with its own set of advantages and disadvantages in terms of yield, cost, and reaction conditions. The most common precursors include veratraldehyde, homoveratrylamine, and derivatives of 3,4-dimethoxyphenylacetic acid.
Data Summary of Synthetic Routes
The following table summarizes the quantitative data available for different synthetic routes to papaverine, providing a comparative overview of their efficiencies.
| Precursor(s) | Key Reactions | Overall Yield (%) | Reference |
| 2-(3,4-Dimethoxyphenyl)acetic acid & Homoveratrylamine | Amidation, Bischler-Napieralski Cyclization, Dehydrogenation | 58.7 | [1] |
| 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone & Homoveratrylamine | Oxidative Amidation, Bischler-Napieralski Cyclization, Reduction, Dehydrogenation | ~66 | [2] |
| Veratraldehyde | Multi-step synthesis of intermediates (homoveratric acid and homoveratrylamine), Amidation, Bischler-Napieralski Cyclization, Dehydrogenation | Not explicitly stated, involves multiple steps with varying yields. | [3][4] |
| Veratrole | Chloromethylation, Cyanation, Hydrolysis/Reduction, Amidation, Bischler-Napieralski Cyclization, Dehydrogenation | Not explicitly stated, described in a patent. | [5][6] |
Detailed Synthetic Pathways and Experimental Protocols
This section provides a more in-depth look at the experimental methodologies for the synthesis of papaverine from two common precursors: 2-(3,4-Dimethoxyphenyl)acetic acid and a combination of 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone with homoveratrylamine.
Synthesis from 2-(3,4-Dimethoxyphenyl)acetic Acid and Homoveratrylamine (Green Synthesis Approach)
This modern approach emphasizes the use of safer reagents and solvents.[1]
Experimental Protocol:
-
Esterification: 2-(3,4-Dimethoxyphenyl)acetic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 2-(3,4-dimethoxyphenyl)acetate. The reported yield for this step is 99%.[7]
-
Amidation: The resulting ester is then condensed with homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine) to form N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. This step has a reported yield of 90%.[7]
-
Bischler-Napieralski Cyclization: The amide is cyclized using a dehydrating agent such as polyphosphoric acid (PPA) to yield 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
-
Dehydrogenation (Aromatization): The final step involves the dehydrogenation of the dihydroisoquinoline intermediate to papaverine, often using a catalyst like palladium on carbon (Pd/C) in a suitable solvent. This aromatization step has a reported yield of 82%.[7]
Figure 1. Synthetic pathway of papaverine from 2-(3,4-Dimethoxyphenyl)acetic acid.
Synthesis via Oxidative Amidation and Bischler-Napieralski Reaction
This route utilizes a copper-mediated oxidative amidation as a key step.[2]
Experimental Protocol:
-
Oxidative Amidation: 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is reacted with homoveratrylamine in the presence of a copper(I) bromide catalyst and 2,2'-bipyridyl in toluene at 85-90°C. This forms the intermediate N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-2-oxoacetamide with a reported yield of 76%.[2]
-
Bischler-Napieralski Cyclization: The resulting α-keto amide is cyclized using boron trifluoride etherate at 80-85°C to yield 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (dihydropapaveraldine) in 88% yield.[2]
-
Reduction and Dehydrogenation: The dihydropapaveraldine is then reduced and subsequently dehydrogenated to yield papaverine. One reported method involves reduction with sodium borohydride to form the corresponding alcohol (papaverinol), followed by hydrogenolysis using a Pd/C catalyst. The final dehydrogenation to papaverine is achieved with a reported yield of 66% for this step.[2]
Figure 2. Synthetic pathway of papaverine via oxidative amidation.
Biosynthetic Pathway of Papaverine
In nature, papaverine is synthesized in the opium poppy (Papaver somniferum) through a complex biosynthetic pathway starting from the amino acid tyrosine.[8][9] The key intermediate is (S)-reticuline, which undergoes a series of methylation and demethylation steps to form tetrahydropapaverine. The final step is the aromatization of tetrahydropapaverine to papaverine.[8] Understanding this natural pathway can provide insights for developing biomimetic or chemoenzymatic synthetic routes.
Figure 3. Simplified biosynthetic pathway of papaverine.
Conclusion
The synthesis of papaverine can be achieved through various pathways, with the choice of precursor significantly influencing the overall efficiency and complexity of the process. The "green synthesis" approach starting from 2-(3,4-dimethoxyphenyl)acetic acid offers a high-yielding and more environmentally benign route.[1] The oxidative amidation-Bischler-Napieralski sequence provides another efficient method.[2] While the synthesis from veratraldehyde is a classic and well-established route, it typically involves more steps.[3][4]
The lack of available data on the synthesis of papaverine from this compound prevents a direct comparison. Further research would be required to develop and optimize a synthetic route from this precursor to evaluate its viability against the established methods discussed in this guide. Researchers and drug development professionals are encouraged to consider the factors of yield, cost of starting materials, reaction conditions, and environmental impact when selecting a synthetic strategy for papaverine production.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemres.org [orgchemres.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application [mdpi.com]
- 8. The Pictet-Spengler Reaction [ebrary.net]
- 9. Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing the Purity of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: A Comparative HPLC Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the characterization of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a primary HPLC method and compares its performance against viable alternatives, supported by illustrative experimental data.
Recommended HPLC Method for Purity Determination
A robust and reliable reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. This method is designed to provide excellent resolution of the main component from potential process-related impurities and degradation products.
Experimental Protocol: Method 1 (Recommended)
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase to a suitable concentration within the calibration range (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[1]
Comparative Analysis of HPLC Methods
To demonstrate the effectiveness of the recommended method, its performance is compared against two alternative approaches. These alternatives utilize different organic modifiers and stationary phases, which can influence selectivity and resolution.
Method 2: Methanol as Organic Modifier This method substitutes acetonitrile with methanol, which can alter the elution order and selectivity for certain impurities due to different solvent-analyte interactions.
Method 3: Phenyl-Hexyl Column This method employs a phenyl-hexyl stationary phase, which provides alternative selectivity based on π-π interactions, particularly useful for separating aromatic compounds.
Data Presentation: Comparison of HPLC Method Performance
The following table summarizes the hypothetical performance characteristics of the three HPLC methods for the analysis of this compound and its potential impurities.
| Parameter | Method 1 (C18, Acetonitrile Gradient) | Method 2 (C18, Methanol Gradient) | Method 3 (Phenyl-Hexyl, Acetonitrile Gradient) |
| Retention Time (Main Peak) | ~12.5 min | ~15.0 min | ~14.2 min |
| Resolution (Main Peak vs. Closest Impurity) | > 2.0 | 1.8 | > 2.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 | 1.2 |
| Theoretical Plates (Main Peak) | > 10000 | > 8000 | > 9000 |
| Analysis Time | 30 min | 35 min | 32 min |
| Relative Purity (%) | 99.5 | 99.4 | 99.6 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Experimental Workflows and Signaling Pathways
To visualize the experimental process and logical relationships, the following diagrams are provided in DOT language.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Logical relationship for comparing HPLC method performance.
Conclusion
The recommended RP-HPLC method using a C18 column with an acetonitrile/water gradient provides a reliable and robust approach for determining the purity of this compound. The comparative data, though illustrative, highlights the importance of selecting appropriate stationary and mobile phases to achieve optimal separation. The phenyl-hexyl column also demonstrates potential for providing alternative selectivity, which can be valuable for complex impurity profiles. Researchers and drug development professionals can use this guide as a starting point for developing and validating their own in-house methods for the quality control of this important chemical intermediate.
References
Alternative reagents for the synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative reagents and synthetic routes for the preparation of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an optimal synthetic pathway is crucial for efficiency, scalability, and cost-effectiveness in drug development. This document outlines three distinct methods, presenting detailed experimental protocols, quantitative data, and process visualizations to facilitate an informed decision-making process.
Introduction
The synthesis of this compound typically originates from 3,4-dimethoxybenzaldehyde. This common starting material undergoes nitration to yield 4,5-dimethoxy-2-nitrobenzaldehyde, the direct precursor for the final nitrile formation. This guide focuses on the critical conversion of this aldehyde to the target phenylacetonitrile, comparing three divergent approaches:
-
Method 1: One-Pot Conversion via an Aldoxime Intermediate. This approach involves the in-situ formation of an aldoxime from the benzaldehyde, followed by its dehydration to the nitrile in a single reaction vessel.
-
Method 2: Two-Step Synthesis via a Benzyl Bromide Intermediate. This classic route entails the reduction of the benzaldehyde to the corresponding benzyl alcohol, its conversion to a more reactive benzyl bromide, and subsequent nucleophilic substitution with a cyanide salt.
-
Method 3: Synthesis from an Aryl Halide Precursor via Palladium-Catalyzed Cyanation. This modern approach utilizes a palladium catalyst to couple a cyanide source with a pre-functionalized aryl halide, offering an alternative disconnection.
The following sections provide a detailed examination of each method, including reaction schemes, experimental procedures, and a comparative summary of their performance.
Method 1: One-Pot Conversion of 4,5-Dimethoxy-2-nitrobenzaldehyde via an Aldoxime Intermediate
This method offers the advantage of procedural simplicity by combining two reaction steps into a single operation. The aldehyde is first reacted with hydroxylamine to form an aldoxime, which is then dehydrated without isolation to afford the desired nitrile. Various dehydrating agents can be employed for this second step.
Experimental Protocol
A solution of 4,5-dimethoxy-2-nitrobenzaldehyde (1 equivalent) in a suitable solvent, such as dimethylformamide (DMF), is treated with hydroxylamine hydrochloride (1.1 equivalents). A dehydrating agent, for example, an activating agent like ethyl dichlorophosphate in the presence of a base such as 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU), is then added to the reaction mixture. The reaction is stirred at a specified temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by aqueous workup and purified by recrystallization or column chromatography.
Method 2: Two-Step Synthesis via 4,5-Dimethoxy-2-nitrobenzyl Bromide
This well-established, two-step pathway provides a reliable route to the target compound. The initial reduction of the aldehyde to the less reactive alcohol is followed by its conversion to a highly reactive benzyl bromide, which readily undergoes nucleophilic substitution with a cyanide source.
Experimental Protocols
Step 2a: Reduction of 4,5-Dimethoxy-2-nitrobenzaldehyde
To a solution of 4,5-dimethoxy-2-nitrobenzaldehyde (1011 g) in ethanol (10 L) and water (94.8 mL), a solution of sodium borohydride (57 g) in absolute ethanol (2 L) is added over 1 hour. The mixture is heated to 40°C for 2.5 hours. After cooling to 5°C, the solid product is collected by filtration, washed with cold denatured ethanol and water, and dried in a vacuum oven at 50°C to yield 4,5-dimethoxy-2-nitrobenzyl alcohol.[1]
Step 2b: Bromination of 4,5-Dimethoxy-2-nitrobenzyl Alcohol (General Procedure)
While a specific protocol for this substrate is not provided, a general method involves dissolving the alcohol in a suitable aprotic solvent and treating it with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction is typically performed at low temperatures and monitored until the starting material is consumed.
Step 2c: Cyanation of 4,5-Dimethoxy-2-nitrobenzyl Bromide
To a solution of the crude 4,5-dimethoxy-2-nitrobenzyl bromide in dimethyl sulfoxide (DMSO), a solution of sodium cyanide (1.8 equivalents) in DMSO is added. The mixture is heated to 90°C for 2 hours. After cooling, the reaction mixture is poured into ice water and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified.[2]
Method 3: Synthesis from 2-Bromo-4,5-dimethoxybenzaldehyde via Palladium-Catalyzed Cyanation
This route offers a modern alternative by employing a palladium-catalyzed cross-coupling reaction. It begins with the bromination of 3,4-dimethoxybenzaldehyde, followed by the conversion of the aldehyde to a suitable functional group for the final cyanation step.
Experimental Protocols
Step 3a: Bromination of 3,4-Dimethoxybenzaldehyde
A detailed protocol for the bromination of 3,4-dimethoxybenzaldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde has been reported, providing the necessary aryl bromide precursor.[3]
Step 3b: Palladium-Catalyzed Cyanation (General Procedure)
A general procedure for the palladium-catalyzed cyanation of an aryl bromide involves reacting the bromide with a cyanide source, such as potassium ferrocyanide(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand in a polar aprotic solvent. The reaction is heated until completion. This method avoids the use of highly toxic free cyanide salts.
Comparative Analysis
To facilitate a clear comparison of these synthetic routes, the following table summarizes the key performance indicators for each method. It is important to note that where specific data for the target molecule was unavailable, data from closely related substrates has been used to provide an estimate.
| Feature | Method 1: One-Pot Aldoxime Dehydration | Method 2: Two-Step via Benzyl Bromide | Method 3: Pd-Catalyzed Cyanation of Aryl Halide |
| Starting Material | 4,5-Dimethoxy-2-nitrobenzaldehyde | 4,5-Dimethoxy-2-nitrobenzaldehyde | 2-Bromo-4,5-dimethoxybenzaldehyde |
| Key Reagents | Hydroxylamine HCl, Dehydrating Agent (e.g., EtOPOCl₂/DBU) | NaBH₄, PBr₃ (or similar), NaCN | K₄[Fe(CN)₆], Pd(OAc)₂, Ligand |
| Number of Steps | 1 | 3 (from aldehyde) | 2 (from brominated aldehyde) |
| Reported Yield | Not specified for this substrate | Step 2a: 56.5%[1], Step 2c: ~87% (estimated)[2] | Not specified for this substrate |
| Advantages | Procedurally simple, shorter overall reaction time. | Well-established and reliable methodology. | Avoids highly toxic free cyanide salts. |
| Disadvantages | May require optimization for specific substrate. | Multiple steps, isolation of intermediates. | Requires specialized catalyst and ligand. |
| Safety Concerns | Use of potentially hazardous dehydrating agents. | Use of toxic sodium cyanide. | Palladium catalyst can be expensive. |
Visualizing the Synthetic Pathways
To further illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: One-Pot Conversion via Aldoxime Intermediate.
Caption: Two-Step Synthesis via Benzyl Bromide.
Caption: Synthesis via Pd-Catalyzed Cyanation.
Conclusion
The choice of the most suitable synthetic route for this compound will depend on the specific requirements of the research or development project.
-
Method 1 is attractive for its operational simplicity and is likely to be efficient for large-scale production, provided the reaction conditions are optimized.
-
Method 2 represents a more traditional and robust approach, with each step being well-defined, which can be advantageous for ensuring high purity of the final product.
-
Method 3 offers a more modern and potentially safer alternative by avoiding the use of highly toxic cyanide salts, which is a significant consideration in terms of environmental health and safety.
Researchers and drug development professionals are encouraged to evaluate these methods based on factors such as available starting materials, equipment, safety protocols, and desired scale of production. Further optimization of the less-defined steps in these general procedures will be necessary to achieve the best possible outcomes.
References
A Comparative Study of Nitrophenylacetonitrile Isomers in Synthesis and Biological Applications
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Nitrophenylacetonitrile derivatives are a critical class of organic compounds, serving as versatile precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other value-added organic molecules. The position of the nitro group on the phenyl ring—ortho (2-nitro), meta (3-nitro), or para (4-nitro)—significantly influences the chemical reactivity and biological properties of these molecules. This guide provides a comparative analysis of the synthesis, physicochemical properties, and potential biological activities of ortho-, meta-, and para-nitrophenylacetonitrile, supported by experimental data to aid researchers in selecting the appropriate isomer for their specific applications.
Synthetic Routes and Yields: A Comparative Overview
The most common method for the synthesis of nitrophenylacetonitrile isomers is the direct nitration of phenylacetonitrile. The reaction typically yields a mixture of ortho and para isomers, with the meta isomer being a minor product. The ratio of the isomers is highly dependent on the reaction conditions, including the nitrating agent, temperature, and solvent.
Another prevalent synthetic strategy involves the nucleophilic substitution of a nitrobenzyl halide with a cyanide salt. This method offers better regioselectivity, as the starting material already has the nitro group in the desired position.
| Isomer | Synthetic Method | Key Reagents | Typical Yield | Purity | Reference |
| o-Nitrophenylacetonitrile | From 2-nitrophenylpyruvic acid oxime | Glacial acetic acid | Not explicitly stated | Recrystallized product | [1] |
| m-Nitrophenylacetonitrile | From 3-nitrobenzyl halide | Cyanide salt | Not explicitly stated | Not explicitly stated | [2] |
| p-Nitrophenylacetonitrile | Directional nitration of phenylacetonitrile | Conc. HNO₃, Conc. H₂SO₄, Conc. H₃PO₄ | 70.5% | >99% | [3][4] |
| p-Nitrophenylacetonitrile | Directional nitration of phenylacetonitrile | Conc. HNO₃, Polyphosphoric acid | 64.69% | 99.11% | [5] |
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of the nitrophenylacetonitrile isomers are distinct and are summarized below. This data is crucial for the identification and characterization of these compounds.
Table 2: Physicochemical Properties of Nitrophenylacetonitrile Isomers
| Property | o-Nitrophenylacetonitrile | m-Nitrophenylacetonitrile | p-Nitrophenylacetonitrile |
| CAS Number | 610-66-2 | 621-50-1 | 555-21-5 |
| Molecular Formula | C₈H₆N₂O₂ | C₈H₆N₂O₂ | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol | 162.15 g/mol | 162.15 g/mol |
| Appearance | Light brown solid[6] | Pale yellow solid[2] | Cream to yellow crystalline powder[7] |
| Melting Point | 83-84 °C[1] | 60-62 °C[2] | 113-115 °C[7] |
| Boiling Point | 178 °C at 12 mmHg | 180 °C at 3 mmHg[2] | 195-197 °C at 12 mmHg[7] |
| Solubility | Insoluble in water[6] | Insoluble in water | Insoluble in water, soluble in ethanol and ether[7] |
Table 3: Spectroscopic Data of Nitrophenylacetonitrile Isomers
| Spectroscopy | o-Nitrophenylacetonitrile | m-Nitrophenylacetonitrile | p-Nitrophenylacetonitrile |
| ¹H NMR (CDCl₃, δ ppm) | 8.24 (d, 1H), 7.78 (t, 1H), 7.65 (t, 1H), 7.51 (d, 1H), 4.15 (s, 2H) | 8.25 (s, 1H), 8.19 (d, 1H), 7.65 (d, 1H), 7.55 (t, 1H), 3.85 (s, 2H) | 8.27 (d, 2H), 7.58 (d, 2H), 3.92 (s, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | 147.5, 134.3, 133.8, 129.5, 125.6, 125.4, 115.8, 22.1 | 148.4, 135.2, 130.1, 128.9, 123.8, 123.0, 116.6, 23.8 | 147.7, 137.0, 130.8, 124.3, 117.1, 24.6 |
| IR (KBr, cm⁻¹) | ~2250 (C≡N), ~1520, ~1350 (NO₂) | ~2250 (C≡N), ~1530, ~1350 (NO₂) | 2220 (C≡N), 1602, 1517 (NO₂)[4] |
| Mass Spectrum (m/z) | 162 (M+), 116, 89 | 162 (M+), 116, 89 | 162 (M+), 116, 89 |
Biological Activity: A Comparative Perspective
While extensive research exists on the biological activities of nitroaromatic compounds in general, directly comparative studies on the ortho, meta, and para isomers of nitrophenylacetonitrile are limited. The nitro group is a known pharmacophore and can be reduced in biological systems to form reactive nitroso and hydroxylamine intermediates, which can exert antimicrobial and cytotoxic effects by damaging DNA and other macromolecules[8].
The position of the nitro group can influence the electronic properties of the molecule, thereby affecting its ability to undergo bioreduction and interact with biological targets. It is hypothesized that the para-isomer, with the nitro group in conjugation with the cyanomethyl group, may exhibit different biological activity compared to the ortho and meta isomers. However, without direct comparative experimental data, this remains speculative. Further research is warranted to systematically evaluate and compare the antimicrobial and cytotoxic profiles of these isomers.
Experimental Protocols
Synthesis of p-Nitrophenylacetonitrile via Directional Nitration of Phenylacetonitrile[3]
Materials:
-
Phenylacetonitrile (98%)
-
Nitric acid (65%)
-
Phosphoric acid (85%)
-
Sulfuric acid (98%)
-
Ice
-
Ethanol
-
Water
Procedure:
-
In a reactor equipped with a thermometer and a mechanical stirrer, a directional nitrating agent is prepared by mixing nitric acid, phosphoric acid, and sulfuric acid in a molar ratio of 1:0.65:1.49. The temperature is maintained at 10-15°C during mixing.
-
Phenylacetonitrile is slowly added to the nitrating agent. The molar ratio of phenylacetonitrile to nitric acid is maintained at 1:1.145.
-
The reaction mixture is stirred at 15-20°C for 2.5 hours.
-
After the reaction is complete, the mixture is poured into crushed ice to precipitate the product.
-
The solid product is collected by filtration and washed with water until neutral.
-
The crude product is recrystallized from an ethanol-water mixture and dried to obtain p-nitrophenylacetonitrile as pale yellow needle-like crystals.
Yield: 70.5% Purity: >99%
Visualizing Synthetic Pathways and Logical Relationships
To illustrate the synthetic pathways and the relationship between the isomers, the following diagrams are provided.
Caption: General synthesis of nitrophenylacetonitrile isomers.
Caption: Regioselective synthesis via nucleophilic substitution.
Conclusion
This comparative guide highlights the key differences in the synthesis and properties of ortho-, meta-, and para-nitrophenylacetonitrile. The para-isomer can be synthesized in high yield and purity through directional nitration of phenylacetonitrile. While detailed, directly comparative biological data for the three isomers is currently lacking in the literature, their distinct electronic and steric properties suggest that they may exhibit different biological activities. Further research is needed to fully elucidate the comparative biological profiles of these important synthetic intermediates. The data and protocols presented herein provide a valuable resource for researchers working with nitrophenylacetonitrile derivatives.
References
- 1. prepchem.com [prepchem.com]
- 2. 3-NITROPHENYLACETONITRILE | 621-50-1 [chemicalbook.com]
- 3. CN101786966A - New preparation technology of p-nitro phenylacetonitrile - Google Patents [patents.google.com]
- 4. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Nitrophenylacetonitrile 99 621-50-1 [sigmaaldrich.com]
- 8. The differential cell signaling effects of two positional isomers of the anticancer NO-donating aspirin - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile synthesis through analytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and analytical validation of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a key intermediate in various research and development applications. Due to the limited availability of direct experimental data for this specific compound, this guide presents a plausible synthetic route and predicted analytical data based on established chemical principles and data from analogous compounds. This information is intended to serve as a robust starting point for researchers in the field.
Synthesis of this compound
A plausible and efficient two-step synthesis of this compound is proposed, starting from the commercially available 3,4-dimethoxybenzaldehyde. The synthesis involves the nitration of the benzaldehyde followed by the conversion of the aldehyde group to a nitrile.
Proposed Synthesis Pathway
Efficacy of Catalysts in Reactions of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various catalysts applicable to the synthesis and subsequent reactions of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile. Due to a lack of direct comparative studies on this specific molecule, this guide draws upon experimental data from analogous reactions involving structurally similar compounds. The information presented herein is intended to aid in the rational selection of catalysts and the design of experimental protocols.
I. Synthesis of this compound via Catalytic Cyanation
The synthesis of this compound can be envisioned through the catalytic cyanation of a suitable precursor, such as 1-halo-4,5-dimethoxy-2-nitrobenzene. Transition metal catalysis, particularly with palladium or copper-based systems, is a prevalent strategy for such transformations.
Data Presentation: Comparison of Catalyst Systems for Aryl Cyanation
| Catalyst Type | Catalyst System | Starting Material (Analogue) | Cyanide Source | Reaction Conditions | Yield (%) | Reference |
| Transition Metal | Pd@CeO₂ (3 wt%) | 1-Iodo-4-nitrobenzene | K₄[Fe(CN)₆]·3H₂O | Visible light, various temperatures | High (qualitative) | [1] |
| Transition Metal | Ni(cod)₂ / PPh₃ | Benzyl chlorides | Trimethylsilyl cyanide | Not specified | Not specified | [2] |
| Transition Metal | Copper Salt | Benzyl halides | Not specified | Not specified | Not specified | [2] |
| Phase-Transfer | Benzyltriethylammonium chloride (BTEAC) | Benzyl chloride | Sodium cyanide | 50% aq. NaOH, organic solvent, 28-35°C, 2.5 h | 78-84 | [2] |
| Phase-Transfer | Tetraethylammonium chloride (TEAC) | 1-Chloro-4-nitrobenzene | aq. NaOH | 65°C, 30 min (ultrasound) | ~98.6 (for derivative) | [2] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of an Aryl Halide
This protocol is adapted from general procedures for palladium-catalyzed cyanation reactions and should be optimized for the specific substrate.
Materials:
-
Aryl halide (e.g., 1-iodo-4,5-dimethoxy-2-nitrobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., dppf, Xantphos)
-
Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMAc, Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, palladium catalyst, ligand (if applicable), cyanide source, and base.
-
Purge the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Synthetic Pathway for this compound
Caption: General synthetic pathway for this compound.
II. Catalytic Reduction of the Nitro Group in this compound
A key reaction of this compound is the reduction of its nitro group to an amine, yielding 2-(2-amino-4,5-dimethoxyphenyl)acetonitrile, a valuable intermediate in the synthesis of various heterocyclic compounds.
Data Presentation: Comparison of Catalyst Systems for Nitroarene Reduction
| Catalyst Type | Catalyst System | Starting Material (Analogue) | Reducing Agent | Reaction Conditions | Conversion (%) | Reference |
| Heterogeneous | Au/Fe₃O₄ | 2,4-Dinitrophenol | NaBH₄ | Aqueous, Room Temp. | High (qualitative) | [3] |
| Heterogeneous | Pt-SnₓOᵧ@PSNs | 4-Nitrophenol | NaBH₄ | Aqueous, Room Temp. | 100 | [4] |
| Homogeneous/Heterogeneous | Various (e.g., Pd/C, PtO₂, Raney Ni) | General Nitroarenes | H₂ gas | Various solvents and pressures | Typically high | General Knowledge |
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Nitroarene
This protocol provides a general guideline for the reduction of a nitro group using a heterogeneous catalyst and hydrogen gas.
Materials:
-
Nitroarene (this compound)
-
Heterogeneous catalyst (e.g., 10% Pd/C, PtO₂)
-
Solvent (e.g., Methanol, Ethanol, Ethyl acetate)
-
Hydrogen source (Hydrogen gas cylinder or balloon)
Procedure:
-
Dissolve the nitroarene in the chosen solvent in a reaction vessel suitable for hydrogenation.
-
Carefully add the catalyst to the solution. The amount is typically 5-10 mol% of the substrate.
-
Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Introduce hydrogen gas (typically at atmospheric pressure or slightly above) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or another suitable method. The reaction is often complete within a few hours at room temperature.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization: Experimental Workflow for Catalytic Reduction
Caption: General experimental workflow for the catalytic reduction of a nitro group.
III. Logical Relationship of Catalyst Selection
The choice of catalyst is critical and depends on the specific transformation desired. The following diagram illustrates the logical flow for selecting a catalyst for either the synthesis or a subsequent reaction of this compound.
Mandatory Visualization: Catalyst Selection Logic
Caption: Logical flow for selecting a suitable catalyst based on the desired chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Study of Catalytic Activity of Recyclable Au/Fe3O4 Microparticles for Reduction Of 2,4‐Dinitrophenol and Anionic, Cationic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Catalytic Reduction of 4-Nitrophenol over Porous Silica Nanospheres Encapsulating Pt-SnxOy Hybrid Nanoparticles [mdpi.com]
Comparative Guide to the Analysis of Impurities in the Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in the synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing.[1] This document outlines potential impurities, compares the performance of key analytical techniques, and provides detailed experimental protocols to assist researchers in establishing robust quality control procedures.
Overview of the Synthesis and Potential Impurities
The synthesis of this compound, a key intermediate in the production of various pharmaceutical compounds, typically commences with the nitration of veratraldehyde (3,4-dimethoxybenzaldehyde), followed by the introduction of the cyanomethyl group. Each of these steps presents a potential for the formation of impurities that can impact the quality, safety, and efficacy of the final product.
Potential Impurities in the Synthesis of this compound:
-
Starting Material-Related Impurities:
-
Impurity A (Unreacted Veratraldehyde): Incomplete nitration can lead to the carryover of the starting material.
-
Impurity B (4,5-Dimethoxy-2-nitrobenzaldehyde): The intermediate of the reaction may not be fully converted to the final product.
-
-
Process-Related Impurities (Side-Products):
-
Impurity C (6-Nitro-veratraldehyde): A common positional isomer formed during the nitration of veratraldehyde.
-
Impurity D (Dinitro-veratraldehyde): Over-nitration can lead to the formation of dinitrated species.
-
Impurity E (2-(4,5-Dimethoxy-2-nitrophenyl)acetamide): Partial hydrolysis of the nitrile functional group can result in the formation of the corresponding amide.
-
Impurity F (4,5-Dimethoxy-2-nitrophenylacetic acid): Complete hydrolysis of the nitrile group leads to the carboxylic acid impurity.
-
Impurity G (Quinone derivatives): Oxidative demethylation during nitration can form quinone-type byproducts.[1]
-
-
Residual Solvents:
-
Organic solvents used during the synthesis and purification steps (e.g., acetone, acetonitrile, toluene, methanol) can be present in the final product.
-
Comparison of Analytical Methods
The selection of an appropriate analytical method is crucial for the accurate detection and quantification of impurities. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[3] | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. |
| Primary Application | Quantification of non-volatile and thermally labile organic impurities, including starting materials, intermediates, and degradation products.[4] | Identification and quantification of volatile organic compounds, particularly residual solvents.[3] | Structural elucidation of unknown impurities and absolute quantification (qNMR) without the need for reference standards for each impurity. |
| Typical Impurities Detected | Impurities A, B, C, D, E, F, G | Residual Solvents | All impurities (structural confirmation), Residual Solvents |
| Sensitivity | High (ng to pg levels) | Very High (pg to fg levels) | Lower for trace impurities compared to chromatographic methods. |
| Selectivity | High, especially with optimized column and mobile phase conditions. | Very High, based on both chromatographic retention time and mass fragmentation patterns. | High, provides unique signals for different molecular structures. |
| Quantitative Analysis | Excellent, requires reference standards for each impurity. | Excellent, requires reference standards for accurate quantification. | Excellent for absolute quantification (qNMR) using a certified internal standard. |
| Limitations | Not suitable for volatile compounds. Requires reference standards for impurity identification. | Limited to thermally stable and volatile compounds. | Lower sensitivity for trace analysis. Complex spectra can be difficult to interpret. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and impurity profile.
This method is designed for the quantitative analysis of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector, quaternary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
This method is suitable for the identification and quantification of residual solvents.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace autosampler.
-
Column: Rxi-624Sil MS, 30 m x 0.25 mm I.D. x 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-350 m/z
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
-
Injection Volume: 1 mL
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMF) that does not contain any of the target residual solvents. Seal the vial immediately.
NMR is a powerful tool for identifying the structure of unknown impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 10-20 mg of the isolated impurity or the bulk sample in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse.
-
Spectral width: ~16 ppm.
-
Relaxation delay: 1.0 second.
-
Number of scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled.
-
Spectral width: ~240 ppm.
-
Relaxation delay: 2.0 seconds.
-
Number of scans: 1024 (or more for dilute samples).
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra are used to determine the molecular structure of the impurities. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures. Tables of known chemical shifts for common laboratory solvents can be used to identify residual solvent impurities.[5]
Visualization of the Impurity Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive analysis of impurities in the synthesis of this compound.
By implementing a multi-faceted analytical approach, researchers can effectively identify and quantify impurities, ensuring the quality and consistency of synthesized this compound. This guide serves as a foundational resource for developing and validating robust analytical methods tailored to this specific synthetic process.
References
Comparative Analysis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile and Its Structural Analogs in Cancer Research
For Immediate Release
This guide provides a comprehensive comparison of the structural analogs of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, focusing on their synthesis, physicochemical properties, and cytotoxic activities against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of nitrophenylacetonitrile derivatives.
Introduction
This compound and its analogs are a class of organic compounds that have garnered interest in medicinal chemistry due to their potential as anticancer agents. The presence of the nitrophenyl group, a known pharmacophore in various biologically active molecules, combined with the acetonitrile moiety, provides a scaffold for structural modifications to modulate cytotoxic potency and selectivity. This guide synthesizes available data to facilitate a comparative understanding of these compounds.
Physicochemical Properties of this compound and Related Compounds
A summary of the key physicochemical properties of the parent compound and its simpler analogs is presented below. These properties are crucial for understanding the compounds' behavior in biological systems.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₀H₁₀N₂O₄ | 222.19 | 110-112 | - |
| 2-Nitrophenylacetonitrile | C₈H₆N₂O₂ | 162.15 | 82-85 | Yellow to light brown solid[1][2] |
| 4-Nitrophenylacetonitrile | C₈H₆N₂O₂ | 162.15 | 113-115 | Cream to yellow crystalline powder[3][4] |
Comparative Cytotoxicity of Structural Analogs
While a direct comparative study on a series of this compound analogs is not extensively available in the public domain, valuable structure-activity relationship (SAR) insights can be drawn from studies on structurally related 2-phenylacrylonitrile and nitrophenyl derivatives. These studies highlight how substitutions on the phenyl ring influence anticancer activity.
The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of representative analogs against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | Core Structure | Substituents | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| Parent Compound | 2-Nitrophenylacetonitrile | 4,5-Dimethoxy | - | Data not available | - |
| Analog 1 | 2-Phenylacrylonitrile | A-ring: 3,4,5-Trimethoxy, B-ring: 4-Dimethylamino | HCT116 (Colon) | 0.0059 | [5] |
| Analog 1 | 2-Phenylacrylonitrile | A-ring: 3,4,5-Trimethoxy, B-ring: 4-Dimethylamino | BEL-7402 (Liver) | 0.0078 | [5] |
| Analog 2 | 2-Phenylacrylonitrile | A-ring: 3,5-Dimethoxy, B-ring: 4-Bromo | HeLa (Cervical) | Not specified, but showed selectivity | [5] |
| Analog 3 | 4-Anilino-quinazoline | 6,7-Dimethoxy | EGFR & VEGFR-2 | Enhanced inhibitory effect | [6] |
| Analog 4 | Nitrophenylaziridine | - | Walker 256 Carcinoma | Active | [7] |
Structure-Activity Relationship (SAR) Insights:
-
Methoxy Groups: The presence of methoxy groups on the phenyl ring, as seen in the parent compound and Analog 3, is often associated with enhanced biological activity. Studies on other classes of compounds suggest that methoxy groups can contribute to antimigration and cytotoxic activities.[6]
-
Electron-Donating and Withdrawing Groups: The nature of substituents on the phenyl ring significantly impacts cytotoxicity. For instance, in 2-phenylacrylonitrile derivatives, a dimethylamino group (electron-donating) at the para-position of the B-ring, combined with a trimethoxy-substituted A-ring (Analog 1), resulted in potent anticancer activity.[5]
-
Halogenation: The introduction of halogen atoms, such as bromine in Analog 2, is a common strategy to enhance the anticancer activity of organic molecules.[5]
-
Nitro Group Position: The position of the nitro group on the phenyl ring can influence the biological activity of nitrophenyl derivatives.
Experimental Protocols
Synthesis of 2-Phenylacrylonitrile Analogs via Knoevenagel Condensation
This method is a common and efficient way to synthesize 2-phenylacrylonitrile derivatives, which are structurally related to the topic compounds.
Materials:
-
Substituted phenylacetonitrile
-
Substituted benzaldehyde
-
Basic catalyst (e.g., piperidine, sodium ethoxide)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve the substituted phenylacetonitrile and substituted benzaldehyde in the chosen solvent.
-
Add a catalytic amount of the basic catalyst to the mixture.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
-
Purify the product further by recrystallization if necessary.
Cytotoxicity Evaluation by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanism of Action and Signaling Pathways
Studies on 2-phenylacrylonitrile derivatives, close analogs of the topic compounds, suggest that they can exert their anticancer effects by inhibiting tubulin polymerization.[5][8] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Below is a diagram illustrating the proposed experimental workflow for the synthesis and evaluation of these compounds.
Caption: Experimental workflow for synthesis and biological evaluation.
The following diagram illustrates a simplified proposed signaling pathway for apoptosis induction by tubulin inhibitors.
Caption: Proposed mechanism of action via tubulin inhibition.
Conclusion
Structural analogs of this compound, particularly those based on the 2-phenylacrylonitrile scaffold, have demonstrated significant potential as anticancer agents. The cytotoxic potency of these compounds can be finely tuned by modifying the substituents on the phenyl rings. The inhibition of tubulin polymerization represents a key mechanism of action, leading to cell cycle arrest and apoptosis in cancer cells. Further research focusing on the direct synthesis and evaluation of a broader range of substituted 2-nitrophenylacetonitrile derivatives is warranted to fully elucidate their therapeutic potential and establish a more comprehensive structure-activity relationship.
References
- 1. 2-Nitrophenylacetonitrile | 610-66-2 [chemicalbook.com]
- 2. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a compound that requires careful management as hazardous waste. Adherence to these procedures is critical for minimizing risks and meeting regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant personnel are familiar with the hazards associated with this compound. Always handle this compound within a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1][2]
Waste Classification and Collection
This compound and any materials contaminated with it, such as reaction byproducts, contaminated labware, and spill cleanup materials, must be classified and handled as hazardous waste.[3]
Key Collection Steps:
-
Container Selection: Use a designated, sealable, and chemically compatible waste container.[3] Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents, including the full chemical name: "this compound".
-
Segregation: Do not mix this waste stream with other types of chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][4] Incompatible wastes can lead to dangerous chemical reactions. Nitriles, for instance, are incompatible with strong acids and oxidizing agents.[5]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition and incompatible materials.[3][6]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.
Step-by-Step Disposal Protocol:
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS program. They will ensure that the disposal is conducted in compliance with all local, state, and federal regulations.[3][7]
-
Professional Disposal: The approved waste disposal plant will typically use high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to destroy the compound safely.[8]
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's protocols.
Crucially, do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.[2][8][9]
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[3]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[3][9]
-
Clean the spill area thoroughly with soap and water.[3]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's EHS department without delay.[3]
-
Prevent entry into the affected area.
-
Quantitative Data Summary
| Parameter | Guideline | Source Citation |
| Waste Classification | Hazardous Waste | [3] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | [9][10] |
| Recommended Disposal | Incineration by a licensed disposal company | [8] |
| Spill Cleanup | Use of inert absorbent material (e.g., sand, vermiculite) | [3] |
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. calpaclab.com [calpaclab.com]
- 6. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 7. vumc.org [vumc.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Operational Guide for Handling 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile. The following information is based on safety data for structurally similar compounds and is intended to ensure the highest level of safety in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][4] | To protect against chemical splashes that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] A lab coat or a chemical-resistant apron.[4] | To prevent skin contact which can cause irritation and potential toxicity.[1][4] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[4] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is required.[4] | To avoid inhalation of dust or vapors, which may cause respiratory irritation and systemic toxicity.[1] |
| Foot Protection | Closed-toe shoes, preferably safety shoes.[4] | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
1. Pre-Handling Preparations:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and certified.
-
Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.[4]
-
Donning PPE: Put on all required PPE as detailed in Table 1 before handling the chemical.[4]
2. Handling the Compound:
-
Location: All handling of both solid and solutions of this compound must be performed inside a chemical fume hood.[4]
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[2]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][4]
-
Prohibited Actions: Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[5]
3. Storage:
-
Container: Keep the compound in a tightly closed container.[5]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]
Emergency Procedures and Disposal Plan
Spill Response:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Containment: Prevent the spill from spreading. For solid spills, sweep up the material carefully to avoid creating dust and place it in a suitable, closed container for disposal.[2][5] Do not let the product enter drains.[1][2]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan:
This compound and its containers must be treated as hazardous waste.
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.
-
Disposal Method: Dispose of the chemical waste through a licensed disposal company.[1][2] A common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Container Disposal: Empty containers should be treated as the product itself and disposed of accordingly.[1] Do not mix with other waste.[1]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the standard workflow for handling this compound, highlighting critical safety checkpoints.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
